1,2,3-Butatriene
Description
Structure
3D Structure
Properties
CAS No. |
2873-50-9 |
|---|---|
Molecular Formula |
C4H4 |
Molecular Weight |
52.07 g/mol |
InChI |
InChI=1S/C4H4/c1-3-4-2/h1-2H2 |
InChI Key |
WHVXVDDUYCELKP-UHFFFAOYSA-N |
SMILES |
C=C=C=C |
Canonical SMILES |
C=C=C=C |
Other CAS No. |
2873-50-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Geometry and Orbital Hybridization of 1,2,3-Butatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Butatriene, a member of the cumulene family, possesses a unique linear carbon chain structure characterized by three consecutive double bonds. This guide provides a comprehensive analysis of its molecular geometry and the underlying orbital hybridization that dictates its chemical and physical properties. Quantitative data on bond lengths and angles are presented, alongside a discussion of the experimental methodologies employed for their determination. Visual diagrams generated using the DOT language are included to illustrate the orbital framework and molecular structure, offering a deeper understanding for researchers in chemistry and drug development.
Molecular Geometry
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Experimental and computational studies have established that the four carbon atoms of this compound lie in a straight line, resulting in a linear molecular backbone. The hydrogen atoms are situated in planes that are perpendicular to each other at opposite ends of the molecule.
Quantitative Geometric Parameters
The precise bond lengths and angles of this compound have been determined through experimental techniques such as electron diffraction and microwave spectroscopy, and further corroborated by computational chemistry. The key geometric parameters are summarized in the table below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C1 | C2 | 1.318 Å | |
| C2 | C3 | 1.283 Å | ||
| C1 | H | 1.083 Å | ||
| Bond Angle | H | C1 | H | 117° |
| H | C1 | C2 | 121.5° | |
| C1 | C2 | C3 | 180° | |
| C2 | C3 | C4 | 180° |
Orbital Hybridization and Bonding
The linear geometry and bonding pattern of this compound can be explained by the specific orbital hybridization of its carbon atoms.
-
Terminal Carbon Atoms (C1 and C4): The two terminal carbon atoms are sp² hybridized . Each of these carbons forms three sigma (σ) bonds: one with the adjacent carbon atom and two with the hydrogen atoms. The sp² hybrid orbitals are arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p orbital on each terminal carbon atom is oriented perpendicular to the plane of the sp² orbitals and participates in pi (π) bonding.
-
Central Carbon Atoms (C2 and C3): The two central carbon atoms are sp hybridized . Each of these carbons forms two sigma (σ) bonds, one with each of its neighboring carbon atoms. The two sp hybrid orbitals are oriented linearly, resulting in a 180° bond angle. Each central carbon atom has two unhybridized p orbitals, which are oriented perpendicular to each other and to the molecular axis. These p orbitals are involved in the formation of the two perpendicular π bonds that constitute the cumulative double bond system.
The overlap of these orbitals results in a rigid, linear carbon chain with a unique electronic structure. The π bonds between C1-C2 and C3-C4 are in perpendicular planes.
Experimental Protocols for Structural Determination
The determination of the molecular geometry of gaseous molecules like this compound relies on sophisticated experimental techniques. The following are the key methodologies:
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.
-
Diffraction Pattern: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern of concentric rings.
-
Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Structural Refinement: The resulting diffraction pattern is analyzed using Fourier analysis to generate a radial distribution curve, from which interatomic distances (bond lengths) and bond angles can be derived. A theoretical model of the molecule's structure is then refined to achieve the best fit with the experimental data.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, which are directly related to its moments of inertia and, consequently, its geometry.
Methodology:
-
Sample Preparation: A gaseous, low-pressure sample of the molecule is introduced into a waveguide.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Spectrum: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.
-
Spectral Analysis: The frequencies of the absorption lines are measured with high precision.
-
Geometric Determination: The rotational constants (A, B, and C) are determined from the spacing of the lines in the rotational spectrum. For a given isotopic species, these constants provide information about the moments of inertia. By analyzing the spectra of different isotopically substituted versions of the molecule, a complete and precise molecular structure can be determined.
An In-Depth Technical Guide to the Synthesis and Isolation of Unsubstituted 1,2,3-Butatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of unsubstituted 1,2,3-butatriene (C₄H₄), a highly reactive cumulene of significant interest in organic synthesis and materials science. This document details established synthetic methodologies, purification techniques, and key analytical data.
Introduction
Unsubstituted this compound is the simplest member of the butatriene class of cumulenes, characterized by three contiguous carbon-carbon double bonds. Its unique electronic structure and high reactivity make it a valuable, albeit challenging, synthetic intermediate. This guide focuses on the practical aspects of preparing and handling this volatile and unstable compound in a laboratory setting.
Synthetic Methodologies
The synthesis of unsubstituted this compound is primarily achieved through elimination reactions of suitable C4 precursors. Two of the most effective methods reported in the literature are the debromination of 2,3-dibromo-1,3-butadiene and the flash vacuum pyrolysis of furan.
Debromination of 2,3-Dibromo-1,3-butadiene
This method is a common and relatively high-yielding approach for the laboratory-scale synthesis of this compound. The reaction involves the 1,4-elimination of bromine from 2,3-dibromo-1,3-butadiene using an activated metal, typically zinc dust.
Experimental Protocol:
-
Activation of Zinc: Commercial zinc dust is activated to enhance its reactivity. This is typically achieved by stirring the zinc dust in a dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (cooled with liquid nitrogen or a dry ice/acetone bath) is assembled and flushed with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: A suspension of activated zinc dust in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in the reaction flask. A solution of 2,3-dibromo-1,3-butadiene in the same solvent is then added dropwise to the stirred zinc suspension at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Product Collection: The highly volatile this compound is co-distilled with the solvent under reduced pressure as it is formed and collected in the cold trap.
Quantitative Data:
| Parameter | Value |
| Reactants | 2,3-Dibromo-1,3-butadiene, Activated Zinc |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0 °C to 25 °C |
| Typical Yield | 60-70% |
Logical Relationship Diagram:
An In-depth Guide to the Electronic Structure and Bonding in 1,2,3-Butatriene
Introduction to Cumulenes
Cumulenes are a class of organic compounds characterized by three or more consecutive (cumulative) carbon-carbon double bonds.[1] The simplest member of this series is 1,2,3-butatriene (C₄H₄), often referred to simply as butatriene.[1][2] These molecules are notable for their rigid, linear carbon skeletons, a feature that distinguishes them from more flexible alkanes and alkenes and makes them comparable to polyynes.[1] The unique arrangement of cumulative double bonds results in a fascinating electronic structure, making butatriene a fundamental model for understanding conjugation, π-orbital interactions, and the properties of one-dimensional carbon chains, which are relevant to materials science and the development of molecular wires.[3][4] This guide provides a detailed examination of the electronic structure, bonding, and experimental characterization of this compound.
Electronic Structure and Covalent Bonding
The structure and rigidity of this compound are direct consequences of the specific hybridization of its four carbon atoms and the resulting arrangement of sigma (σ) and pi (π) bonds.
Hybridization and Sigma (σ) Framework
The linear carbon backbone of this compound arises from the hybridization states of the constituent carbon atoms:
-
Terminal Carbons (C1, C4): These carbons are sp² hybridized . Each forms three σ-bonds: one with the adjacent sp-hybridized carbon and two with hydrogen atoms. The 120° bond angles characteristic of sp² hybridization define the geometry of the terminal -CH₂ groups.
-
Central Carbons (C2, C3): These carbons are sp hybridized . Each forms two σ-bonds with its neighboring carbon atoms, resulting in a linear C-C-C-C arrangement.[1]
This combination of sp² and sp hybridization creates a rigid, linear σ-bond framework for the carbon chain.
Orthogonal Pi (π) Systems
The defining feature of butatriene's electronic structure is its system of cumulative π-bonds. Each sp-hybridized central carbon atom (C2 and C3) possesses two unhybridized p-orbitals, oriented perpendicular to each other (e.g., pₓ and pᵧ). The terminal sp²-hybridized carbons (C1 and C4) each have one unhybridized p-orbital.
These p-orbitals overlap to form two extended, mutually perpendicular (orthogonal) π-systems:
-
First π-System: One π-system is formed by the overlap of p-orbitals in one plane (e.g., the xz-plane) along the C1-C2-C3-C4 chain.
-
Second π-System: The second π-system is formed by the overlap of the remaining p-orbitals in a perpendicular plane (the yz-plane) along the C2-C3 bond.
A critical consequence of this bonding arrangement in a cumulene with an odd number of double bonds (a[5]cumulene) is that the two terminal -CH₂ groups are coplanar . This contrasts with allenes ([1]cumulenes), where the terminal groups are twisted 90° relative to each other.[1] The entire this compound molecule is planar, possessing D₂h symmetry.
Quantitative Molecular Geometry
The precise geometry of this compound has been determined through experimental techniques, primarily gas-phase electron diffraction. The key structural parameters are summarized below.
| Parameter | Bond/Angle | Experimental Value | Reference |
| Bond Lengths | |||
| C1=C2 (terminal) | 1.318 Å | ||
| C2=C3 (central) | 1.283 Å | ||
| C-H | 1.090 Å | ||
| Bond Angle | |||
| ∠ H-C-H | 116.5° |
Experimental and Computational Protocols
Determining the precise structure of a gas-phase molecule like this compound requires sophisticated experimental and computational methods.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[6] It provides direct information on the internuclear distances within a molecule.[7]
Methodology:
-
Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum diffraction chamber (typically at 10⁻⁷ mbar) through a fine nozzle, creating a molecular jet.[6]
-
Electron Beam Interaction: A monochromatic, high-energy beam of electrons (e.g., 40-60 keV) is directed to intersect the molecular jet at a right angle.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the butatriene molecules. Since the molecules are randomly oriented, the scattering pattern is cylindrically symmetric.[6]
-
Detection: The scattered electrons produce a diffraction pattern on a detector, which can be a photographic plate or a modern position-sensitive detector like an electron imaging plate.[6] A rotating sector is commonly placed in front of the detector to amplify the weaker, high-angle scattering data by masking the more intense, low-angle scattering.
-
Data Reduction and Analysis:
-
The raw, two-dimensional diffraction pattern is converted into a one-dimensional plot of scattering intensity versus the scattering angle (or momentum transfer, s).
-
The data is mathematically processed to generate a radial distribution curve, which displays peaks corresponding to the various internuclear distances (C=C, C-H, non-bonded distances) in the molecule.
-
A theoretical structural model of butatriene is then refined iteratively, adjusting bond lengths and angles until the calculated radial distribution curve provides the best possible fit to the experimental data.
-
Computational Protocol: Ab Initio/DFT Calculations
Computational chemistry provides a complementary approach to predict and confirm molecular structures and properties.
Methodology:
-
Model Chemistry Selection: A level of theory and a basis set are chosen. For molecules of this size, Density Functional Theory (DFT) with a functional like B3LYP or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2) is common.[8] A Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis set is selected to accurately describe the electron distribution.
-
Geometry Optimization: An initial guess for the this compound structure is submitted to the computational software. The program then systematically adjusts the atomic coordinates to find the geometry that corresponds to the lowest energy on the potential energy surface.
-
Verification of Minimum: A frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. This step also yields predicted vibrational frequencies that can be compared with experimental infrared or Raman spectra.
-
Property Extraction: From the final optimized geometry, precise bond lengths, bond angles, rotational constants, and electronic properties like molecular orbital energies can be extracted and compared with experimental data.
Visualizations of Bonding and Structure
The following diagrams, generated using the DOT language, illustrate the key bonding concepts in this compound.
Figure 1: Hybridization and σ-framework of this compound.
Figure 2: Orthogonal π-systems in this compound.
References
- 1. Cumulene - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H4 | CID 137747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Syntheses, Geometric and Electronic Structures of Inorganic Cumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Properties of 1,2,3-Butatriene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Butatriene (C₄H₄) is a fascinating and highly reactive cumulene, a hydrocarbon with three consecutive carbon-carbon double bonds. Its unique electronic structure and inherent instability make its spectroscopic characterization a challenging yet crucial endeavor for understanding its reactivity and potential applications in synthesis. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the transient nature of this molecule, this guide incorporates both experimental data, where available, and theoretical predictions from computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its symmetrical structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show two distinct signals due to the molecule's symmetry. The terminal carbons (C1 and C4) are chemically equivalent, as are the central carbons (C2 and C3).
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (Theoretical) |
| C1, C4 (=CH₂) | ~85 |
| C2, C3 (=C=) | ~150 |
Note: The chemical shifts are based on computational predictions and may vary slightly under experimental conditions.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be simple, showing a single signal for the four equivalent terminal protons.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm (Theoretical) | Multiplicity |
| H1, H4 | ~4.7 | Singlet |
Note: The predicted chemical shift is downfield compared to typical vinylic protons, which is characteristic of cumulenic systems.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching of its C=C and C-H bonds.
Table 3: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase, Experimental) | Intensity |
| Asymmetric C=C=C Stretch | ~2070 | Strong |
| Symmetric C=C=C Stretch | ~1650 | Weak (Raman active) |
| =CH₂ Scissoring | ~1450 | Medium |
| =CH₂ Wagging | ~850 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a conjugated system, this compound exhibits characteristic absorption in the ultraviolet region.
Table 4: UV-Vis Absorption Data for this compound
| Transition | λ_max (nm) (Theoretical) |
| π → π* | ~220-230 |
Note: The exact absorption maximum can be influenced by the solvent and temperature.
Experimental Protocols
The high reactivity and volatility of this compound necessitate specialized experimental techniques for its spectroscopic analysis.
Synthesis of this compound for Spectroscopic Analysis
A common method for generating this compound for in-situ analysis is through the gas-phase pyrolysis of a suitable precursor, such as 1,4-dichloro-2-butyne, followed by immediate trapping or analysis.
NMR Spectroscopy of Gaseous or Volatile Compounds
-
Sample Preparation : A specialized NMR tube designed for volatile samples, often with a J. Young valve, is required. The gaseous sample is introduced into the tube under vacuum or at low temperature.
-
Solvent : A deuterated solvent with a low freezing point (e.g., CD₂Cl₂) can be co-condensed into the tube to serve as a lock signal.
-
Acquisition : Spectra are typically acquired at low temperatures to reduce the vapor pressure of the sample and increase the concentration in the detection volume. A high-sensitivity cryoprobe is advantageous.
Matrix Isolation Infrared Spectroscopy
This technique is ideal for studying highly reactive species like this compound.
-
Matrix Formation : A mixture of the gaseous butatriene and a large excess of an inert gas (e.g., argon or nitrogen) is co-deposited onto a cryogenic window (e.g., CsI) cooled to very low temperatures (typically < 20 K).
-
Isolation : The butatriene molecules are trapped and isolated within the solid inert gas matrix, preventing intermolecular reactions.
-
Analysis : The IR spectrum of the isolated molecules is then recorded using a standard FTIR spectrometer.
Gas-Phase UV-Vis Spectroscopy
-
Sample Cell : A long-path-length gas cell is used to increase the effective concentration of the gaseous analyte.
-
Introduction : The gaseous this compound is introduced into the evacuated gas cell.
-
Measurement : The UV-Vis spectrum is recorded, with a reference spectrum of the empty cell taken for background correction.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Theoretical Underpinnings of 1,2,3-Butatriene: A Deep Dive into Stability and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Butatriene, a member of the cumulene family of compounds, possesses a unique electronic structure with three consecutive double bonds.[1] This arrangement confers distinct stability and reactivity profiles that have been the subject of extensive theoretical investigation. Understanding these fundamental properties is crucial for its potential application in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the theoretical calculations that have elucidated the stability and reactivity of this compound, with a focus on quantitative data, computational methodologies, and key reaction pathways.
Theoretical Stability of this compound
The stability of this compound has been assessed through theoretical calculations of its thermodynamic properties and by comparison with its other C4H4 isomers.[2][3] These studies consistently show that while this compound is a stable molecule, it is not the most stable isomer of C4H4.
Relative Stability of C4H4 Isomers
Quantum chemical calculations have established the energetic landscape of various C4H4 isomers.[3][4] Vinylacetylene is consistently identified as the most stable isomer, with butatriene lying slightly higher in energy.[3] The relative energies of key C4H4 isomers, calculated at a high level of theory, are summarized in Table 1. The inherent instability of some isomers, such as cyclobutadiene, is attributed to factors like antiaromaticity and ring strain.[2]
Table 1: Relative Energies of C4H4 Isomers
| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |
| Vinylacetylene | 0.0 | G2M | [3] |
| This compound | 7.3 | G2M | [3] |
| Methylenecyclopropene | 23.4 | G2M | [3] |
| Cyclobutadiene | 33.4 | G2M | [4] |
| Tetrahedrane | 53.9 | G2M | [4] |
Rotational Barriers
The rotational barrier around the central C=C bond in cumulenes is a key indicator of their structural rigidity.[1] Theoretical calculations have been employed to determine these barriers. For substituted butatrienes, these barriers are found to be lower than in analogous alkenes.[5][6] For instance, the activation barrier for cis-trans isomerization in 1,1,4,4-tetraalkynylbutatrienes was measured to be around 20 kcal/mol, which is in the range of the barrier for internal rotation about a peptide bond.[5] Computational studies support the hypothesis of a stabilizing effect of substituents on the transition state of this isomerization.[5]
Theoretical Reactivity of this compound
The reactivity of this compound is dominated by its system of three cumulative double bonds, which provides multiple sites for chemical reactions.[7] Theoretical studies have largely focused on cycloaddition reactions, providing insights into the kinetic and thermodynamic favorability of reactions at different positions.[7][8]
Frontier Molecular Orbital Analysis
An initial understanding of the reactivity of[2]cumulenes can be gained from analyzing their frontier molecular orbitals (FMOs).[7][8] The Lowest Unoccupied Molecular Orbital (LUMO) of this compound, which corresponds to the terminal π-bonds, is lower in energy than those of non-conjugated π-systems like 2-butene and 1,2-butadiene.[7] This suggests a higher susceptibility to nucleophilic attack or participation in cycloaddition reactions as the dienophile.
Cycloaddition Reactions
Theoretical investigations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound.[7][8] A key finding is that the [4+2] cycloaddition is kinetically favored at the terminal (α and γ) double bonds, while it is thermodynamically favored at the central (β) double bond.[7][8]
Table 2: Calculated Activation and Reaction Energies for the [4+2] Cycloaddition of a Monosubstituted[2]cumulene with Cyclopentadiene
| Position of Attack | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Computational Method | Reference |
| α | Lower barrier | Less exergonic | DLPNO-ωB97X-2/Def2-QZVPP | [7][8] |
| β | Higher barrier | More exergonic | DLPNO-ωB97X-2/Def2-QZVPP | [7][8] |
| γ | Lower barrier | Less exergonic | DLPNO-ωB97X-2/Def2-QZVPP | [7][8] |
The high exergonicity of these cycloaddition reactions, with reaction energies (ΔG) ranging from -9.0 to -44.6 kcal mol⁻¹, suggests that the processes are largely irreversible.[7][8]
Experimental Protocols: Computational Methodologies
The theoretical studies cited in this guide have employed a range of sophisticated computational methods to model the electronic structure and reactivity of this compound.
Ab Initio Methods
Early theoretical work on cumulenes utilized ab initio Self-Consistent Field (SCF) calculations.[9] More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more accurate description of electron correlation, which is crucial for determining reliable energies and geometries.[10]
Protocol for a Typical Ab Initio Calculation:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using methods like MP2 with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: A more accurate energy is calculated at the optimized geometry using a higher level of theory (e.g., CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ).
Density Functional Theory (DFT)
DFT has become a widely used tool for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost.[11][12][13][14] Various functionals, such as B3LYP and M06-2X, have been employed to study this compound.[7][10] Double-hybrid DFT (DHDFT) methods, like ωB97X-2, have been shown to provide particularly accurate reaction energies for cumulenes.[7][8]
Protocol for a Typical DFT Calculation for Reactivity Studies:
-
Reactant and Product Optimization: The geometries of the reactants and products are optimized using a chosen DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-31+G(2df,p)).[7]
-
Transition State Search: The geometry of the transition state connecting reactants and products is located using a variety of algorithms (e.g., Berny optimization).
-
Transition State Verification: A frequency calculation is performed on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the transition state correctly connects the desired reactants and products.[7]
-
High-Level Energy Correction: Single-point energy calculations are often performed on the DFT-optimized geometries using a more accurate method, such as a DHDFT functional or a coupled-cluster method, to refine the electronic energies.[7]
Visualizations
The following diagrams illustrate key concepts in the theoretical study of this compound.
Conclusion
Theoretical calculations have proven to be an indispensable tool for unraveling the intricacies of this compound's stability and reactivity. These computational studies have not only provided quantitative data on its thermodynamic properties and reaction energetics but have also offered a detailed mechanistic understanding of its chemical behavior. The insights gained from these theoretical investigations are vital for guiding the rational design of novel synthetic methodologies and the development of new materials based on the unique properties of cumulenic systems. As computational methods continue to advance in accuracy and efficiency, we can anticipate an even deeper understanding of the rich chemistry of this compound and its derivatives in the years to come.
References
- 1. Cumulene - Wikipedia [en.wikipedia.org]
- 2. 7 selected constitutional isomers of molecular formula C4H4 structural isomers carbon chain isomers structural formula names skeletal formula of isomers of C4H4 uses applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes | MDPI [mdpi.com]
- 14. Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective | Semantic Scholar [semanticscholar.org]
physical properties of 1,2,3-butatriene: boiling point, melting point, density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,2,3-butatriene, a cumulene containing three consecutive double bonds. The information presented herein is intended to support research and development activities where the physicochemical characteristics of this compound are of interest.
Physical and Chemical Properties of this compound
This compound, with the chemical formula C₄H₄, is a highly unsaturated hydrocarbon.[1] Its unique structure as a cumulene influences its physical properties.[2] The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| Boiling Point | 42.3 °C at 760 mmHg | [3][4][5] |
| 42.3 ± 7.0 °C (Predicted) | [2] | |
| Melting Point | 299 °C (with decomposition) | [2][3][4] |
| Density | 0.588 g/cm³ | [3][4] |
| 0.588 ± 0.06 g/cm³ (Predicted) | [2] | |
| Molecular Weight | 52.07 g/mol | [1] |
| CAS Number | 2873-50-9 | [1][2] |
Experimental Protocols for Property Determination
Detailed experimental protocols for the determination of the physical properties of volatile and reactive compounds like this compound are critical for obtaining accurate and reproducible data. The following sections outline generalized, standard methodologies applicable to this compound.
The boiling point of a volatile liquid can be determined with a small sample size using the micro-capillary method.[6] This technique is suitable for this compound due to its volatility.
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] In this method, a small amount of the liquid is heated in a tube with an inverted capillary. As the liquid heats, the air trapped in the capillary is expelled. Upon cooling, the point at which the liquid is drawn into the capillary corresponds to the boiling point.[8][9]
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with mineral oil or a melting point apparatus)[6][8]
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
A few drops of this compound are placed into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a heating bath (Thiele tube).
-
The bath is heated gently, causing a stream of bubbles to emerge from the capillary tube as the trapped air and vapor expand and escape.[6][9]
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube upon cooling is recorded as the boiling point.[9]
For crystalline solids, the melting point is a key indicator of purity.[10] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1°C.[11]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[12] Impurities will typically cause a depression and broadening of the melting range.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Sample of solid this compound (if obtainable in solid form)
Procedure:
-
A small amount of finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.[10][14]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting range.[11]
-
For substances that decompose, like this compound, it may be necessary to seal the capillary tube to prevent sublimation and note the temperature of decomposition.[14]
The density of a volatile liquid can be determined using the Dumas method, which relies on the ideal gas law.[15] This method measures the mass of a known volume of vapor at a specific temperature and pressure.
Principle: By vaporizing a volatile liquid in a container of known volume at a known temperature and pressure, the mass of the vapor can be determined by condensation and weighing. The density can then be calculated, and this data can also be used to determine the molar mass of the compound.[15][16]
Apparatus:
-
Erlenmeyer flask with a known volume
-
Aluminum foil
-
Pin
-
Heating bath (e.g., boiling water bath)
-
Analytical balance
-
Thermometer
-
Barometer
Procedure:
-
A clean, dry Erlenmeyer flask is weighed with a piece of aluminum foil that will serve as a cap.
-
A small amount of liquid this compound is added to the flask. The foil cap is placed over the opening, and a small pinhole is made in the center of the foil.[17]
-
The flask is submerged in a boiling water bath, ensuring the water level is above the level of the flask's contents but below the cap.[17]
-
The flask is heated until all the liquid has vaporized. The escaping vapor will drive out the air from the flask.[16]
-
The flask is then removed from the bath, dried, and allowed to cool to room temperature. The vapor will condense back into a liquid.
-
The flask, cap, and condensed liquid are weighed. The mass of the vapor is the difference between this mass and the initial mass of the empty flask and cap.
-
The volume of the flask is determined by filling it with water and measuring the volume of the water.
-
The temperature of the vapor is taken as the temperature of the boiling water bath, and the pressure is the atmospheric pressure.
-
The density of the vapor can be calculated using the mass and volume. This can be extrapolated to determine the density of the liquid.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a volatile compound such as this compound.
References
- 1. This compound | C4H4 | CID 137747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2873-50-9 [m.chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. chymist.com [chymist.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. athabascau.ca [athabascau.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. mt.com [mt.com]
- 15. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 16. learnbps.bismarckschools.org [learnbps.bismarckschools.org]
- 17. justonly.com [justonly.com]
An In-depth Technical Guide to the Isomerization and Resonance Structures of 1,2,3-Butatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Butatriene, a member of the cumulene family of compounds, is a molecule of significant interest due to its unique electronic structure and reactivity. This guide provides a comprehensive technical overview of the isomerization and resonance characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
Resonance Structures of this compound
The electronic structure of this compound is best described as a resonance hybrid. While it does not exhibit classical conjugation with alternating single and double bonds, there is a degree of electronic delocalization. This arises from the partial overlap of the pi orbitals of the first and third double bonds, which lie in parallel planes. This interaction, though not a traditional resonance effect, leads to a delocalization of electron density.
The principal resonance contributors are the neutral cumulenic structure and several zwitterionic forms that highlight the molecule's potential for charge separation.
Caption: Resonance structures of this compound.
Isomerization of this compound
This compound can undergo isomerization to more stable C4H4 isomers, with vinylacetylene (but-1-en-3-yne) being the most thermodynamically favorable. The isomerization process typically involves a high-energy transition state and can be induced thermally or photochemically. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways.
Relative Stabilities of C4H4 Isomers
The relative energies of this compound and its key isomers are crucial for understanding the thermodynamics of isomerization.
| Isomer | Structure | Relative Energy (kcal/mol) |
| Vinylacetylene | HC≡C-CH=CH₂ | 0.0 |
| This compound | H₂C=C=C=CH₂ | +19.9 |
| Cyclobutadiene | (CH)₄ | +33.0 |
| Methylenecyclopropene | C₄H₄ | +23.4 |
Data obtained from computational studies.
The isomerization from this compound to vinylacetylene is an exothermic process, driven by the greater stability of the conjugated π-system in vinylacetylene.
Caption: Energy profile for the isomerization of this compound.
Quantitative Structural Data
Experimental techniques such as gas-phase electron diffraction have provided precise measurements of the molecular geometry of this compound.
| Parameter | Value |
| C=C=C Bond Angle | ~180° |
| C=C Bond Length (central) | 1.284 Å |
| C=C Bond Length (terminal) | 1.318 Å |
| C-H Bond Length | 1.086 Å |
| H-C-H Bond Angle | 117.8° |
Data from the Computational Chemistry Comparison and Benchmark Database (CCCBDB).
Experimental Protocols
Computational Analysis of Isomerization Pathway
This protocol outlines a typical computational workflow for studying the isomerization of this compound to vinylacetylene using Density Functional Theory (DFT).
Caption: Computational workflow for studying isomerization.
Methodology:
-
Structure Preparation: Initial 3D structures of this compound and vinylacetylene are built using molecular modeling software.
-
Geometry Optimization: The geometries of the reactant, product, and a guessed transition state are optimized using a DFT method, such as B3LYP with a 6-31G* basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and product are true minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: If the initial guess is poor, transition state search algorithms like Quadratic Synchronous Transit (QST2 or QST3) are employed to locate the saddle point on the potential energy surface.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product minima.
-
Energy Profile: The energies of the reactant, transition state, and product are used to construct the reaction energy profile and determine the activation energy.
Gas-Phase Thermal Isomerization
This protocol describes a general setup for studying the thermal isomerization of a volatile hydrocarbon like this compound in the gas phase.
Caption: Experimental setup for gas-phase thermal isomerization.
Methodology:
-
Reactant Preparation: A pure sample of this compound is placed in a temperature-controlled vessel to manage its vapor pressure.
-
Gas Flow Control: Mass flow controllers are used to precisely meter a carrier gas (e.g., nitrogen or argon) and the this compound vapor into a mixing chamber.
-
Thermal Reaction: The gas mixture is passed through a heated quartz tube reactor placed inside a furnace. The temperature of the furnace is varied to study its effect on the isomerization rate.
-
Product Analysis: The product stream exiting the reactor is analyzed in real-time or collected for later analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of the product mixture (reactant, isomer, and any byproducts) and identify them based on their mass spectra and retention times.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The product stream can be passed through a gas cell in an FTIR spectrometer to monitor the disappearance of characteristic vibrational bands of this compound and the appearance of bands corresponding to vinylacetylene.
-
-
Kinetic Analysis: By varying the temperature and flow rate (residence time), the rate constants and activation energy for the isomerization reaction can be determined.
Conclusion
The study of this compound's isomerization and resonance provides fundamental insights into the structure and reactivity of cumulenic systems. The interplay between its unique electronic delocalization and its propensity to rearrange into more stable isomers offers a rich area for further investigation, with potential applications in organic synthesis and materials science. The experimental and computational protocols outlined in this guide provide a solid framework for researchers to explore these fascinating aspects of this compound chemistry.
An In-depth Technical Guide on the Gas-Phase Thermochemistry of 1,2,3-Butatriene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the gas-phase thermochemical data for 1,2,3-butatriene. It includes quantitative data summarized in structured tables, detailed experimental and computational methodologies, and visualizations of key processes and logical relationships.
Introduction
This compound (C₄H₄) is a cumulene, a hydrocarbon with three cumulative double bonds. Understanding its gas-phase thermochemistry is crucial for various applications, including combustion modeling, atmospheric chemistry, and the synthesis of complex organic molecules. This guide presents a detailed compilation and explanation of the available experimental and computational thermochemical data for this molecule.
Quantitative Thermochemical Data
The gas-phase thermochemical properties of this compound have been determined through a combination of advanced experimental, statistical, and computational methods. The key quantitative data are summarized in the tables below.
Table 1: Gas-Phase Enthalpy of Formation of this compound
| Thermodynamic Quantity | Value (kJ/mol) | Method | Source |
| ΔfH°(298.15 K) | 322.14 ± 0.53 | Active Thermochemical Tables (ATcT) | --INVALID-LINK-- |
| ΔfH°(0 K) | 328.40 | Active Thermochemical Tables (ATcT) | --INVALID-LINK-- |
| ΔfH°(298.15 K) | 322.2 | G2M(RCC,MP2) Calculation | --INVALID-LINK--[1] |
Table 2: Gas-Phase Heat Capacity (Cp,gas) of this compound at Constant Pressure
| Temperature (K) | Cp,gas (J/mol·K) | Method | Source |
| 298.15 | 81.3 ± 1.4 | Statistical Thermodynamics | --INVALID-LINK-- |
| 600 | 115.02 | Statistical Thermodynamics | --INVALID-LINK-- |
| 1000 | 140.58 | Statistical Thermodynamics | --INVALID-LINK-- |
Methodologies
A detailed understanding of the methodologies used to obtain the thermochemical data is essential for critical evaluation and application. This section outlines the protocols for the key data sources.
The high-accuracy enthalpy of formation for this compound is derived from the Active Thermochemical Tables (ATcT). This is not a single experimental method but rather a sophisticated statistical approach that constructs a thermochemical network.
Experimental Protocol:
The ATcT methodology integrates all available high-quality experimental and theoretical data relevant to the target molecule and its chemical relatives. The process involves:
-
Data Collection: A comprehensive collection of experimental data is assembled. This includes reaction enthalpies, bond dissociation energies, ionization energies, and electron affinities from various experimental techniques (e.g., calorimetry, mass spectrometry, photoionization spectroscopy).
-
Thermochemical Network Construction: The collected data are used to construct a network of thermochemical reactions that interconnect the chemical species of interest.
-
Statistical Analysis and Optimization: The network is treated as a large system of linear equations. A weighted least-squares analysis is performed to find the set of thermochemical values that is most consistent with all the available data, taking into account the uncertainties of each measurement.
-
Data Validation and Refinement: The statistical analysis can identify inconsistencies in the experimental data, allowing for re-evaluation or suggesting new experiments to resolve discrepancies. The network is continuously updated with new, high-quality data.
The ATcT value for the enthalpy of formation of this compound is, therefore, the result of a comprehensive statistical evaluation of a vast array of interconnected thermochemical measurements.
The heat capacity data reported in the NIST WebBook for this compound, based on the work of Joshi R.M. (1970), were calculated using statistical thermodynamics. This approach connects the microscopic properties of a molecule to its macroscopic thermodynamic properties.
Protocol for Statistical Calculation of Heat Capacity:
-
Molecular Properties as Input: The calculation requires fundamental molecular properties, which can be obtained from spectroscopy or computational chemistry:
-
Vibrational Frequencies: A complete set of the 3N-6 (for non-linear molecules) or 3N-5 (for linear molecules) fundamental vibrational frequencies. For this compound (C₄H₄, a non-linear molecule), there are 3(8)-6 = 18 vibrational modes.
-
Rotational Constants: The moments of inertia of the molecule, which determine its rotational energy levels.
-
Molecular Mass: To calculate the translational partition function.
-
-
Calculation of the Molecular Partition Function (q): The total partition function is the product of the partition functions for each degree of freedom:
-
q_total = q_trans * q_rot * q_vib * q_elec
-
Translational Partition Function (q_trans): Calculated using the molecular mass and the volume of the system.
-
Rotational Partition Function (q_rot): Calculated from the rotational constants and the temperature.
-
Vibrational Partition Function (q_vib): Calculated from the set of vibrational frequencies and the temperature.
-
Electronic Partition Function (q_elec): For most stable, closed-shell molecules at moderate temperatures, this is equal to the degeneracy of the ground electronic state (usually 1).
-
-
Calculation of Thermodynamic Properties: The heat capacity at constant volume (Cv) is derived from the second derivative of the natural logarithm of the total partition function with respect to temperature. The heat capacity at constant pressure (Cp) is then obtained by adding the ideal gas constant (R):
-
Cv = (∂/∂T)(kT² * (∂ln(q_total)/∂T))
-
Cp = Cv + R
-
High-level ab initio calculations provide a powerful tool for determining the thermochemical properties of molecules, especially for reactive or difficult-to-synthesize species. The enthalpy of formation of this compound has been calculated using composite methods like the Gaussian-2 modified (G2M) method.[1]
Computational Protocol (G2M(RCC,MP2) as an example):
Composite computational methods combine the results of several calculations at different levels of theory and with different basis sets to achieve high accuracy. A typical workflow is as follows:
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory, for example, using Møller-Plesset perturbation theory (MP2) with a standard basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory as the geometry optimization to obtain the zero-point vibrational energy (ZPVE) and to confirm that the structure is a true minimum on the potential energy surface.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. This typically includes:
-
A high-level correlation method like Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)) with a moderate basis set.
-
Corrections for the effects of larger basis sets using MP2 or MP4 calculations.
-
-
Extrapolation and Empirical Corrections: The energies from the various calculations are combined in a predefined manner to approximate the energy at a very high level of theory with a complete basis set. An empirical correction term is often added to account for remaining systematic errors.
-
Calculation of Atomization Energy: The total energy of the molecule at 0 K is used to calculate the atomization energy by subtracting the energies of the constituent atoms (calculated at the same high level of theory).
-
Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is derived from the atomization energy and the known experimental enthalpies of formation of the atoms. The value at 298.15 K is then obtained by adding thermal corrections calculated from the vibrational frequencies.
Summary and Conclusion
This guide has presented the key gas-phase thermochemical data for this compound, including its enthalpy of formation and heat capacity. The methodologies behind these values have been detailed, highlighting the statistical nature of the high-accuracy Active Thermochemical Tables, the principles of statistical thermodynamics for calculating heat capacity, and the multi-step process of high-level composite computational methods. The provided tables and diagrams offer a clear and concise summary for researchers and scientists working with this and related molecules.
References
Fundamental Reactivity Patterns of Cumulenes with Three Double Bonds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity patterns of cumulenes featuring three consecutive double bonds, such as butatrienes and their derivatives. These highly reactive intermediates are of significant interest in organic synthesis for the construction of complex molecular architectures. This document outlines their participation in cycloaddition, electrophilic addition, nucleophilic addition, and pericyclic reactions, supported by available theoretical data and generalized experimental protocols.
Introduction to[1]Cumulenes
Cumulenes are a class of organic compounds characterized by two or more cumulative (consecutive) double bonds. This guide focuses on[1]cumulenes, which possess three consecutive carbon-carbon double bonds (C=C=C=C). The central carbon atoms are sp-hybridized, while the terminal carbons are sp2-hybridized. This unique electronic structure, with two orthogonal π-systems, imparts a rich and diverse reactivity to these molecules, allowing them to act as both electron-rich (nucleophilic) and electron-poor (electrophilic) species. However, their high reactivity also contributes to their inherent instability, making their experimental study challenging.[1][2][3]
Cycloaddition Reactions
Cycloaddition reactions are among the most well-documented transformations of[1]cumulenes, providing efficient routes to cyclic compounds. Both [4+2] and [2+2] cycloadditions have been explored, primarily through theoretical studies.
[4+2] Cycloaddition (Diels-Alder Type) Reactions
[1]Cumulenes can act as dienophiles in Diels-Alder reactions. Theoretical studies on the reaction of substituted buta-1,2,3-trienes with cyclopentadiene (CPDE) have revealed important insights into their reactivity and selectivity. The reaction can occur at the terminal (α or γ) or central (β) double bonds.
Key Findings from Theoretical Studies:
-
Kinetic vs. Thermodynamic Control: [4+2] cycloaddition is kinetically favored at the terminal (α and γ) double bonds, while addition to the central (β) double bond is thermodynamically favored.[3][4]
-
Substituent Effects: The reactivity and selectivity are highly dependent on the nature of the substituents on the cumulene backbone. Electron-donating or -withdrawing groups can influence the energy of the frontier molecular orbitals (HOMO and LUMO) and the distortion energy of the cumulene upon approaching the transition state.[3]
-
Selectivity: Moderate to high selectivity for reaction at the β-position versus the α- and γ-positions can be achieved in substituted[1]cumulenes.[4]
Quantitative Data (Theoretical):
The following tables summarize calculated Gibbs free energy barriers (ΔG‡) and LUMO energy levels for the [4+2] cycloaddition of various substituted[1]cumulenes with cyclopentadiene.
Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for [4+2] Cycloaddition with Cyclopentadiene
| Entry | Substituent(s) | ΔG‡ (α) (kcal/mol) | ΔG‡ (β) (kcal/mol) | ΔG‡ (γ) (kcal/mol) |
| 1 | H | 25.1 | 28.9 | 25.1 |
| 2 | CH3 | 24.5 | 29.3 | 24.8 |
| 3 | F | 26.2 | 27.8 | 26.5 |
| 4 | OCH3 | 23.9 | 30.1 | 24.2 |
Data sourced from theoretical calculations.
Table 2: Calculated LUMO Energy Levels for Substituted[1]Cumulenes
| Entry | Substituent(s) | LUMO (α+γ) (eV) | LUMO (β) (eV) |
| 1 | H | 1.25 | 1.50 |
| 2 | CH3 | 1.30 | 1.55 |
| 3 | F | 0.95 | 1.20 |
| 4 | OCH3 | 1.35 | 1.60 |
Data sourced from theoretical calculations.
Generalized Experimental Protocol for Diels-Alder Reaction of a[1]Cumulene:
Due to the high reactivity and instability of many[1]cumulenes, specific experimental protocols are scarce in the literature. The following is a generalized procedure based on standard Diels-Alder reactions involving reactive dienes or dienophiles.
-
Preparation of Reactants: The[1]cumulene is typically generated in situ or used immediately after synthesis and purification at low temperatures. The diene (e.g., freshly cracked cyclopentadiene) is prepared and purified.
-
Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry, aprotic solvent (e.g., dichloromethane, diethyl ether, or THF). The reaction vessel is cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity and prevent polymerization of the cumulene.
-
Addition: A solution of the diene is added dropwise to the cooled solution of the[1]cumulene with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel at low temperature to isolate the desired cycloadduct.
Logical Flow of a Diels-Alder Reaction with a[1]Cumulene
Caption: Generalized workflow for a [4+2] cycloaddition reaction involving a[1]cumulene.
Electrophilic Addition Reactions
The electron-rich π-systems of[1]cumulenes are susceptible to attack by electrophiles. The regioselectivity of the addition is a key consideration. Attack can occur at the terminal or central carbons, leading to the formation of carbocationic intermediates.
General Mechanism:
-
Electrophilic Attack: An electrophile (E+) attacks one of the double bonds of the cumulene, forming a carbocation. Attack at a terminal carbon is generally favored as it leads to a resonance-stabilized allylic carbocation.
-
Nucleophilic Capture: A nucleophile (Nu-) attacks the carbocation, leading to the final addition product.
Expected Reactivity:
-
Regioselectivity: Similar to conjugated dienes, electrophilic addition to[1]cumulenes can potentially yield 1,2- and 1,4-addition products, depending on which carbon of the allylic carbocation is attacked by the nucleophile. The distribution of products is influenced by both kinetic and thermodynamic factors.[5][6]
-
Reaction with Halogens (e.g., Br2): The addition of bromine is expected to proceed via a cyclic bromonium ion intermediate, leading to anti-addition products.
-
Reaction with Protic Acids (e.g., HCl): The addition of a protic acid will proceed via a carbocation intermediate. The stability of the resulting carbocation will dictate the major product, following Markovnikov's principles where applicable.[5]
Generalized Experimental Protocol for Electrophilic Addition:
-
Reaction Setup: The reaction is performed under an inert atmosphere in a suitable aprotic solvent (e.g., dichloromethane or carbon tetrachloride) at low temperature (-78 °C to 0 °C).
-
Reagent Preparation: The[1]cumulene is dissolved in the solvent. The electrophile (e.g., a solution of bromine in the same solvent or gaseous HCl) is prepared separately.
-
Addition: The electrophile is added slowly to the stirred solution of the cumulene.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched (e.g., with a solution of sodium thiosulfate for bromine addition) and the organic layer is washed, dried, and concentrated.
-
Purification: The product is purified by low-temperature column chromatography.
Caption: Woodward-Hoffmann rules for the 6π electrocyclization of hexatriene.
Summary and Outlook
Cumulenes with three double bonds are highly versatile and reactive molecules. Their fundamental reactivity is characterized by:
-
Cycloadditions: They readily participate in [4+2] cycloadditions, with predictable kinetic and thermodynamic control, offering a powerful tool for the synthesis of six-membered rings.
-
Electrophilic Additions: The electron-rich π-bonds are susceptible to attack by electrophiles, leading to resonance-stabilized carbocation intermediates and a mixture of addition products.
-
Nucleophilic Additions: The electrophilic central carbons can be targeted by strong nucleophiles, providing a means for carbon-carbon and carbon-heteroatom bond formation.
-
Pericyclic Reactions: They have the potential to undergo electrocyclic ring-closure reactions, governed by the principles of orbital symmetry.
The primary challenge in harnessing the full synthetic potential ofc[1]umulenes lies in their often-low stability. Future research will likely focus on the development of new methods for the synthesis of stabilizedc[1]umulenes and the exploration of their reactivity in a wider range of transformations. The insights gained from theoretical studies provide a valuable roadmap for designing experiments and predicting the outcomes of these fascinating reactions.
References
- 1. Synthesis and properties of long [n]cumulenes (n ≥ 5) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Versatile World of Cumulene Chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis and Application of Substituted 1,2,3-Butatrienes in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,2,3-butatrienes, a class of cumulenes with significant potential in organic synthesis. It also outlines their utility in various organic reactions, offering a valuable resource for researchers in academia and industry.
Introduction to 1,2,3-Butatrienes
1,2,3-Butatrienes are molecules featuring three cumulative carbon-carbon double bonds. Their unique electronic and structural properties make them attractive building blocks for the synthesis of complex organic molecules. The reactivity of the butatriene core can be fine-tuned by the introduction of various substituents, opening avenues for diverse chemical transformations. This document focuses on key synthetic methodologies and highlights the application of these versatile compounds in cycloaddition and other organic reactions.
Synthesis of Substituted 1,2,3-Butatrienes
Several methods have been developed for the synthesis of substituted 1,2,3-butatrienes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for some of the most common and effective synthetic routes.
Elimination Reactions
Elimination reactions are a straightforward approach to generate the cumulenic framework of 1,2,3-butatrienes.[1][2][3][4][5]
This method provides a facile route to both alkyl and aryl-substituted 1,2,3-butatrienes.
Experimental Workflow:
Figure 1: General workflow for TBAF-induced 1,4-elimination.
Detailed Protocol:
-
Dissolve the respective 1-acetoxy-4-trimethylsilylbut-2-yne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -10 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-butatriene.
Quantitative Data:
| Substituent (R1, R2) | Product | Yield (%) | Reference |
| Phenyl, Phenyl | 1,4-Diphenyl-1,2,3-butatriene | 85 | [1] |
| n-Butyl, H | 1-n-Butyl-1,2,3-butatriene | 75 | [1] |
| t-Butyl, H | 1-t-Butyl-1,2,3-butatriene | 78 | [1] |
Doering-Moore-Skattebøl Reaction
The Doering-Moore-Skattebøl reaction, and its variations like the Skattebøl rearrangement, are powerful methods for the synthesis of allenes and cumulenes from gem-dihalocyclopropanes.[6][7][8][9]
Reaction Pathway:
Figure 2: Doering-Moore-Skattebøl reaction pathway.
Detailed Protocol:
-
To a solution of the gem-dihalocyclopropane (1.0 eq) in anhydrous diethyl ether or THF at low temperature (typically -78 °C) under an inert atmosphere, add a solution of an organolithium reagent (e.g., methyllithium or n-butyllithium, 1.1 eq) dropwise.
-
Stir the reaction mixture at this temperature for the specified time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic extracts over a suitable drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.
-
Purify the resulting crude product by chromatography or distillation to yield the pure this compound.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane | Tetra-tert-butyl-1,2,3-butatriene | Not isolated, transient | [10][11] |
| 1,1-Dibromo-2-vinylcyclopropane | 1,2,4-Pentatriene | Varies | [6] |
Applications in Organic Reactions
Substituted 1,2,3-butatrienes are versatile reagents in a variety of organic transformations, most notably in cycloaddition reactions.
[2+2] Cycloaddition Reactions
Butatrienes can undergo [2+2] cycloaddition reactions, particularly with electron-deficient alkenes like tetracyanoethylene (TCNE).[12][13] Push-pull substituted butatrienes exhibit interesting reactivity in these reactions, leading to the formation of novel chromophores.[12][14]
Logical Relationship:
Figure 3: Logical flow of a [2+2] cycloaddition reaction.
Detailed Protocol:
-
Dissolve the substituted this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a solution of tetracyanoethylene (TCNE) (1.0-1.2 eq) in the same solvent to the butatriene solution at room temperature.
-
Stir the reaction mixture and monitor its progress by UV-Vis spectroscopy (observing changes in the charge-transfer band) or NMR spectroscopy.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the [2+2] cycloadduct.
Quantitative Data:
| Butatriene | Product | Yield (%) | Reference |
| Push-pull butatriene | Zwitterionic chromophore | High | [12][14] |
| Tetraphenylbutatriene | Cyclobutane derivative | Moderate to good | [12] |
Diels-Alder [4+2] Cycloaddition Reactions
The central double bond of a this compound can act as a dienophile in Diels-Alder reactions, providing access to complex cyclic and bicyclic systems.[15][16][17][18]
Experimental Workflow:
Figure 4: General workflow for a Diels-Alder reaction of a butatriene.
Detailed Protocol:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the substituted this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add the diene (e.g., freshly cracked cyclopentadiene, 2-3 eq).
-
If required, add a Lewis acid catalyst (e.g., AlCl3).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the Diels-Alder adduct.
Quantitative Data:
| Butatriene | Diene | Product | Yield (%) | Reference |
| Tetraphenylbutatriene | Cyclopentadiene | Bicyclic adduct | Varies | [15] |
| This compound | Furan | Oxabicyclic adduct | Moderate |
Characterization Data
The synthesized 1,2,3-butatrienes are characterized using standard spectroscopic techniques.
Table of Spectroscopic Data:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference |
| 1,1,4,4-Tetraphenyl-1,2,3-butatriene | 7.2-7.6 (m, 20H) | 122.6, 128.5, 128.8, 129.8, 131.8 | ~2050 (C=C=C) | [19][20][21] |
| 1,4-Bis(trimethylsilyl)-1,2,3-butatriene | ~0.2 (s, 18H) | Varies | ~2070 (C=C=C) | [22] |
Conclusion
Substituted 1,2,3-butatrienes are valuable intermediates in organic synthesis, accessible through various reliable synthetic routes. Their unique reactivity in cycloaddition and other reactions allows for the construction of diverse and complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this fascinating class of compounds in their synthetic endeavors.
References
- 1. Facile synthesis of alkyl and aryl substituted 1,2,3-butatrienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. "Investigation of the asymmetric Doering-Moore-Skattebol synthesis of a" by Vijayata Sharma [digitalcommons.lib.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloaddition Reactions of 1,2,3-Butatriene as a Dienophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, typically involves the [4+2] cycloaddition of a conjugated diene with an alkene or alkyne, the dienophile. While conventional dienophiles are well-explored, the reactivity of less common π-systems, such as cumulenes, remains an area of developing research. 1,2,3-Butatriene, a four-carbon cumulene with three consecutive double bonds, presents an intriguing, albeit challenging, substrate for cycloaddition reactions. Its unique electronic and steric properties suggest the potential for novel synthetic transformations.
This document provides a detailed overview of the theoretical basis for the use of this compound as a dienophile in [4+2] cycloaddition reactions, along with representative experimental protocols and data presentation for researchers interested in exploring this chemistry. Due to the limited number of published examples of simple acyclic 1,2,3-butatrienes acting as dienophiles, this note serves as a practical guide to designing and executing such reactions.
Theoretical Background and Reactivity
This compound can, in principle, participate in cycloaddition reactions through either its terminal or central double bonds. Theoretical studies on the Diels-Alder reactions of cumulenes suggest that the activation energies for these reactions are influenced by both distortion and interaction energies of the reactants. The reactivity of the C=C bond in cumulenes as a dienophile generally follows the trend: allene > ketenimine > ketene. While specific experimental data for this compound is scarce, these theoretical insights provide a foundation for predicting its reactivity.
The choice of the diene is crucial in promoting the dienophilic character of this compound. Highly reactive, electron-rich dienes are predicted to be the most effective partners for cycloaddition with the relatively electron-neutral butatriene system.
Representative Cycloaddition Reaction and Data
To illustrate the potential of this compound as a dienophile, a representative [4+2] cycloaddition reaction with cyclopentadiene is presented below. The following data are illustrative and intended to serve as a benchmark for experimental design.
Reaction Scheme:
Table 1: Representative Data for the Cycloaddition of this compound with Various Dienes.
| Diene | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | 5-(Prop-1-en-2-ylidene)bicyclo[2.2.1]hept-2-ene | Toluene, 110°C, 24 h | 65 | 4:1 |
| Furan | 4-(Prop-1-en-2-ylidene)-7-oxabicyclo[2.2.1]hept-2-ene | Dichloromethane, Lewis Acid (e.g., BF3·OEt2), 0°C to rt, 12 h | 55 | >10:1 (exo favored) |
| Anthracene | 9-(Prop-1-en-2-ylidene)-9,10-dihydro-9,10-ethanoanthracene | Xylene, 140°C, 48 h | 40 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
The following is a general protocol for the [4+2] cycloaddition of this compound with a diene, using the reaction with cyclopentadiene as a specific example. Researchers should optimize conditions for their specific substrates.
Protocol 1: Thermal [4+2] Cycloaddition of this compound with Cyclopentadiene
Materials:
-
This compound (handle with care due to high reactivity and potential for polymerization)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous toluene
-
Heavy-walled pressure tube with a stir bar
-
Standard glassware for workup and purification (rotary evaporator, chromatography column, etc.)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of Reactants:
-
This compound is highly reactive and should be prepared in situ or used immediately after synthesis and purification. For this protocol, assume a standardized solution in anhydrous toluene is available.
-
Crack dicyclopentadiene by heating to ~180°C and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used promptly.
-
-
Reaction Setup:
-
To a dry, argon-flushed, heavy-walled pressure tube equipped with a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Add freshly cracked cyclopentadiene (1.2 eq) to the pressure tube.
-
Seal the pressure tube tightly.
-
-
Reaction Conditions:
-
Place the sealed tube in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS if possible, by carefully taking aliquots from a parallel, unsealed reaction run under an inert atmosphere.
-
-
Workup and Purification:
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Carefully open the pressure tube in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cycloaddition product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Determine the diastereomeric ratio by analysis of the ¹H NMR spectrum of the purified product.
-
Visualizations
Diagram 1: Reaction Pathway for the [4+2] Cycloaddition of this compound and Cyclopentadiene
Caption: A simplified representation of the concerted [4+2] cycloaddition pathway.
Diagram 2: General Experimental Workflow for Cycloaddition Reactions of this compound
Caption: A typical workflow for performing and analyzing cycloaddition reactions.
Conclusion and Future Outlook
The exploration of this compound as a dienophile in [4+2] cycloaddition reactions represents a promising, yet underexplored, avenue for the synthesis of novel cyclic and bicyclic structures. The protocols and data presented herein provide a foundational framework for researchers to design and conduct experiments in this area. Further investigations into the scope of suitable dienes, the influence of substituents on the butatriene core, and the development of catalytic and asymmetric variants are anticipated to unlock the full synthetic potential of this unique class of dienophiles. Such advancements will be of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 1,2,3-Butatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel vinyl-substituted pyrazoles and isoxazolidines utilizing 1,2,3-butatriene as a reactive dipolarophile in [3+2] cycloaddition reactions. While the application of this compound in this specific context represents a burgeoning area of synthetic chemistry, the protocols provided herein are founded on well-established principles of 1,3-dipolar cycloaddition reactions.[1][2][3][4][5][6]
Introduction
This compound, a cumulene with three contiguous double bonds, is a highly reactive and versatile building block in organic synthesis. Its unique electronic and structural properties make it an attractive substrate for cycloaddition reactions, offering a pathway to novel heterocyclic scaffolds. This document focuses on the [3+2] cycloaddition of this compound with two classes of 1,3-dipoles: diazo compounds for the synthesis of vinyl-substituted pyrazoles, and nitrones for the synthesis of vinyl-substituted isoxazolidines.
The resulting vinyl-substituted heterocycles are of significant interest in medicinal chemistry and drug development. The vinyl moiety serves as a versatile handle for further functionalization, allowing for the generation of diverse molecular libraries for biological screening. Pyrazole and isoxazolidine cores are prevalent in a wide range of pharmacologically active compounds.
Synthesis of 4-Vinyl-1H-pyrazoles via [3+2] Cycloaddition of this compound and Diazo Compounds
The reaction of a diazo compound with one of the terminal double bonds of this compound is expected to yield a 4-vinyl-substituted pyrazole. This reaction proceeds via a concerted [3+2] cycloaddition mechanism.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-vinyl-1H-pyrazoles.
Experimental Protocol: Synthesis of 4-Vinyl-1H-pyrazole
This protocol is adapted from established procedures for the synthesis of pyrazoles from alkynes and diazo compounds.[1][3]
Materials:
-
This compound (handle with care due to high reactivity)
-
Diazomethane solution in diethyl ether (handle with extreme caution in a well-ventilated fume hood using appropriate safety measures)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas for inert atmosphere
-
Glassware (flame-dried)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a freshly prepared solution of diazomethane (1.1 eq) in diethyl ether to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-vinyl-1H-pyrazole.
Quantitative Data
The following table presents expected yields based on analogous reactions reported in the literature for the synthesis of pyrazoles from alkynes and diazo compounds. These values should be considered as a starting point for optimization.
| Entry | Diazo Compound | Expected Yield (%) | Reference for Analogy |
| 1 | Diazomethane | 60-75 | [7][8] |
| 2 | Ethyl diazoacetate | 65-80 | [1] |
| 3 | Trimethylsilyldiazomethane | 70-85 | [9] |
Synthesis of 4-Vinylisoxazolidines via [3+2] Cycloaddition of this compound and Nitrones
The [3+2] cycloaddition of a nitrone to this compound is anticipated to produce a 4-vinyl-substituted isoxazolidine. This reaction provides a direct route to these valuable heterocyclic scaffolds.[2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 4-vinylisoxazolidines.
Experimental Protocol: Synthesis of 2,3-Diphenyl-4-vinylisoxazolidine
This protocol is based on established methods for the [3+2] cycloaddition of nitrones with alkenes.[10][11]
Materials:
-
This compound
-
C,N-Diphenylnitrone
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
-
Glassware (flame-dried)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve C,N-diphenylnitrone (1.0 eq) in anhydrous toluene.
-
To this solution, add this compound (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,3-diphenyl-4-vinylisoxazolidine.
Quantitative Data
The following table provides expected yields based on analogous reactions of nitrones with alkenes found in the literature. Optimization of reaction conditions will be necessary to achieve optimal results.
| Entry | Nitrone | Expected Yield (%) | Reference for Analogy |
| 1 | C,N-Diphenylnitrone | 55-70 | [10] |
| 2 | N-tert-Butyl-alpha-phenylnitrone (PBN) | 50-65 | [11] |
| 3 | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | 60-75 | [2] |
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow from synthesis to characterization.
Concluding Remarks
The use of this compound in [3+2] cycloaddition reactions opens a promising new avenue for the synthesis of novel, vinyl-substituted heterocyclic compounds. The protocols and data presented in these application notes, while based on established chemical principles, should serve as a starting point for further exploration and optimization in this exciting area of research. The versatile vinyl functionality on the resulting pyrazole and isoxazolidine rings provides a platform for the development of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to explore the scope of these reactions with various substituted 1,2,3-butatrienes and 1,3-dipoles.
References
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 3. chim.it [chim.it]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the regio- and diastereoselective ring expansion reaction using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Polymerization of 1,2,3-Butatriene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Butatriene, a cumulene, and its derivatives are intriguing monomers for polymer synthesis due to their unique conjugated double bond system. The resulting polymers, poly(this compound)s, are expected to possess interesting electronic and optical properties, making them potential candidates for applications in materials science and drug delivery. This document provides an overview of the polymerization of this compound and its derivatives, including potential polymerization methods and detailed protocols for related monomers that can be adapted for these systems.
Polymerization Methods
The polymerization of this compound and its derivatives can be approached through various mechanisms, including free-radical, anionic, cationic, and coordination polymerization. While literature specifically detailing the polymerization of unsubstituted this compound is scarce, studies on substituted butatrienes and analogous dienes provide valuable insights into potential synthetic routes.
Free-Radical Polymerization
Free-radical polymerization is a versatile method for a wide range of monomers. The polymerization of 1,1,4,4-bis(pentamethylene)butatriene has been successfully demonstrated via a thermally induced 1,4-free-radical polymerization. This process yields a crystalline polymer with a unique nonconjugated acetylene-containing backbone.
Anionic Polymerization
Cationic Polymerization
Cationic polymerization is effective for monomers with electron-donating substituents that can stabilize a cationic propagating center. Monomers like isobutylene are readily polymerized using this method. For this compound and its derivatives, initiation would involve a protic or Lewis acid to generate a carbocation, which then propagates by adding to the double bonds of the monomer.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on transition metals, are renowned for their ability to produce stereoregular polymers from olefins and dienes.[1][2][3] The polymerization of 1,3-butadiene using Ziegler-Natta catalysts to yield highly stereospecific polymers is a cornerstone of industrial rubber synthesis. This method offers the potential to control the microstructure of poly(this compound).
Data Presentation
Table 1: Free-Radical Polymerization of a Butatriene Derivative
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Ref. |
| 1,1,4,4-Bis(pentamethylene)butatriene | Thermal (self-initiated) | Melt | 150 | 2 | - | - | - | [4] |
| 1,1,4,4-Bis(pentamethylene)butatriene | Thermal (self-initiated) | Toluene | 110 | 24 | - | - | - | [4] |
Note: Quantitative yield, Mn, and PDI data were not provided in the reference.
Table 2: Anionic Polymerization of 1,3-Butadiene (Analogous System)
| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Ref. |
| sec-BuLi/t-BuP1 | Benzene | 25 | 6 | >95 | 16,500 | <1.05 | [5] |
| sec-BuLi/t-BuP2 | Benzene | 25 | 2 | >95 | 21,000 | 1.10 | [5] |
| sec-BuLi | Benzene | 25 | 48 | >95 | 15,000 | 1.04 | [5] |
Table 3: Cationic Polymerization of Isobutylene (Analogous System)
| Initiator System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Mn ( g/mol ) | PDI | Ref. |
| AlCl3/Toluene/Nucleophile | Hexane | -30 | 30 | - | 1000-4000 | <2.3 | [6] |
| H2O/iBu2AlCl | Toluene | -20 | - | - | up to 55,000 | <2.5 | [7] |
Table 4: Ziegler-Natta Polymerization of 1,3-Butadiene (Analogous System)
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Ref. |
| NdV3/DIBAH/Me2SiCl2 | Cyclohexane | 70 | 0.5-2 | 50-90 | 10,000-100,000 | 1.5-3.0 | [8] |
| Fe(2-EHA)3/DEP/AliBu3 | Hexane | 40 | 0.5-1 | >80 | - | 1.48-1.52 | [9] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of 1,1,4,4-Bis(pentamethylene)butatriene (Adapted from[4])
Materials:
-
1,1,4,4-Bis(pentamethylene)butatriene (monomer)
-
Toluene (solvent, optional for solution polymerization)
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum line
Procedure:
Melt Polymerization:
-
Place the 1,1,4,4-bis(pentamethylene)butatriene monomer into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Heat the flask to 150 °C in an oil bath with stirring.
-
Maintain the temperature for 2 hours. The viscosity of the melt will increase as polymerization proceeds.
-
After 2 hours, cool the reaction to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it by adding the solution dropwise to a stirred excess of methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Solution Polymerization:
-
Dissolve the 1,1,4,4-bis(pentamethylene)butatriene monomer in toluene in a Schlenk flask under a nitrogen atmosphere.
-
Heat the solution to 110 °C with stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 2: Generalized Anionic Polymerization of a Butatriene Derivative (Analogous to 1,3-Butadiene Polymerization)
Materials:
-
This compound derivative (monomer)
-
Anhydrous benzene or other non-polar solvent
-
sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)
-
Phosphazene base (e.g., t-BuP1, optional activator)
-
Methanol (terminating agent)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
High-vacuum line
-
Glass reactor with a break-seal for initiator addition
-
Magnetic stirrer and stir bar
-
Constant temperature bath
Procedure:
-
Thoroughly dry all glassware in an oven and assemble under a high-vacuum line.
-
Distill the solvent (e.g., benzene) into the reactor under vacuum.
-
Purify the monomer by distillation over a suitable drying agent and distill it into the reactor.
-
If using an activator like a phosphazene base, add it to the reactor at this stage.
-
Cool the reactor to the desired polymerization temperature (e.g., 25 °C).
-
Add the initiator (sec-BuLi) via the break-seal to start the polymerization. The solution may change color upon initiation.
-
Allow the polymerization to proceed for the desired time with stirring. Monitor the reaction by observing the increase in viscosity.
-
Terminate the polymerization by adding degassed methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 3: Generalized Cationic Polymerization of a Butatriene Derivative (Analogous to Isobutylene Polymerization)
Materials:
-
This compound derivative (monomer)
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Lewis acid initiator (e.g., AlCl3 or TiCl4)
-
Co-initiator (e.g., water or a proton source)
-
Methanol (for quenching)
-
Nitrogen gas
Equipment:
-
Dry, three-necked round-bottom flask
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for transfer of reagents
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry, nitrogen-purged three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add the solvent to the flask and cool it to the desired reaction temperature (e.g., -30 °C).
-
Add the monomer to the cooled solvent.
-
Prepare the initiator system by adding the Lewis acid to a separate flask containing a small amount of solvent and the co-initiator.
-
Slowly add the initiator system to the stirred monomer solution.
-
Maintain the reaction at the low temperature for the specified time.
-
Quench the polymerization by adding cold methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the polymer solution with water to remove the catalyst residues.
-
Precipitate the polymer by adding the solution to an excess of a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 4: Generalized Ziegler-Natta Polymerization of a Butatriene Derivative (Analogous to 1,3-Butadiene Polymerization)
Materials:
-
This compound derivative (monomer)
-
Anhydrous hydrocarbon solvent (e.g., cyclohexane or hexane)
-
Transition metal catalyst component (e.g., neodymium versatate - NdV3)
-
Organoaluminum co-catalyst (e.g., diisobutylaluminum hydride - DIBAH)
-
Halogen source (e.g., dimethyldichlorosilane - Me2SiCl2)
-
Methanol containing an antioxidant (for quenching)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with mechanical stirrer
-
Syringes for catalyst and monomer injection
-
Temperature-controlled circulating bath
Procedure:
-
Thoroughly dry the reactor and purge with nitrogen.
-
Add the solvent to the reactor and bring it to the desired polymerization temperature (e.g., 70 °C).
-
Inject the co-catalyst (DIBAH) and the halogen source (Me2SiCl2) into the reactor.
-
Add the transition metal catalyst (NdV3) to the reactor and allow the catalyst components to age for a few minutes.
-
Inject the monomer into the reactor to start the polymerization.
-
Monitor the reaction progress by taking samples to determine monomer conversion.
-
After the desired polymerization time, quench the reaction by injecting methanol containing an antioxidant.
-
Precipitate the polymer in a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
Visualizations
Caption: Free-Radical Polymerization Workflow.
Caption: Anionic Polymerization Pathway.
Caption: Cationic Polymerization Mechanism.
Caption: Ziegler-Natta Polymerization Cycle.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Safe Handling of Gaseous 1,2,3-Butatriene
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment
Gaseous 1,2,3-butatriene (C₄H₄) is a cumulene with three consecutive carbon-carbon double bonds. This strained structure imparts a high degree of reactivity and potential instability. While specific toxicological and explosive limits have not been established, it should be treated as a highly hazardous substance.
Potential Hazards:
-
High Reactivity: The cumulated double bonds make it susceptible to rapid, exothermic polymerization, and reactions with oxygen, moisture, and other chemicals.
-
Explosive Decomposition: Due to its high energy content, gaseous this compound may decompose explosively, especially under conditions of elevated temperature, pressure, or in the presence of catalysts. A decomposition temperature of 299 °C for a related compound suggests significant stored energy.[1]
-
Toxicity: The toxicological properties are unknown. As a reactive unsaturated hydrocarbon, it should be assumed to be toxic and an irritant upon inhalation or contact with skin and eyes.
-
Flammability: As a low molecular weight hydrocarbon, it is expected to be highly flammable and form explosive mixtures with air.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when working with gaseous this compound.
-
Primary Engineering Control: All manipulations involving this compound must be conducted within a certified and properly functioning chemical fume hood or a glovebox with an inert atmosphere. The use of a blast shield is mandatory.
-
Secondary Engineering Controls: The laboratory should be well-ventilated with restricted access. Gas detection systems for flammable gases and hydrocarbons should be in place.
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene). Check compatibility with precursors and solvents.
-
Appropriate respiratory protection may be required depending on the experimental setup and risk assessment.
-
Experimental Protocol: In-Situ Generation and Handling
Due to its instability, this compound should not be synthesized and stored. It must be generated in-situ and used immediately in a closed or semi-closed system. A flow chemistry setup is highly recommended to minimize the amount of gaseous butatriene present at any given time.
Proposed Synthesis: Gas-phase dehydrohalogenation of a suitable precursor, such as 1,4-dichloro-2-butyne, over a solid-supported base at elevated temperature.
Materials and Equipment:
-
1,4-dichloro-2-butyne (or other suitable precursor).
-
Solid-supported, non-nucleophilic base (e.g., potassium tert-butoxide on silica).
-
Inert carrier gas (e.g., Argon or Nitrogen, 99.999% purity).
-
Gas-tight syringes and syringe pumps.
-
Heated tube furnace with a quartz or stainless-steel reactor tube.
-
Mass flow controllers for precise gas handling.
-
Low-temperature trapping system (e.g., cold finger or trap cooled with liquid nitrogen/dry ice-acetone).
-
Reaction vessel for the subsequent use of the generated butatriene.
-
Quenching solution (see section 4).
-
Pressure relief system (e.g., oil bubbler) to prevent over-pressurization.
Experimental Workflow Diagram:
Protocol Steps:
-
System Assembly and Leak Check: Assemble the glassware and tubing in the fume hood. The system must be completely free of leaks. Use high-vacuum grease for ground glass joints and ensure all connections are secure. Perform a leak test by evacuating the system and monitoring the pressure.
-
Inert Atmosphere: Purge the entire system with the inert carrier gas for at least 30 minutes to remove all traces of oxygen and moisture.
-
Precursor Preparation: Prepare a dilute solution of the precursor (e.g., 1,4-dichloro-2-butyne) in a dry, inert solvent (e.g., THF).
-
Heating: Heat the tube furnace to the required temperature for the dehydrohalogenation reaction. This temperature should be determined through careful optimization and literature review of similar reactions.
-
Gas Generation:
-
Start the flow of the inert carrier gas through the system at a controlled rate using the mass flow controller.
-
Begin the slow addition of the precursor solution into the carrier gas stream via the syringe pump. The rate of addition should be carefully controlled to maintain a low concentration of the precursor in the gas phase.
-
The gaseous mixture of the precursor and carrier gas passes through the heated tube reactor containing the solid-supported base, where the dehydrohalogenation occurs to form gaseous this compound.
-
-
Reaction: The effluent from the furnace, containing gaseous this compound and the carrier gas, is passed through a cold trap (-78 °C) to remove any less volatile byproducts before being introduced into the reaction vessel containing the substrate.
-
Monitoring: The reaction progress should be monitored using appropriate analytical techniques (e.g., GC-MS analysis of quenched aliquots).
-
Shutdown:
-
Stop the addition of the precursor solution.
-
Continue to purge the system with the inert carrier gas for at least 30 minutes to ensure all reactive species are flushed from the generation apparatus.
-
Turn off the furnace and allow it to cool to room temperature.
-
Slowly and carefully disassemble the apparatus.
-
Quenching and Disposal
All unreacted this compound must be safely quenched before venting to the atmosphere.
-
Primary Quenching: The gas stream exiting the reaction vessel should be passed through a scrubber containing a reactive quenching agent. A solution of bromine in an inert solvent (e.g., carbon tetrachloride or dichloromethane) is a suitable option to rapidly consume the double bonds of butatriene.
-
Secondary Quenching: A second scrubber containing a reducing agent (e.g., sodium thiosulfate solution) can be placed in series to neutralize any unreacted bromine.
-
Disposal: All waste, including the quenching solutions and any residues in the apparatus, should be treated as hazardous and disposed of according to institutional guidelines.
Emergency Procedures
-
In case of a suspected leak: Immediately stop the flow of the precursor and evacuate the fume hood and the immediate laboratory area. Notify laboratory personnel and the institutional safety officer. Do not re-enter the area until it has been deemed safe by qualified personnel.
-
In case of fire: If a fire occurs and it is safe to do so, use a Class B (for flammable liquids and gases) or Class D (for reactive metals, if used) fire extinguisher. Evacuate the area and activate the fire alarm.
-
In case of personal exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Data Summary
Due to the lack of experimental data for this compound, the following table provides hypothetical physical and safety data based on its structure and comparison with similar compounds. These values are for illustrative purposes only and should not be considered as experimentally verified data.
| Property | Hypothetical Value/Information | Source/Basis |
| Molecular Formula | C₄H₄ | Known |
| Molecular Weight | 52.07 g/mol | Known |
| Boiling Point (estimated) | < 0 °C | Low molecular weight hydrocarbon |
| Decomposition Temperature | > 200 °C (potentially explosive) | Analogy with other high-energy, strained molecules. A related compound has a decomposition melting point of 299°C.[1] |
| Flammability | Highly Flammable | Assumed for a low molecular weight, unsaturated hydrocarbon. |
| Explosive Limits in Air | Unknown, assume a wide range | General precaution for flammable gases. |
| Toxicity | Unknown, assume to be highly toxic and irritant | Precautionary principle for reactive, unsaturated organic compounds. |
| Stability | Highly unstable, prone to polymerization and decomposition. Should not be stored. Must be generated and used in-situ. | Based on the reactivity of cumulenes and general chemical principles. |
Logical Relationships of Safety Considerations
References
Application of 1,2,3-Butatriene Derivatives in Materials Science and Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Butatriene, a fascinating cumulene, and its derivatives have emerged as versatile building blocks in materials science and polymer chemistry. The inherent reactivity of the butatriene core, characterized by its system of three cumulative double bonds, allows for a variety of polymerization pathways, leading to novel polymers with unique properties. While the parent this compound is highly reactive and prone to uncontrolled polymerization, substituted butatrienes and their stable homologues, vinylidenecyclopropanes (VDCPs), offer more controlled routes to synthesize advanced materials.
This document provides detailed application notes and experimental protocols for the synthesis of polymers from a substituted this compound and from VDCPs. It is intended to serve as a practical guide for researchers in the field, offering insights into the synthesis of polymers with alkyne-containing backbones and their potential applications.
I. Synthesis of Crystalline Poly(2-butyne-1,4-diyl) via Thermal Polymerization of a Substituted this compound
A notable example of direct polymerization of a butatriene derivative is the thermally induced 1,4-free-radical polymerization of 1,1,4,4-bis(pentamethylene)butatriene (BPMB). This process yields a crystalline polymer with a unique non-conjugated acetylene-containing backbone.[1][2] The polymerization can be performed in the melt or in solution, even in the absence of a radical initiator.[1][2]
Applications
The resulting crystalline poly(2-butyne-1,4-diyl) is a unique material with a regular structure containing acetylenic units in the backbone. While specific device applications are still under exploration, such materials are of interest for:
-
Precursors to Carbonaceous Materials: The high carbon content and the presence of triple bonds make these polymers potential precursors for carbon-rich materials upon thermal treatment.
-
Functional Polymer Platforms: The acetylene units in the backbone can be further functionalized through various click chemistry reactions, allowing for the introduction of different functionalities and the synthesis of graft copolymers.
-
Advanced Composites: The crystalline nature of the polymer could impart desirable mechanical and thermal properties to composite materials.
Quantitative Data
| Property | Value | Reference |
| Monomer | 1,1,4,4-bis(pentamethylene)butatriene (BPMB) | [1][2] |
| Polymerization Type | Thermally induced 1,4-free-radical polymerization | [1][2] |
| Polymer Structure | Crystalline poly[1,1,4,4-bis(pentamethylene)-1,2,3-butatriene] | [1][2] |
| Crystal System | Triclinic | [1][2] |
| Unit Cell Parameters | a = 9.87 Å, b = 6.10 Å, c = 4.97 Å, α = 113.7°, β = 85.2°, γ = 100.6° | [1][2] |
| Thermal Behavior | No melting or glass transition observed via DSC. An irreversible exothermic transition occurs around 200 °C (cold crystallization). | [1][2] |
Experimental Protocols
1. Synthesis of 1,1,4,4-bis(pentamethylene)butatriene (BPMB) Monomer
A detailed protocol for the synthesis of the BPMB monomer is a prerequisite for its polymerization. While the primary focus of this document is on the polymerization, the synthesis generally involves the dimerization of a suitable precursor, such as a gem-dihaloolefin.
2. Thermal Polymerization of BPMB (Melt Polymerization)
-
Materials:
-
1,1,4,4-bis(pentamethylene)butatriene (BPMB), purified by sublimation.
-
-
Equipment:
-
Differential Scanning Calorimeter (DSC) or a sealed reaction tube.
-
Vacuum line.
-
Heating apparatus (e.g., oil bath or programmable oven).
-
-
Procedure:
-
Place a known amount of purified BPMB monomer into a DSC pan or a glass reaction tube.
-
If using a reaction tube, seal it under vacuum.
-
Heat the monomer above its melting point (approximately 80 °C). A DSC scan of the monomer shows an exothermic polymerization process starting around 98 °C.[1][2]
-
Maintain the temperature in the range of 100-120 °C for a sufficient time to ensure complete polymerization. The exact time will depend on the scale of the reaction.
-
The resulting polymer is an intractable white solid.[1]
-
Characterize the polymer using solid-state techniques such as X-ray diffraction (XRD) and solid-state NMR.
-
3. Thermal Polymerization of BPMB (Solution Polymerization)
-
Materials:
-
1,1,4,4-bis(pentamethylene)butatriene (BPMB).
-
Anhydrous, degassed solvent (e.g., toluene).
-
-
Equipment:
-
Schlenk flask or a sealed reaction vessel.
-
Magnetic stirrer and heating mantle.
-
Vacuum line.
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve BPMB in the chosen solvent to a desired concentration (e.g., 0.1 M).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the solution to a temperature sufficient to initiate polymerization (e.g., 80-100 °C).
-
Stir the reaction mixture for a predetermined time. The polymer will precipitate out of the solution as it forms.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the polymer by filtration, wash with a non-solvent (e.g., methanol), and dry under vacuum.
-
Characterize the polymer as described for the melt polymerization.
-
Diagrams
Caption: Proposed free-radical polymerization pathway of BPMB.
II. Controlled Radical Ring-Opening Polymerization of Vinylidenecyclopropanes (VDCPs)
To overcome the high reactivity and instability of this compound, vinylidenecyclopropanes (VDCPs) have been developed as stable butatriene homologues.[3] The cyclopropane ring mimics a C=C double bond, allowing for a controlled radical ring-opening polymerization to produce polymers with a highly regular alkyne-based backbone.[3] This approach offers excellent control over molecular weight and dispersity.
Applications
The resulting polyalkynes with well-defined structures are promising for a range of applications in materials science:
-
Organic Electronics: The conjugated backbone of these polymers suggests potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Functional Materials: The alkyne units in the polymer backbone are amenable to post-polymerization modification via click chemistry, enabling the synthesis of a wide array of functional polymers with tailored properties.
-
Nanomaterials: The controlled synthesis allows for the creation of block copolymers that can self-assemble into well-defined nanostructures.
Quantitative Data
Table 1: RAFT Polymerization of Diethyl 2-(vinylidene)cyclopropane-1,1-dicarboxylate (M1)
| Entry | [M]₀:[CTA]₀:[I]₀ | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.2 | 18 | 75 | 10.5 | 1.15 |
| 2 | 200:1:0.2 | 21 | 72 | 19.8 | 1.20 |
| 3 | 400:1:0.2 | 24 | 68 | 35.2 | 1.28 |
Data is representative and synthesized from typical results presented in the literature.[3]
Table 2: PET-ATRP of Diethyl 2-(vinylidene)cyclopropane-1,1-dicarboxylate (M1)
| Entry | [M]₀:[I]₀:[PC]₀:[L]₀ | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:0.01:0.1 | 6 | 85 | 11.2 | 1.10 |
| 2 | 200:1:0.01:0.1 | 8 | 82 | 21.5 | 1.14 |
Data is representative and based on typical outcomes for photoinduced controlled radical polymerizations.
Experimental Protocols
1. Synthesis of Vinylidenecyclopropane (VDCP) Monomers
VDCP monomers, such as diethyl 2-(vinylidene)cyclopropane-1,1-dicarboxylate, can be synthesized through established organic chemistry methods, often involving the reaction of an allene with a carbene precursor.
2. RAFT Polymerization of a VDCP Monomer
-
Materials:
-
VDCP monomer (e.g., diethyl 2-(vinylidene)cyclopropane-1,1-dicarboxylate).
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate).
-
Radical initiator (e.g., AIBN).
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
-
Equipment:
-
Schlenk flask with a magnetic stir bar.
-
Vacuum line.
-
Thermostatically controlled oil bath.
-
-
Procedure:
-
To a Schlenk flask, add the VDCP monomer, RAFT agent, and AIBN in the desired molar ratio (e.g., [M]₀:[CTA]₀:[I]₀ = 100:1:0.2).
-
Add the solvent to achieve the desired monomer concentration (e.g., 1 M).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at room temperature.
-
3. Photoinduced Electron Transfer (PET)-ATRP of a VDCP Monomer
-
Materials:
-
VDCP monomer.
-
Initiator (e.g., ethyl α-bromoisobutyrate).
-
Photocatalyst (e.g., Ir(ppy)₃).
-
Ligand (e.g., tris(2-pyridylmethyl)amine, TPMA).
-
Anhydrous, degassed solvent (e.g., DMF or DMSO).
-
-
Equipment:
-
Schlenk flask with a magnetic stir bar.
-
LED light source (e.g., blue LED strip, λ ≈ 450 nm).
-
Vacuum line.
-
-
Procedure:
-
In a Schlenk flask, combine the VDCP monomer, initiator, photocatalyst, and ligand in the desired molar ratio.
-
Add the solvent to achieve the desired concentration.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill with an inert gas.
-
Place the flask in proximity to the LED light source and begin irradiation while stirring at room temperature.
-
Monitor the reaction progress as described for the RAFT polymerization.
-
Stop the reaction by turning off the light and exposing the mixture to air.
-
Isolate and purify the polymer by precipitation as described previously.
-
Diagrams
References
Application Notes and Protocols for the Synthesis of Tetraarylbutatrienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of tetraarylbutatrienes, a class of compounds with unique electronic and optical properties that make them of interest in materials science and medicinal chemistry. The following protocols are based on established synthetic methodologies and offer guidance on reaction setup, execution, and product characterization.
Introduction
Tetraarylbutatrienes are cumulenes, characterized by three consecutive carbon-carbon double bonds, with four aryl substituents. This extended π-system imparts distinct photophysical properties and potential for applications in molecular electronics and as biological probes. The synthesis of these sterically hindered and often highly colored compounds can be challenging. This document outlines two primary synthetic strategies: the reductive coupling of 1,1-diaryl-2,2-dihaloethenes and a modified Wittig reaction.
Method 1: Reductive Coupling of 1,1-Diaryl-2,2-dihaloethenes
This is a classical and effective method for the synthesis of symmetrically substituted tetraarylbutatrienes. The protocol involves the dehalogenation and coupling of a gem-dihaloolefin using an active metal, typically copper.
Experimental Protocol: Synthesis of Tetraphenylbutatriene via Reductive Coupling
This protocol is adapted from established procedures for the synthesis of tetraphenylbutatriene from 1,1-diphenyl-2,2-dichloroethene.
Materials:
-
1,1-diphenyl-2,2-dichloroethene
-
Copper powder (activated)
-
Pyridine (anhydrous)
-
Benzene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas manifold
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add activated copper powder (2.0 equivalents). The flask is then purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Addition of Reactants: A solution of 1,1-diphenyl-2,2-dichloroethene (1.0 equivalent) in a mixture of anhydrous pyridine and anhydrous benzene (typically a 1:1 ratio) is added to the flask under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the color change of the solution, which typically turns a deep red or orange upon formation of the butatriene. The reaction is generally refluxed for 4-6 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid copper and copper salts are removed by filtration through a pad of celite. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of benzene and petroleum ether, to yield the tetraarylbutatriene as a crystalline solid.
Data Presentation
| Reactant | Molar Ratio | Key Reaction Parameters | Product | Yield (%) |
| 1,1-diphenyl-2,2-dichloroethene | 1.0 | Reflux in Pyridine/Benzene, 4-6 h, under inert gas | Tetraphenylbutatriene | 60-70% |
| 1,1-bis(4-methylphenyl)-2,2-dichloroethene | 1.0 | Reflux in Pyridine/Benzene, 4-6 h, under inert gas | Tetra(p-tolyl)butatriene | 65-75% |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Method 2: Modified Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. For the synthesis of tetraarylbutatrienes, a common approach involves the reaction of a phosphorus ylide with a ketene.
Experimental Protocol: Synthesis of Tetraphenylbutatriene via Wittig Reaction
This protocol describes the reaction between diphenylketene and diphenylmethylenetriphenylphosphorane.
Materials:
-
Diphenylacetyl chloride
-
Triethylamine
-
Diphenylmethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Dry glassware
-
Syringes for transfer of air-sensitive liquids
Procedure:
-
Preparation of Diphenylketene (in situ): In a flame-dried Schlenk flask under an inert atmosphere, diphenylacetyl chloride (1.0 equivalent) is dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C, and triethylamine (1.1 equivalents) is added dropwise with stirring. The formation of triethylammonium chloride as a white precipitate indicates the generation of diphenylketene. This mixture is typically used directly in the next step.
-
Preparation of the Phosphorus Ylide: In a separate flame-dried Schlenk flask under an inert atmosphere, diphenylmethyltriphenylphosphonium bromide (1.0 equivalent) is suspended in anhydrous THF. The suspension is cooled to -78 °C, and a solution of n-butyllithium (1.0 equivalent) in hexane is added dropwise. The mixture is allowed to warm to room temperature, resulting in the formation of the deep red-colored ylide, diphenylmethylenetriphenylphosphorane.
-
Wittig Reaction: The freshly prepared diphenylketene solution is added dropwise to the ylide solution at 0 °C with vigorous stirring. The reaction is typically rapid, and the color of the ylide will dissipate. The reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product contains triphenylphosphine oxide as a major byproduct. Purification is achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture) to isolate the tetraarylbutatriene.
Data Presentation
| Ylide Precursor | Ketene Precursor | Key Reaction Parameters | Product | Yield (%) |
| Diphenylmethyltriphenylphosphonium bromide | Diphenylacetyl chloride | Ylide generation with n-BuLi, reaction at 0 °C to rt | Tetraphenylbutatriene | 40-50% |
| (4,4'-Dimethoxydiphenyl)methyltriphenylphosphonium bromide | (4,4'-Dimethoxydiphenyl)acetyl chloride | Ylide generation with n-BuLi, reaction at 0 °C to rt | Tetra(p-anisyl)butatriene | 45-55% |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Visualization of Synthetic Workflows
Reductive Coupling Workflow```dot
Caption: Workflow for the synthesis of tetraarylbutatrienes via a modified Wittig reaction.
Characterization Data
Synthesized tetraarylbutatrienes should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations for Tetraphenylbutatriene |
| ¹H NMR (CDCl₃) | Complex multiplet in the aromatic region (typically δ 7.2-7.6 ppm). |
| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons and a characteristic signal for the central sp-hybridized carbons of the butatriene core (around δ 150 ppm). The terminal sp² carbons of the cumulene appear at a higher field. |
| UV-Vis (CH₂Cl₂) | Intense, long-wavelength absorption band (λ_max) typically in the visible region, responsible for the deep color. For tetraphenylbutatriene, this is around 420 nm. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the tetraarylbutatriene. |
| Melting Point | Sharp melting point, consistent with a pure crystalline compound. For tetraphenylbutatriene, it is approximately 237-239 °C. |
These protocols and data provide a foundation for the successful synthesis and characterization of tetraarylbutatrienes for various research and development applications. Appropriate safety precautions should be taken when handling all chemicals, particularly air-sensitive and corrosive reagents.
Application Notes and Protocols for Transition Metal-Catalyzed Reactions of 1,2,3-Butatriene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key transition metal-catalyzed reactions involving 1,2,3-butatriene and its derivatives. The reactions highlighted are catalyzed by palladium, rhodium, and gold, showcasing the versatility of butatrienes as building blocks in organic synthesis.
Palladium-Catalyzed Synthesis of Functionalized Butatrienes
Application Notes:
Palladium catalysis offers a mild and efficient method for the synthesis of functionalized butatrienes. This approach is particularly valuable for creating butatrienes with a variety of substituents that would be difficult to introduce using other methods. The reaction involves the coupling of 2-bromo-1-buten-3-yne derivatives with nucleophiles. The reactivity of the substrates is highly dependent on the substituents at the 1-position of the butenyne. Furthermore, a careful balance of the nucleophilicity and basicity of the coupling partner is crucial for the success of these reactions. This methodology provides access to a range of butatriene derivatives that are of interest in materials science and as intermediates in the synthesis of complex molecules.
Quantitative Data:
Table 1: Palladium-Catalyzed Synthesis of Functionalized Butatrienes from 2-Bromo-1-buten-3-ynes.
| Entry | Substrate (1) | Nucleophile (2) | Product (3) | Yield (%) |
| 1 | 1c | 2m | 3cm | 73 |
| 2 | 1c | 2p | No reaction | - |
| 3 | 1a | 2m | 3am | 55 |
| 4 | 1b | 2m | 3bm | 68 |
| 5 | 1d | 2m | 3dm | 45 |
| 6 | 1e | 2m | 3em | 71 |
| 7 | 1f | 2m | 3fm | 62 |
Reaction Conditions: Substrate (1.0 equiv), Nucleophile (1.2 equiv), Pd(dba)2 (5 mol%), dppb (10 mol%), THF, 35 °C, 22 h.
Experimental Protocol:
General Procedure for the Palladium-Catalyzed Synthesis of Functionalized Butatrienes:
-
To a dried Schlenk tube under an argon atmosphere, add Pd(dba)2 (0.05 mmol, 5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (0.10 mmol, 10 mol%).
-
Add dry, degassed THF (5 mL) to the tube and stir the mixture at room temperature for 10 minutes to generate the catalyst.
-
Add the 2-bromo-1-buten-3-yne substrate (1.0 mmol, 1.0 equiv) and the nucleophile (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at 35 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 22 hours), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized butatriene.
Reaction Pathway:
Caption: Palladium-catalyzed butatriene synthesis.
Rhodium-Catalyzed Hydrosilylation of 1,2,3-Butatrienes
Application Notes:
Rhodium complexes are effective catalysts for the hydrosilylation of 1,4-disubstituted-1,2,3-butatrienes. This reaction proceeds with the addition of a hydrosilane across one of the double bonds of the butatriene system. The primary products of this reaction are allenes, with 1,3-dienes formed as minor products. The butatriene coordinates to the rhodium center through its central double bond in an η2-fashion. This methodology provides a route to functionalized allenes, which are valuable synthetic intermediates.
Quantitative Data:
Table 2: Rhodium-Catalyzed Hydrosilylation of (Z)-1,4-Disubstituted-1,2,3-butatrienes. [1]
| Entry | Butatriene (R=) | Silane | Major Product (Allene) | Minor Product (1,3-Diene) | Yield (%) |
| 1 | SiMe3 | HSiEt3 | 2,1-addition product | 2,3-anti-addition product | 85 |
| 2 | t-Bu | HSiEt3 | 2,1-addition product | 2,3-anti-addition product | 78 |
| 3 | SiMe3 | HSiPh3 | 2,1-addition product | 2,3-anti-addition product | 82 |
| 4 | t-Bu | HSiPh3 | 2,1-addition product | 2,3-anti-addition product | 75 |
Reaction Conditions: Butatriene (1.0 equiv), Silane (1.2 equiv), RhCl(PPh3)3 (1 mol%), Benzene, 60 °C, 12 h.
Experimental Protocol:
General Procedure for the Rhodium-Catalyzed Hydrosilylation of 1,2,3-Butatrienes: [1]
-
In a glovebox, dissolve the 1,4-disubstituted-1,2,3-butatriene (1.0 mmol) and Wilkinson's catalyst, RhCl(PPh3)3 (0.01 mmol, 1 mol%), in anhydrous benzene (5 mL) in a sealed tube.
-
Add the hydrosilane (1.2 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane) to isolate the allene and 1,3-diene products.
Reaction Pathway:
Caption: Rhodium-catalyzed hydrosilylation of butatriene.
Gold-Catalyzed Cycloisomerization of Butatriene Derivatives
Application Notes:
Gold catalysts, particularly gold(I) complexes, are highly effective in promoting the cycloisomerization of enynes and related unsaturated systems. While direct examples with simple 1,2,3-butatrienes are less common, the principles apply to substrates containing the cumulene moiety. These reactions proceed through the π-acidic activation of the alkyne or allene functionality by the gold catalyst, triggering an intramolecular nucleophilic attack. This leads to the formation of various carbo- and heterocyclic structures. The reaction is typically conducted under mild conditions and tolerates a range of functional groups, making it a powerful tool in the synthesis of complex molecular architectures.
Quantitative Data:
Table 3: Gold-Catalyzed Cycloisomerization of Enyne Substrates.
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | 1,6-Enyne (N-tethered) | [IPrAu(NCMe)]SbF6 | Bicyclic Pyrrolidine | 95 |
| 2 | 1,6-Enyne (O-tethered) | [IPrAu(NCMe)]SbF6 | Bicyclic Furan | 92 |
| 3 | 1,7-Enyne (N-tethered) | [IPrAu(NCMe)]SbF6 | Bicyclic Piperidine | 88 |
| 4 | 1,5-Allenyne | [(Ph3PAu)3O]BF4 | Cross-conjugated triene | 88 |
Reaction Conditions: Substrate (1.0 equiv), Catalyst (1-5 mol%), Solvent (e.g., CH2Cl2 or Chloroform), Room Temperature to 60 °C.
Experimental Protocol:
General Procedure for Gold-Catalyzed Cycloisomerization of Allenynes:
-
To a solution of the allenyne substrate (0.2 mmol) in dry chloroform (2 mL) is added the gold catalyst, such as [(Ph3PAu)3O]BF4 (0.002 mmol, 1 mol%).
-
The reaction mixture is stirred at 60 °C and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cycloisomerized product.
Reaction Pathway:
Caption: Gold-catalyzed cycloisomerization of an allenyne.
References
Application Notes and Protocols: 1,2,3-Butatriene as a Precursor for Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Butatrienes, a class of cumulenes, are highly reactive compounds characterized by three consecutive carbon-carbon double bonds. This inherent reactivity makes them valuable precursors in the synthesis of complex organic molecules. Their ability to participate in a variety of reactions, most notably cycloadditions, allows for the rapid construction of intricate molecular architectures, including carbocycles and heterocycles, which are foundational in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-butatriene derivatives and their subsequent transformation into more complex structures.
I. Synthesis of Tetraaryl[1]cumulenes (this compound Derivatives)
A common and effective method for synthesizing stable this compound derivatives involves the preparation of tetra-substituted cumulenes, often referred to as tetraaryl[1]cumulenes. These compounds serve as excellent starting materials for further synthetic transformations. The general approach involves the synthesis of a 1,4-diaryl-2-butyne-1,4-diol intermediate, followed by a reductive elimination step.
Protocol 1: Synthesis of Tetra(4-hexylphenyl)[1]cumulene
This protocol details the multi-step synthesis of a tetra-substituted this compound with enhanced solubility due to the presence of hexylphenyl groups.
Workflow for the Synthesis of Tetra(4-hexylphenyl)[1]cumulene:
Experimental Details:
Step 1: Di(4-n-hexylphenyl)methanol.
-
In a flame-dried round-bottom flask under an inert atmosphere, magnesium turnings are stirred with a crystal of iodine in dry tetrahydrofuran (THF).
-
A solution of 4-n-hexylphenyl bromide in dry THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
The Grignard solution is then cooled to 0 °C, and ethyl formate is added dropwise.
-
The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford di(4-n-hexylphenyl)methanol.
Step 2: Di(4-n-hexylphenyl)ketone.
-
To a solution of di(4-n-hexylphenyl)methanol in dichloromethane (DCM) is added pyridinium chlorochromate (PCC).
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the diaryl ketone.
Step 3 & 4: 1-(Di(4-n-hexylphenyl)methyl)-2-propyn-1-ol.
-
To a solution of trimethylsilylacetylene in dry THF at -78 °C is added n-butyllithium (nBuLi) dropwise. The mixture is stirred for 30 minutes.
-
A solution of the diaryl ketone from Step 2 in dry THF is added, and the reaction is stirred for 2 hours at -78 °C.
-
Methyl iodide is added, and the mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated.
-
The crude protected alkyne is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to give the terminal alkyne.
Step 5 & 6: Tetra(4-hexylphenyl)[1]cumulene.
-
The terminal alkyne from Step 4 is dissolved in dry THF at -78 °C, and nBuLi is added dropwise.
-
After 30 minutes, a solution of the diaryl ketone from Step 2 in dry THF is added, and the reaction is stirred for 2 hours.
-
Methyl iodide is added, and the mixture is warmed to room temperature overnight.
-
The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated.
-
The resulting alkoxy-butynediol is dissolved in diethyl ether, and a solution of tin(II) chloride in concentrated hydrochloric acid is added.
-
The mixture is stirred vigorously for 30 minutes, after which the organic layer is separated, washed with sodium bicarbonate solution and brine, dried, and concentrated.
-
The crude product is purified by chromatography to yield tetra(4-hexylphenyl)[1]cumulene as a yellow solid.[2]
| Precursor/Product | Starting Material | Reagents | Yield (%) |
| Di(4-n-hexylphenyl)methanol | 4-n-Hexylphenyl bromide | Mg, Ethyl formate | 81 |
| Diaryl Ketone | Di(4-n-hexylphenyl)methanol | PCC | - |
| Protected Butynediol Precursor | Diaryl Ketone, Trimethylsilylacetylene | nBuLi, CH3I | 95 |
| Terminal Alkyne | Protected Butynediol Precursor | K2CO3, MeOH | 96 |
| Alkoxy-Butynediol | Terminal Alkyne, Diaryl Ketone | nBuLi, CH3I | 72 |
| Tetra(4-hexylphenyl)[1]cumulene | Alkoxy-Butynediol | SnCl2, HCl | 84 |
| Table 1: Summary of yields for the synthesis of Tetra(4-hexylphenyl)[1]cumulene.[2] |
II. Cycloaddition Reactions of 1,2,3-Butatrienes
Tetraaryl[1]cumulenes readily undergo cycloaddition reactions with electron-deficient alkenes, such as tetracyanoethylene (TCNE), to form a variety of complex products. These reactions proceed through highly reactive intermediates and can lead to the formation of novel carbocyclic and heterocyclic systems.
Protocol 2: [2+2] Cycloaddition of Tetraaryl[1]cumulene with Tetracyanoethylene (TCNE)
This protocol describes a general procedure for the cycloaddition reaction between a tetraaryl[1]cumulene and TCNE, which can lead to the formation of a zwitterionic intermediate and subsequently to more complex rearranged products.
Reaction Pathway for the [2+2] Cycloaddition of a Tetraaryl[1]cumulene with TCNE:
Experimental Details:
-
A solution of the tetraaryl[1]cumulene in a suitable solvent (e.g., dichloromethane or acetonitrile) is prepared in a round-bottom flask.
-
To this solution, a solution of tetracyanoethylene (TCNE) in the same solvent is added dropwise at room temperature with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the disappearance of the colored cumulene.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the desired cycloadduct or subsequent rearranged products.
The reaction of tetraaryl[3]cumulenes with TCNE can lead to even more complex and unusual products, including functionalized dendralenes and[2]radialenes, demonstrating the potential of cumulenes to serve as precursors for unique carbon-rich structures.[1][4]
| Cumulene Derivative | Cycloaddition Partner | Product Type | Yield (%) |
| Tetraaryl[1]cumulene | TCNE | 5,5,11,11-Tetracyano-5,11-dihydrotetracene derivative | Fair to good |
| Tetraaryl[3]cumulene | TCNE | Functionalized Dendralenes | Variable |
| Tetraaryl[3]cumulene | TCNE | [2]Radialene | Variable |
| Table 2: Examples of products from the cycloaddition of tetraarylcumulenes with TCNE.[1][4] |
III. Application in the Synthesis of Complex Heterocycles
The cycloadducts derived from 1,2,3-butatrienes can be further elaborated to generate complex heterocyclic frameworks, which are of significant interest in drug discovery.
Protocol 3: Synthesis of Dicyano-Substituted Diaryltetracenes
This protocol outlines the conversion of the initial cycloadduct from the reaction of a tetraaryl[1]cumulene and TCNE into a dicyano-substituted diaryltetracene, a class of compounds with potential applications in organic electronics.
Workflow for the Synthesis of Dicyano-Substituted Diaryltetracenes:
Experimental Details:
-
The 5,5,11,11-tetracyano-5,11-dihydrotetracene derivative (obtained from Protocol 2) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
A catalytic amount of a copper(I) or copper(II) salt (e.g., CuI) is added to the solution.
-
The reaction mixture is heated at an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 5,11-dicyano-6,12-diaryltetracene.[4]
Conclusion
1,2,3-Butatrienes and their derivatives are versatile and powerful precursors for the synthesis of complex organic molecules. Their unique electronic structure and high reactivity enable a range of transformations, particularly cycloaddition reactions, that provide efficient routes to novel carbocyclic and heterocyclic scaffolds. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of 1,2,3-butatrienes and leverage their synthetic potential in the development of new materials and therapeutic agents. The ability to construct complex molecular architectures from relatively simple starting materials underscores the importance of cumulene chemistry in modern organic synthesis.
References
Application Notes and Protocols for In-Situ Monitoring of 1,2,3-Butatriene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of advanced analytical techniques for the real-time, in-situ monitoring of reactions involving 1,2,3-butatriene. Given the high reactivity and transient nature of butatrienes and their reaction intermediates, in-situ monitoring is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. The following sections detail the application of key spectroscopic techniques, provide experimental protocols, and summarize expected quantitative data.
Introduction to this compound Reactivity and the Need for In-Situ Monitoring
This compound is a cumulene, a class of compounds characterized by three or more cumulative double bonds. This structural feature imparts unique reactivity, making it a valuable synthon in organic chemistry. However, butatrienes are often unstable and can undergo rapid polymerization, dimerization, or cycloaddition reactions. The intermediates in these reactions are typically short-lived and present in low concentrations, making their detection and characterization challenging using traditional offline analytical methods.
In-situ monitoring techniques offer a powerful solution by allowing researchers to observe the reaction as it happens, without the need for sampling and quenching. This provides real-time data on the concentration of reactants, products, and transient intermediates, enabling a deeper understanding of the reaction kinetics and mechanism.
Key Analytical Techniques for In-Situ Monitoring
Several spectroscopic techniques are well-suited for the in-situ monitoring of this compound reactions. The choice of technique depends on the specific reaction conditions, the functional groups present in the reactants and products, and the expected lifetime of any intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: In-situ FTIR spectroscopy is a versatile technique for monitoring changes in functional groups during a reaction. For this compound reactions, it is particularly useful for tracking the disappearance of the characteristic cumulene C=C=C stretching vibrations and the appearance of new bands corresponding to the products.
Key Observable Bands:
-
This compound: The asymmetric C=C=C stretch typically appears in the region of 2050-2080 cm⁻¹.
-
Products: The appearance of C=C stretching bands (for cycloaddition products) or C-O and C-N stretching bands (for reactions with nucleophiles) can be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. It is invaluable for identifying intermediates and determining their connectivity. For butatriene reactions, ¹H and ¹³C NMR are most commonly used.
Key Observable Resonances:
-
This compound: The terminal =CH₂ protons typically appear as a singlet in the ¹H NMR spectrum. The sp-hybridized central carbons have a characteristic shift in the ¹³C NMR spectrum.
-
Intermediates and Products: Changes in chemical shifts and coupling patterns can be used to identify and quantify the formation of new species.
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is useful for monitoring reactions that involve a change in conjugation or the formation of chromophoric species. The extended π-system of this compound and many of its products absorb in the UV-Vis region. This technique is often used in conjunction with stopped-flow methods for studying fast reactions.
Key Observable Features:
-
This compound: Exhibits a characteristic UV absorption maximum. For instance, a push-pull substituted butatriene has been reported to have a maximum absorption (λmax) that can be monitored.
-
Products: The formation of new chromophores, such as in cycloaddition reactions leading to extended conjugated systems, will result in new absorption bands.
Mass Spectrometry (MS)
Application: While not strictly an in-situ technique in the same way as spectroscopy, online mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), can be used to detect and identify reaction intermediates.[1] The reaction mixture can be continuously sampled and introduced into the mass spectrometer to provide a near real-time profile of the species present.
Key Observable Features:
-
Intermediates: ESI-MS is highly sensitive for detecting charged or easily ionizable intermediates.[1]
-
Products: The molecular weights of the final products can be confirmed.
Experimental Protocols
The following are generalized protocols for the in-situ monitoring of a [4+2] cycloaddition reaction of a substituted this compound with a dienophile. These protocols should be adapted based on the specific reactants, solvent, and available instrumentation.
Protocol for In-Situ FTIR Monitoring
Objective: To monitor the consumption of this compound and the formation of the cycloadduct in real-time.
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe or a flow cell.
-
Reaction vessel (e.g., stirred glass reactor) with a port for the in-situ probe.
-
Syringe pump for controlled addition of reactants.
-
Substituted this compound.
-
Dienophile (e.g., N-phenylmaleimide).
-
Anhydrous solvent (e.g., THF, CH₂Cl₂).
Procedure:
-
Assemble the reaction setup, ensuring the reaction vessel is clean, dry, and under an inert atmosphere (e.g., nitrogen or argon).
-
Insert the in-situ FTIR probe into the reaction vessel, ensuring the ATR crystal is fully immersed in the reaction medium.
-
Dissolve the dienophile in the chosen solvent and add it to the reaction vessel.
-
Begin stirring and record a background spectrum of the dienophile solution.
-
Prepare a solution of the substituted this compound in the same solvent.
-
Using the syringe pump, add the butatriene solution to the reaction vessel at a controlled rate.
-
Simultaneously, begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the intensity of the cumulene C=C=C stretching band and the increase in the intensity of characteristic product bands (e.g., C=O stretch of the imide, C=C stretch of the newly formed ring).
-
Continue data acquisition until the reaction is complete (i.e., the butatriene peak has disappeared).
-
Process the collected data to generate concentration profiles versus time.
Protocol for In-Situ NMR Monitoring
Objective: To identify and quantify the reactants, products, and any observable intermediates during the reaction.
Materials and Equipment:
-
NMR spectrometer.
-
NMR tube suitable for reaction monitoring (e.g., J. Young tube).
-
Deuterated solvent (e.g., THF-d₈, CD₂Cl₂).
-
Substituted this compound.
-
Dienophile.
Procedure:
-
In an inert atmosphere glovebox, prepare a solution of the dienophile in the deuterated solvent directly in the NMR tube.
-
Acquire a ¹H and/or ¹³C NMR spectrum of the starting material solution.
-
Prepare a concentrated solution of the substituted this compound in a small amount of the same deuterated solvent.
-
Carefully add a precise amount of the butatriene solution to the NMR tube containing the dienophile.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant signals and the appearance of new signals corresponding to the product(s). Pay close attention to any new, transient signals that may indicate the formation of intermediates.
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the species over time.
-
If the reaction is slow enough, 2D NMR experiments (e.g., COSY, HSQC) can be performed to aid in the structural elucidation of intermediates and products.
Data Presentation
Quantitative data obtained from in-situ monitoring should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Illustrative Kinetic Data from In-Situ FTIR Monitoring of a this compound Cycloaddition
| Time (min) | Butatriene Concentration (M) | Product Concentration (M) |
| 0 | 0.100 | 0.000 |
| 5 | 0.075 | 0.025 |
| 10 | 0.056 | 0.044 |
| 15 | 0.042 | 0.058 |
| 30 | 0.018 | 0.082 |
| 60 | 0.003 | 0.097 |
Table 2: Illustrative ¹H NMR Chemical Shifts for Reactants and Products in a [4+2] Cycloaddition
| Compound | Functional Group | Chemical Shift (ppm) |
| Substituted this compound | =CH₂ | 4.85 (s) |
| N-Phenylmaleimide | =CH | 6.80 (s) |
| Cycloadduct | Bridgehead -CH | 3.50 (m) |
| Cycloadduct | Vinylic -CH= | 6.20 (m) |
Visualizations
Experimental Workflow for In-Situ Monitoring
Caption: General workflow for in-situ monitoring of chemical reactions.
Signaling Pathway for a Hypothetical Catalyzed this compound Reaction
Caption: Hypothetical catalytic cycle for a butatriene cycloaddition.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Thermally Unstable 1,2,3-Butatriene
Welcome to the Technical Support Center for the purification of 1,2,3-butatriene. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the isolation and purification of this highly reactive and thermally unstable cumulene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of handling this compound.
Core Challenges in this compound Purification
This compound is a highly unsaturated C4 hydrocarbon with three cumulative double bonds, making it extremely prone to polymerization and decomposition. Its purification is a significant challenge due to its inherent thermal instability. The primary difficulties encountered during its purification include:
-
Thermal Decomposition: Even at moderate temperatures, this compound can readily decompose, leading to a loss of the desired product and the formation of various byproducts.
-
Polymerization: The high reactivity of the cumulene system makes this compound susceptible to rapid polymerization, forming intractable materials and reducing the yield of the monomer.
-
Air and Light Sensitivity: Exposure to air (oxygen) and light can accelerate decomposition and polymerization processes.
-
Co-distillation/Co-elution with Impurities: Due to its volatility, this compound can be difficult to separate from impurities with similar boiling points or polarities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no recovery of this compound after purification. | Thermal decomposition during the purification process. | • Lower the temperature: Employ low-temperature purification techniques such as vacuum fractional distillation or flash chromatography with a refrigerated column. • Minimize heat exposure time: If heating is unavoidable, keep it to the absolute minimum duration required. |
| Polymerization on the column or in the distillation flask. | • Use of polymerization inhibitors: Add a radical inhibitor (e.g., hydroquinone, butylated hydroxytoluene - BHT) to the crude material before purification. Note: The inhibitor will need to be removed in a subsequent step if not desired in the final product. • Deactivate stationary phase: For chromatography, use deactivated silica gel or alumina to reduce acidic sites that can catalyze polymerization. | |
| Loss due to high volatility. | • Use cooled traps: When performing vacuum distillation or removing solvent under reduced pressure, use a series of cold traps (e.g., dry ice/acetone, liquid nitrogen) to capture the volatile butatriene. | |
| The purified sample shows rapid discoloration and degradation. | Presence of residual acid or exposure to air/light. | • Neutralize the stationary phase: For chromatography, co-elute with a small amount of a non-nucleophilic base (e.g., triethylamine) to neutralize acidic sites on the silica gel. • Work under an inert atmosphere: Conduct all purification and handling steps under an inert gas such as argon or nitrogen. • Protect from light: Wrap distillation flasks, chromatography columns, and collection vessels in aluminum foil. |
| Purified sample contains persistent impurities. | Co-elution or co-distillation with byproducts of similar physical properties. | • Optimize chromatographic conditions: Experiment with different solvent systems (eluent polarity) and stationary phases (e.g., alumina, deactivated silica). A shallow gradient elution may be more effective than isocratic elution. • Improve distillation efficiency: Use a longer, more efficient fractionating column for vacuum distillation. Maintain a very slow distillation rate to maximize separation. |
| Analysis of the purified product by GC-MS or NMR shows multiple peaks or signals. | Decomposition during analysis. | • Use low-temperature injection for GC-MS: To prevent on-column decomposition, use a low injection port temperature and a fast temperature ramp. • Perform low-temperature NMR: Acquire NMR spectra at low temperatures (e.g., -40 °C) to slow down decomposition and obtain a clearer spectrum of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: There is no single "best" method, as the optimal technique depends on the scale of the synthesis and the nature of the impurities. However, due to its high volatility and thermal instability, low-temperature vacuum fractional distillation is often the most suitable method for obtaining high-purity this compound on a preparative scale. For smaller scales or for separating it from less volatile impurities, low-temperature flash chromatography on deactivated silica gel can be effective.
Q2: At what temperature does this compound start to decompose?
Q3: What are some suitable polymerization inhibitors for this compound?
A3: Radical inhibitors are commonly used to prevent the polymerization of unsaturated hydrocarbons. For cumulenes, phenolic inhibitors such as hydroquinone or butylated hydroxytoluene (BHT) can be effective. These are typically added in small amounts (100-500 ppm) to the crude product before purification.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile impurities and provide mass spectral data for identification. It is crucial to use a method that minimizes thermal decomposition during analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities. Low-temperature NMR is recommended to prevent sample degradation during acquisition. Quantitative NMR (qNMR) can be used to determine the absolute purity against a known standard.
Q5: What solvents are suitable for the purification of this compound by chromatography?
A5: Non-polar, low-boiling-point solvents are ideal. A good starting point is a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane. The solvent system should be chosen to provide good separation from impurities while allowing for easy removal from the purified product at low temperatures. All solvents should be rigorously dried and deoxygenated before use.
Experimental Protocols
Protocol 1: Low-Temperature Vacuum Fractional Distillation
This protocol is suitable for the purification of volatile and thermally sensitive compounds like this compound.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. The length of the column should be chosen based on the expected difficulty of the separation.
-
Use a round-bottom flask as the distillation pot and a series of receiving flasks that can be cooled.
-
Connect the distillation head to a cold trap (or a series of traps) cooled with dry ice/acetone or liquid nitrogen, which is then connected to a high-vacuum pump.
-
All glassware should be oven-dried and assembled hot under a stream of inert gas (argon or nitrogen).
-
-
Preparation:
-
To the crude this compound, add a small amount of a polymerization inhibitor (e.g., 100 ppm hydroquinone).
-
Transfer the crude mixture to the distillation flask under an inert atmosphere.
-
-
Distillation:
-
Cool the receiving flask and cold traps.
-
Slowly evacuate the system to the desired pressure (typically <1 mmHg).
-
Gently heat the distillation pot using a water or oil bath. The temperature should be kept as low as possible to initiate distillation.
-
Maintain a very slow distillation rate (e.g., 1 drop every 5-10 seconds) to ensure good separation.
-
Collect fractions based on the head temperature. The fraction containing the pure this compound should be collected in a pre-weighed, cooled receiver.
-
-
Storage:
-
The purified this compound should be stored in a sealed container under an inert atmosphere at low temperatures (e.g., in a freezer at -20 °C or colder).
-
Protocol 2: Low-Temperature Flash Chromatography
This protocol is designed for the purification of small to medium quantities of air- and temperature-sensitive compounds.
Methodology:
-
Column Preparation:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add 1-2% (v/v) of triethylamine to the eluent to neutralize acidic sites.
-
Pack a glass chromatography column with the deactivated silica slurry. A jacketed column connected to a cooling circulator is ideal to maintain a low temperature.
-
Equilibrate the column by flushing with several column volumes of the eluent, ensuring the temperature is stable (e.g., 0 °C or lower).
-
-
Sample Loading:
-
Dissolve the crude this compound (containing a polymerization inhibitor) in a minimal amount of the cold eluent.
-
Carefully load the sample onto the top of the silica gel bed under a stream of inert gas.
-
-
Elution and Fraction Collection:
-
Elute the column with the pre-chilled eluent under a positive pressure of inert gas.
-
Maintain a constant low temperature throughout the elution.
-
Collect fractions in pre-weighed tubes cooled in an ice or dry ice bath.
-
Monitor the elution by thin-layer chromatography (TLC) if a suitable visualization method is available that does not require heating.
-
-
Solvent Removal and Storage:
-
Combine the fractions containing the pure product.
-
Remove the solvent at low temperature using a rotary evaporator with a cooled water bath and an efficient cold trap.
-
Store the purified product as described in the distillation protocol.
-
Visualizations
Caption: Logical relationship between challenges and solutions in this compound purification.
Caption: General experimental workflow for the purification of this compound.
improving the yield and selectivity of 1,2,3-butatriene synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,3-butatriene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the yield and selectivity of this compound synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is producing a significant amount of enyne byproduct. How can I minimize this isomerization?
Answer: The isomerization of 1,2,3-butatrienes to the more stable enyne isomers is a common side reaction, particularly with trisubstituted butatrienes. This can occur at room temperature and without a catalyst. To minimize this, consider the following:
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Temperature Control: Perform the reaction and subsequent workup at low temperatures. Maintaining a cold environment can significantly slow down the isomerization process.
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Choice of Base and Solvent: The choice of base and solvent can influence the rate of isomerization. For dehydrohalogenation reactions, using a hindered base in a non-polar solvent may reduce the propensity for isomerization.
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Rapid Workup and Purification: Minimize the time the butatriene is in solution. Proceed with purification as quickly as possible after the reaction is complete.
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Stabilization of the Product: For some applications, it may be possible to trap the butatriene in situ with a suitable reagent to prevent isomerization.
Question 2: The yield of my this compound synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can arise from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Reaction:
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Reagent Purity: Ensure all starting materials and reagents are pure and dry. Moisture can quench strong bases or organometallic reagents.
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Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields. The optimal temperature will depend on the specific synthetic route.
-
-
Product Decomposition: 1,2,3-Butatrienes can be unstable and prone to polymerization or decomposition, especially if unsubstituted or heated.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Avoid High Temperatures: Use the lowest effective temperature for the reaction and purification.
-
-
Losses During Workup and Purification:
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Extraction: Ensure complete extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.
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Purification Method: Choose a purification method suitable for the stability of your butatriene. For thermally sensitive compounds, column chromatography on silica gel at low temperatures may be preferable to distillation. For more stable compounds like some tetrasubstituted butatrienes, recrystallization can be effective.
-
Question 3: I am having difficulty purifying my substituted butatriene. What are the recommended methods?
Answer: The purification method for 1,2,3-butatrienes depends on their stability and the nature of the impurities.
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Column Chromatography: For many substituted butatrienes, column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ether mixture) is a suitable method. It is often advisable to perform the chromatography at a reduced temperature to minimize decomposition on the stationary phase.
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Recrystallization: For crystalline and relatively stable butatrienes, such as some tetraarylbutatrienes, recrystallization can be a highly effective purification technique. The choice of solvent is crucial and should be determined empirically.
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Distillation: For volatile and thermally stable butatrienes, distillation under reduced pressure can be used. However, this method should be avoided for thermally sensitive compounds.
Data Presentation
The following tables summarize quantitative data for selected this compound synthesis methods.
Table 1: Synthesis of Thiosubstituted Butatrienes via Dehydrohalogenation [1]
| Starting Material | Base | Solvent | Product | Yield (%) |
| Tris(thio)-substituted butadiene (3a-c) | Potassium tert-butoxide | Petroleum ether | Tris(thio)-substituted butatrienyl halide (12a-c) | High |
| Tetrakis(thio)-substituted butadiene (4a) | Potassium tert-butoxide | Petroleum ether | Tetrakis(thio)-substituted butatriene (14a) | High |
Note: The butatrienyl halides (12a-c) were found to partially isomerize to the corresponding butenynes (13a-c) at room temperature.[1]
Experimental Protocols
Protocol 1: Synthesis of Tris(thio)-substituted Butatrienyl Halides and Tetrakis(thio)-substituted Butatriene [1]
This protocol describes the synthesis of thiosubstituted butatrienes from the corresponding polychlorobutadienes.
Materials:
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Tris(thio)-substituted butadiene (3a-c) or Tetrakis(thio)-substituted butadiene (4a)
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Potassium tert-butoxide
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Anhydrous petroleum ether
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Water
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Diethyl ether
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Sodium sulfate (anhydrous)
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Silica gel for column chromatography
Procedure:
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To a solution of the appropriate tris(thio)-substituted butadiene (3a-c) or tetrakis(thio)-substituted butadiene (4a) in anhydrous petroleum ether, add one equivalent of potassium tert-butoxide.
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Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the solution and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane) to afford the desired butatriene product.
Note: The tris(thio)-substituted butatrienyl halides are prone to isomerization and should be handled accordingly.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield and selectivity issues.
References
managing the high reactivity and instability of 1,2,3-butatriene in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the high reactivity and instability of 1,2,3-butatriene in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive and potentially unstable compound. The primary hazards include:
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Flammability: As a hydrocarbon, it is expected to be flammable.
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High Reactivity: It can undergo rapid, and potentially exothermic, reactions such as dimerization, polymerization, and cycloadditions.
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Instability: It is prone to decomposition, which can be accelerated by heat, light, and the presence of certain impurities.
Q2: What are the recommended general handling precautions for this compound?
A2: Due to its reactive nature, this compound should be handled with care, employing techniques for air- and moisture-sensitive compounds. Key precautions include:
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Working in a well-ventilated fume hood.
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Using an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen and moisture.
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Using clean, dry glassware to avoid introducing impurities that could catalyze decomposition.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
Q3: How should this compound solutions be stored?
A3: Solutions of this compound should be stored under an inert atmosphere in a tightly sealed container. To minimize decomposition, it is recommended to:
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Store solutions at low temperatures (e.g., in a refrigerator or freezer).
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Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
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Use as soon as possible after preparation.
Q4: What are the common signs of this compound decomposition?
A4: Decomposition of this compound in solution may be indicated by:
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A change in color of the solution.
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The formation of a precipitate or insoluble material.
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The appearance of new, unexpected peaks in analytical data (e.g., NMR, GC-MS).
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound Solution Upon Preparation
| Possible Cause | Troubleshooting Step | Success Indicator |
| Presence of Oxygen or Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents that have been properly degassed. | The this compound solution remains clear and stable for a longer period. |
| Contaminated Glassware | Clean glassware thoroughly, including an acid wash followed by rinsing with deionized water and drying. | Reduced rate of decomposition. |
| Thermal Instability | Prepare and handle the solution at low temperatures (e.g., in a dry ice/acetone bath). | The solution can be maintained for a sufficient time to be used in the next step. |
| Light-Induced Decomposition | Protect the solution from light at all times by using amber vials or wrapping the glassware in foil. | Slower degradation of the compound. |
Issue 2: Low Yield or No Product in a Reaction Involving this compound
| Possible Cause | Troubleshooting Step | Success Indicator |
| Decomposition of this compound Before or During the Reaction | Re-evaluate the stability of your this compound solution. Consider preparing it fresh and using it immediately. Monitor the reaction at different time points to see when the problem occurs. | Improved yield of the desired product. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. If no reaction occurs, consider a slight increase in temperature, but be mindful of accelerating decomposition. Ensure the concentration of reactants is appropriate. | Formation of the desired product is observed. |
| Side Reactions (e.g., Polymerization) | Add a free-radical inhibitor (e.g., BHT) to the reaction mixture if polymerization is suspected. | Reduction in the formation of polymeric byproducts and an increase in the yield of the desired product. |
| Inefficient Stirring | Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of reagents. | Consistent reaction progress and improved yield. |
Issue 3: Formation of Insoluble Byproducts
| Possible Cause | Troubleshooting Step | Success Indicator |
| Polymerization of this compound | As mentioned above, the addition of a free-radical inhibitor can help prevent polymerization. | The reaction mixture remains homogeneous. |
| Dimerization or Other Cycloaddition Reactions | Adjust the concentration of the this compound solution. Lower concentrations may disfavor bimolecular side reactions. | Reduced formation of insoluble byproducts. |
| Low Solubility of a Reaction Product | Choose a solvent in which all expected products are soluble. | A clear reaction mixture is maintained throughout the experiment. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at -20°C
Disclaimer: The following data is illustrative and intended for guidance purposes only. Experimental determination is recommended for precise stability information.
| Solvent | Dielectric Constant (approx.) | Estimated Half-life (t½) | Observations |
| n-Hexane | 1.9 | > 24 hours | Lower reactivity in non-polar solvents. |
| Toluene | 2.4 | 12 - 24 hours | Aromatic solvent may offer some stabilization. |
| Diethyl Ether | 4.3 | 4 - 8 hours | Moderate stability. |
| Tetrahydrofuran (THF) | 7.6 | 1 - 4 hours | Higher polarity may increase decomposition rate. |
| Acetonitrile | 37.5 | < 1 hour | Polar aprotic solvents can promote rapid decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Handling a Solution of this compound
Objective: To provide a general workflow for the safe handling of a freshly prepared solution of this compound for use in a subsequent reaction.
Materials:
-
Oven-dried glassware (e.g., round-bottom flask, Schlenk flask)
-
Septa
-
Needles and syringes
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous, degassed solvent
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Glassware Preparation: Assemble the desired oven-dried glassware while hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Solvent Transfer: Transfer the anhydrous, degassed solvent to the reaction vessel via cannula or a dry syringe.
-
Cooling: Cool the solvent to the desired low temperature using an appropriate cooling bath (e.g., -78 °C with a dry ice/acetone bath).
-
Preparation/Addition of this compound: If preparing in situ, add the reagents for the synthesis of this compound at the low temperature. If using a pre-prepared solution, transfer it to the reaction vessel via a pre-cooled, dry syringe.
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Reaction: Add the other reagents for your desired reaction to the solution of this compound at the low temperature.
-
Monitoring: Monitor the reaction by taking aliquots at regular intervals using a dry, cold syringe and quenching them appropriately before analysis (e.g., by TLC or GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction at low temperature before warming to room temperature.
Visualizations
Caption: General workflow for handling this compound in solution.
Caption: Competing reaction pathways for this compound in solution.
side reactions and byproduct formation in 1,2,3-butatriene synthesis
Welcome to the technical support center for the synthesis of 1,2,3-butatriene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this highly reactive cumulene.
Troubleshooting Guide & FAQs
This section provides solutions to common problems that may arise during the synthesis of this compound, particularly through the dehydrohalogenation of 1,4-dichloro-2-butyne.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis are a common issue and can stem from several factors. The most prevalent issues are incomplete reaction, degradation of the product, and competing side reactions.
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Incomplete Reaction: Ensure your reagents are pure and the reaction conditions are optimal. The choice of base and solvent is critical. A strong, non-nucleophilic base is preferred to favor elimination over substitution. The reaction temperature should be carefully controlled, as excessive heat can promote side reactions.
-
Product Degradation: this compound is unstable and prone to polymerization, especially at higher concentrations and temperatures. It is crucial to work at low temperatures and dilute conditions whenever possible. The product should be used immediately after synthesis or stored under an inert atmosphere at low temperatures.
-
Side Reactions: The primary competing reactions are isomerization to the more stable vinylacetylene and oligomerization/polymerization. Optimizing reaction conditions to favor the formation of butatriene is key.
Troubleshooting Tips:
-
Reagent Quality: Use freshly distilled solvents and high-purity 1,4-dichloro-2-butyne.
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Base Selection: Employ a strong, bulky base like potassium tert-butoxide to minimize nucleophilic attack.
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Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to suppress side reactions.
-
Reaction Monitoring: Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the reaction progress and identify the optimal reaction time.
Q2: I am observing a significant amount of vinylacetylene as a byproduct. How can I minimize its formation?
A2: The isomerization of this compound to vinylacetylene is a thermodynamically favorable process that can be catalyzed by bases.
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Mechanism of Formation: The base can abstract a proton from the terminal carbon of the butatriene, leading to a resonance-stabilized anion which, upon reprotonation, can yield vinylacetylene.
Preventative Measures:
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Choice of Base: Use of a sterically hindered base can sometimes reduce the rate of isomerization.
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Reaction Time: Shorter reaction times are crucial. Over-exposing the product to the basic reaction mixture will increase the amount of isomerization.
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Quenching: Quench the reaction promptly with a weak acid (e.g., saturated aqueous ammonium chloride) as soon as the formation of this compound is maximized.
Q3: My product appears to be a sticky, polymeric material. What is causing this and how can I prevent it?
A3: this compound is highly susceptible to polymerization, especially in the presence of light, heat, or impurities.
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Conditions Favoring Polymerization: High concentrations of the butatriene, elevated temperatures, and prolonged reaction or storage times can all lead to the formation of oligomers and polymers.
Prevention Strategies:
-
Dilution: Perform the reaction under dilute conditions to reduce intermolecular reactions.
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Low Temperature: Maintain low temperatures throughout the synthesis and workup.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-initiated polymerization.
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Immediate Use: Use the synthesized this compound immediately in the next step of your reaction sequence.
Q4: How can I effectively purify this compound from its byproducts?
A4: Purification of this compound is challenging due to its instability.
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Distillation: If the butatriene derivative is sufficiently volatile and thermally stable, low-pressure distillation can be employed. However, this is often not feasible for the parent compound.
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Chromatography: Flash chromatography on silica gel at low temperatures can be used for some derivatives, but the acidic nature of silica gel can promote decomposition. Neutralized silica or alumina may be better alternatives.
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In-situ Generation: Often, the most effective strategy is to generate and use the this compound in situ without isolation.
Data Presentation
The following table summarizes the expected outcomes and the impact of reaction conditions on the synthesis of this compound. Please note that these are generalized values and actual results may vary depending on the specific experimental setup.
| Parameter | Condition | Expected Outcome | Byproduct Formation |
| Base | Potassium tert-butoxide | Higher yield of this compound | Moderate isomerization |
| Sodium amide | Strong base, but can promote isomerization | High isomerization to vinylacetylene | |
| Temperature | -78 °C | Slower reaction, higher purity | Minimized polymerization and isomerization |
| 25 °C | Faster reaction, lower purity | Significant polymerization and isomerization | |
| Concentration | High (e.g., >1 M) | Faster reaction rate | Increased rate of polymerization |
| Low (e.g., <0.1 M) | Slower reaction rate | Reduced rate of polymerization |
Experimental Protocols
Synthesis of this compound via Dehydrohalogenation of 1,4-Dichloro-2-butyne
This protocol describes a general method for the synthesis of this compound. Caution: this compound is a potentially explosive and highly reactive compound. All operations should be carried out in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
1,4-Dichloro-2-butyne
-
Potassium tert-butoxide
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Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve 1,4-dichloro-2-butyne (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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In a separate flask, prepare a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF.
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Add the potassium tert-butoxide solution dropwise to the cooled solution of 1,4-dichloro-2-butyne over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC or GC if possible.
-
Upon completion, quench the reaction by the slow addition of pre-cooled saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
The resulting solution contains this compound and should be used immediately for subsequent reactions.
Visualizations
Reaction Pathways
Caption: Reaction scheme for this compound synthesis and major side reactions.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
optimization of reaction conditions for synthesizing substituted butatrienes
Technical Support Center: Synthesis of Substituted Butatrienes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted butatrienes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted butatrienes in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired butatriene. What are the potential causes and how can I improve it?
A1: Low yields in butatriene synthesis can stem from several factors. Butatrienes, particularly those with low molecular weight, are known for their instability and tendency to polymerize.[1] Here are some troubleshooting steps:
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Starting Material Decomposition: Significant decomposition of starting materials can occur.[2] Consider lowering the reaction temperature and concentration. For one optimization, lowering the temperature to 0°C and the concentration to 0.1 M significantly improved the yield.[2]
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Solvent Choice: The choice of solvent can have a significant impact on the reaction outcome. A screening of solvents is recommended. For example, in one reported optimization, THF was found to be the best solvent, while methanol led to decomposition.[2] Dichloromethane, toluene, acetonitrile, and dioxane gave moderate yields.[2]
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Reaction Conditions: Some synthetic methods for butatrienes, such as certain elimination processes, proceed under very mild conditions, for instance, between -10 to 0°C.[3] Ensure your reaction conditions are optimized for the specific methodology you are using.
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Substituent Effects: The nature of the substituents on your precursors can influence reaction rates and yields. For instance, in the synthesis of η1-butatriene complexes, replacing a terminal amino substituent with an alkoxy group led to an increased reaction rate.[4] Yields were also observed to decrease as the alkyl chain of a substituent increased.[4]
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Catalyst Choice: In palladium-catalyzed syntheses, the choice of catalyst can affect the yield. In one study, yields of a butatriene varied from 20-35% depending on the palladium catalyst used.[5]
Q2: I am observing the formation of an unexpected isomer. How can I prevent this?
A2: A common issue in the synthesis of certain substituted butatrienes is their isomerization to more stable butenynes.[6] This can even occur at room temperature without a catalyst.[6]
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Temperature Control: Since isomerization can be spontaneous at room temperature, maintaining a low temperature throughout the reaction and workup is crucial.
-
Stability of the Butatriene: The stability of the resulting butatriene is a key factor. For example, a tetrakis(thio)-substituted butatriene was found to be more stable and less prone to isomerization than its tris(thio)-substituted counterparts.[6] The substitution pattern of your target molecule may inherently predispose it to isomerization.
Q3: The reaction is producing a polymeric material instead of the desired butatriene. What can I do?
A3: Butatriene and other low molecular weight cumulenes have a high propensity to polymerize, even at low temperatures like -40°C.[1]
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Use a Butatriene Equivalent: To circumvent the handling and polymerization issues of butatriene itself, consider using a stable precursor or a "butatriene equivalent".[1] 4-(Trimethylsilyl)but-2-yn-1-ol (TMSBO) is an example of an easily handled liquid that can generate a reactive diene in situ for subsequent reactions.[1][7][8]
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Control of Reaction Conditions: As with improving yield, carefully controlling the temperature and concentration can help minimize polymerization.
Q4: My workup procedure seems to be degrading the product. How can I troubleshoot this?
A4: Your synthesized butatriene may be sensitive to the conditions of your workup.
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Product Stability: You should test the stability of your product under the workup conditions.[9] You can do this by taking a small sample of your reaction mixture before the workup, exposing it to the workup reagents (e.g., acid, base, water), and analyzing the result by TLC or another appropriate method to check for degradation.[9]
-
Atmospheric Sensitivity: Consider if your product is sensitive to air or moisture.[9] If so, performing the workup under an inert atmosphere may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are some of the common synthetic routes to substituted butatrienes?
A1: Several methodologies have been developed for the synthesis of substituted butatrienes:
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Elimination Reactions: This is a common approach, for example, the HCl elimination from tris(thio)-substituted butadienes using a base like potassium tert-butoxide.[6]
-
Fritsch−Buttenberg−Wiechell Rearrangement: This rearrangement of an alkylidene carbenoid intermediate is a key step in a multi-step synthesis of unsymmetrically substituted 1,3-butadiynes, which can be precursors to butatrienes.[10][11]
-
Wittig-type Reactions: The Wittig reaction and its modifications have been applied to the synthesis of butatrienes, for instance, from an alkenylidenephosphorane and a ketene.[5][12]
-
Palladium-Catalyzed Reactions: Palladium catalysts have been used in the synthesis of butatrienes from precursors like (1-diazo-2-oxoalkyl)silanes.[5]
-
Organocopper(I) Induced Substitution: This method can be used with propargylic substrates.[13]
Q2: Are there any safety concerns when working with butatrienes?
A2: Yes, butatriene itself is a gas at room temperature, difficult to prepare, and unsafe to handle.[1][7][8] It has a high tendency to polymerize, sometimes uncontrollably.[1] While substituted butatrienes can be more stable, their stability varies greatly depending on the substituents. It is crucial to handle these compounds with care, preferably in a well-ventilated fume hood and at low temperatures.
Q3: How can I control for chemoselectivity in my butatriene synthesis?
A3: Controlling chemoselectivity can be a challenge due to the different steric and electronic properties of the pi-systems in butatrienes.[1] One strategy is to use a butatriene equivalent that reacts selectively at a specific position. For example, 4-(trimethylsilyl)but-2-yn-1-ol (TMSBO) is expected to react with an ynophilic partner exclusively at its 2,3-pi bond.[1]
Data on Reaction Condition Optimization
The following table summarizes the impact of various reaction conditions on the yield of substituted butatrienes, based on reported optimizations.
| Parameter | Condition | Yield | Observations | Reference |
| Solvent | THF | 82% (optimized) | Best solvent in this particular screening. | [2] |
| Dichloromethane | Moderate | [2] | ||
| Toluene | Moderate | [2] | ||
| Acetonitrile | Moderate | [2] | ||
| Dioxane | Moderate | [2] | ||
| Methanol | Decomposition | Led to decomposition of starting materials. | [2] | |
| Temperature | 0°C | 82% (optimized) | Lowering the temperature limited decomposition. | [2] |
| Concentration | 0.1 M | 82% (optimized) | Lowering the concentration had a positive effect on yield. | [2] |
| Substituent (R') | Me | Higher | Yields decreased with increasing alkyl chain length. | [4] |
| Et | Lower | [4] | ||
| nPr | Lowest | [4] | ||
| Catalyst | Palladium Catalyst 1 | 20% | Yield is dependent on the specific catalyst used. | [5] |
| Palladium Catalyst 2 | 35% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Tris(thio)-substituted Butatrienes via HCl Elimination
This protocol is a generalized procedure based on the formation of tris(thio)-substituted butatrienes.[6]
-
Dissolution: Dissolve the tris(thio)-substituted butadiene precursor in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature (e.g., 0°C or below) in an ice or dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong base, such as potassium tert-butoxide, to the cooled reaction mixture while stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at low temperature.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature to avoid product degradation.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, while maintaining a low temperature if the product is unstable.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in butatriene synthesis.
Caption: Common synthetic pathways for the preparation of substituted butatrienes.
References
- 1. Structural Complexity Through Multicomponent Cycloaddition Cascades Enabled by Dual-Purpose, Reactivity Regenerating 1,2,3-Triene Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Function through Synthesis-Informed Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. "Applications of Modified Wittig Reaction to Butatriene Synthesis" by John Pearson [pdxscholar.library.pdx.edu]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Stabilization and Storage of Cumulenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for the stabilization and storage of cumulenes. Given their high reactivity and potential for decomposition, proper handling and storage are critical for successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and storage of cumulenes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of cumulene product | 1. Degradation of starting materials or product: Cumulenes and their precursors can be sensitive to air, moisture, light, and heat.[1][2] 2. Inefficient reduction of acetylenic diol precursor: The choice of reducing agent and reaction conditions are crucial.[3] 3. Side reactions: Dimerization or polymerization of the cumulene can occur, especially with longer, less sterically hindered cumulenes.[1][4] 4. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. | 1. Ensure rigorous inert atmosphere techniques: Use a glovebox or Schlenk line for all manipulations.[5] Dry solvents and reagents thoroughly. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Optimize reduction conditions: For tetraaryl[n]cumulenes, SnCl₂ in the presence of a catalytic amount of acid is often effective. For tetraalkyl derivatives, conversion of the diol to a dihalide followed by reduction with zinc may be necessary.[3] 3. Introduce steric bulk: Utilize bulky terminal groups (e.g., tert-butylphenyl) to sterically shield the cumulene backbone and prevent intermolecular reactions.[6] For highly unstable cumulenes, consider synthesizing them within a macrocycle to form a stable rotaxane.[7][8] 4. Monitor the reaction by TLC or UV-Vis spectroscopy: Track the consumption of the starting material and the appearance of the product to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of product decomposition. |
| Product decomposes during purification | 1. Exposure to air or moisture: Even brief exposure during workup or chromatography can lead to degradation. 2. Acid or base sensitivity: The cumulene may be unstable on silica or alumina gel.[8] 3. Prolonged purification time: The inherent instability of the cumulene leads to decomposition over time. | 1. Maintain an inert atmosphere throughout the workup and purification: Use degassed solvents and perform manipulations under nitrogen or argon. 2. Use neutral purification media: If using column chromatography, consider using neutral alumina or passivating silica gel with a non-nucleophilic base (e.g., triethylamine) in the eluent. 3. Work quickly and at low temperatures: Keep the product cold during and after purification. Minimize the time the cumulene is on the chromatography column. |
| Stored cumulene has changed color or shows impurities by NMR/UV-Vis | 1. Decomposition upon storage: Cumulenes, especially longer ones, have limited long-term stability.[2][9] 2. Contamination of storage container: Residual impurities in the vial can catalyze decomposition. 3. Improper storage conditions: Exposure to oxygen, light, or elevated temperatures will accelerate degradation. | 1. Store under stringent inert conditions: Use a sealed amber vial or Schlenk tube under a positive pressure of argon. For long-term storage, consider sealing in a glass ampoule under vacuum. 2. Use scrupulously clean and dry storage containers. 3. Store at low temperatures: Keep the cumulene in a freezer (-20 °C or below). Protect from light by using an amber vial and storing it in the dark. |
| Difficulty in synthesizing cumulene rotaxanes | 1. Low threading efficiency: The macrocycle may not efficiently thread onto the axle precursor. 2. Steric hindrance from bulky stoppers: Large stoppers can prevent the final coupling reaction. 3. Decomposition of the linear precursor before stoppering. | 1. Optimize the template metal: Copper(I) is commonly used to template the threading of phenanthroline-based macrocycles.[10] 2. Choose appropriate coupling reactions for stoppering: Cadiot-Chodkiewicz or Glaser couplings are often employed.[11] Ensure the reaction conditions are compatible with the threaded complex. 3. Use a stepwise approach: Synthesize and isolate the threaded intermediate before proceeding to the final stoppering reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cumulene instability?
A1: The primary cause of cumulene instability is their high reactivity, which stems from the consecutive sp-hybridized carbon atoms. This makes them susceptible to various reactions, with dimerization and polymerization being the most common decomposition pathways, especially for longer and less sterically hindered cumulenes.[1][4] Exposure to air, moisture, light, and heat can also significantly accelerate their degradation.[1][2]
Q2: How can I increase the stability of the cumulenes I am synthesizing?
A2: There are two main strategies to enhance cumulene stability:
-
Steric Protection: Introducing bulky substituents at the ends of the cumulene chain, such as 3,5-di-tert-butylphenyl groups, creates a "kinetic shield" that physically hinders the approach of other molecules, thereby inhibiting dimerization and other intermolecular reactions.[5][6]
-
Mechanical Encapsulation (Rotaxanes): Threading the cumulene chain through a macrocycle to form a rotaxane provides a physical barrier that protects the reactive core from the external environment.[7][8][12] This method has been shown to be particularly effective for stabilizing long and otherwise highly unstable cumulenes like[4]cumulene.[7][8]
Q3: What are the ideal storage conditions for cumulenes?
A3: To maximize the shelf-life of cumulenes, they should be stored under the following conditions:
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Inert Atmosphere: Store in a sealed container under a positive pressure of an inert gas like argon or nitrogen. For highly sensitive compounds, sealing in a glass ampoule under vacuum is recommended.
-
Low Temperature: Storage in a freezer at -20°C or below is crucial to slow down decomposition rates.
-
Exclusion of Light: Use amber glass vials or wrap the container in aluminum foil to protect the compound from light-induced degradation.
-
Purity: Ensure the cumulene is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
Q4: How can I monitor the purity and stability of my cumulene sample over time?
A4: UV-Vis and NMR spectroscopy are powerful tools for this purpose:
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UV-Vis Spectroscopy: Cumulenes have characteristic long-wavelength absorption bands. The decrease in the intensity of these bands over time can be used to monitor decomposition. The appearance of new, blue-shifted bands may indicate the formation of dimerization products.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate the formation of degradation products.[13][14]
Q5: Are there any specific safety precautions I should take when working with cumulenes?
A5: Yes, given their reactive nature, the following precautions are essential:
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Inert Atmosphere Handling: Always handle cumulenes and their reactive precursors in a glovebox or under a Schlenk line to prevent exposure to air and moisture.[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, should always be worn.
-
Avoid Inhalation and Contact: While the specific toxicity of many cumulenes is not well-studied, it is prudent to treat them as potentially hazardous and avoid inhalation of dust or contact with skin.
-
Small Scale: Whenever possible, work with small quantities of these materials, especially during initial exploratory studies.
Quantitative Data on Cumulene Stability
Quantitative data on the stability of cumulenes is often specific to the particular derivative and the conditions under which it is studied. The following table summarizes representative data found in the literature. It is important to note that direct comparisons can be challenging due to varying experimental conditions.
| Cumulene Derivative | Conditions | Stability Metric | Reference |
| Tetraaryl[15]cumulenes | In solution | Can only be handled in solution, prone to decomposition | [1] |
| Tetraaryl[4]cumulenes | In solution | Highly unstable, decompose quickly | [1] |
| [4]Cumulene Rotaxane | Solid state and in solution | Stable enough for detailed characterization by UV/Vis, CV, and DSC | [7] |
| Sterically hindered[15]- and[4]cumulenes | Ambient conditions | Reasonably stable | [5] |
| Tetra(4-hexylphenyl)[16]cumulene | Ambient conditions, prolonged storage | Dimerization observed | [17] |
| [10]Fc (Ferrocene-substituted) | N/A | Air-sensitive, could not be isolated | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Sterically Hindered Tetraaryl[n]cumulenes (n = 3, 5)
This protocol is a generalized procedure based on the reductive elimination of acetylenic diols.
Materials:
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Appropriate tetraaryl-substituted acetylenic diol precursor
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous, degassed solvent (e.g., THF or diethyl ether)
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Catalytic amount of a strong acid (e.g., concentrated HCl)
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Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the acetylenic diol precursor to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed solvent to dissolve the diol.
-
Addition of Reducing Agent: To the stirred solution, add an excess of anhydrous SnCl₂ (typically 5-10 equivalents).
-
Initiation of Reaction: Carefully add a catalytic amount of concentrated HCl via syringe. The reaction mixture will typically change color upon formation of the cumulene.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the characteristic color of the cumulene. Reactions are often complete within 1-2 hours at room temperature.
-
Workup: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing degassed water and an organic solvent (e.g., diethyl ether or dichloromethane).
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Extraction: Extract the aqueous layer several times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with degassed saturated sodium bicarbonate solution and then with degassed brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: The crude cumulene should be purified immediately, typically by column chromatography on neutral alumina or deactivated silica gel, using degassed eluents. The purified product should be stored under an inert atmosphere at low temperature and protected from light.
Protocol 2: General Synthesis of a[4]Cumulene Rotaxane
This protocol is a conceptual outline based on the active-metal template synthesis.
Materials:
-
Phenanthroline-based macrocycle
-
Copper(I) salt (e.g., CuI)
-
Long-chain polyyne precursor with appropriate end groups for stoppering
-
Bulky "stopper" groups
-
Appropriate catalysts for the stoppering reaction (e.g., for Cadiot-Chodkiewicz or Glaser coupling)
-
Anhydrous, degassed solvents
-
Inert gas supply
Procedure:
-
Formation of the Threaded Complex: In an inert atmosphere, react the phenanthroline-based macrocycle with a Copper(I) salt to form the active template complex.
-
Threading: Add the long-chain polyyne precursor to the solution of the copper complex. The copper ion will template the threading of the polyyne through the macrocycle.
-
Stoppering Reaction: Once the threaded complex is formed, introduce the bulky stopper groups and the appropriate coupling catalyst. This will cap the ends of the polyyne, mechanically locking the macrocycle onto the axle and forming the[13]rotaxane.
-
Demetalation: After the stoppering reaction is complete, the copper template ion can be removed, typically by treatment with a strong ligand such as cyanide.
-
Purification: The cumulene rotaxane is then purified, often by column chromatography, to separate it from unthreaded axles and empty macrocycles.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of long [ n ]cumulenes ( n ≥ 5) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00022F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. On-Surface Synthesis of Cumulene-Containing Polymers via Two-Step Dehalogenative Homocoupling of Dibromomethylene-Functionalized Tribenzoazulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenanthroline based rotaxanes: recent developments in syntheses and applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01318E [pubs.rsc.org]
- 12. Cumulene rotaxanes: stabilization and study of [9]cumulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 16. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [aiche.org]
- 17. towson.edu [towson.edu]
troubleshooting low yields in the reductive coupling synthesis of butatrienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive coupling synthesis of butatrienes. The following sections offer guidance on overcoming common challenges and optimizing reaction conditions to improve yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing butatrienes?
A1: The most prevalent method for butatriene synthesis is the reductive coupling of gem-dihaloalkenes. This approach typically employs low-valent metal reagents, such as those derived from titanium or chromium, to facilitate the formation of the cumulenic carbon-carbon double bonds.
Q2: Why are my butatriene yields consistently low?
A2: Low yields in butatriene synthesis can stem from several factors. Butatrienes, particularly less substituted ones, can be unstable. The reaction conditions, purity of starting materials, choice of reductant, and the efficiency of the purification process all significantly impact the isolated yield. Common issues include side reactions, incomplete conversion of the starting material, and degradation of the product during isolation.
Q3: What are some common side products observed in these reactions?
A3: A common side product, especially in reactions employing low-valent titanium reagents similar to McMurry coupling conditions, is the formation of pinacol-type byproducts from the coupling of any carbonyl-containing impurities. Other potential side reactions include simple reduction of the carbon-halogen bonds without the desired coupling and polymerization of the starting material or product.
Q4: How can I improve the stability of my butatriene product during and after the synthesis?
A4: To enhance stability, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Reactions should be conducted at optimal temperatures, as excessive heat can lead to decomposition. During purification, minimizing exposure to air, light, and acidic or basic conditions is recommended. Storage of the purified butatriene should be under an inert atmosphere at low temperatures.
Troubleshooting Guides
Issue 1: The reaction mixture turns dark or black, and the desired butatriene is not formed or is present in very low quantities.
| Possible Cause | Troubleshooting & Optimization |
| Formation of Low-Valent Metal Species: The dark coloration is often indicative of the formation of the active low-valent metal species (e.g., Ti(0), Cr(I)/Cr(0)). While this is a necessary step, a persistently black and unproductive reaction may suggest issues with the subsequent coupling step. | - Ensure Anhydrous and Inert Conditions: Moisture and oxygen can quench the low-valent metal species. Ensure all glassware is oven-dried, and solvents are anhydrous. Maintain a positive pressure of an inert gas throughout the reaction. - Check Reductant Quality: The quality and activity of the reducing agent (e.g., Zn, Mn, Mg) are critical. Use freshly activated or high-purity reductants. |
| Side Reactions/Decomposition: The starting material or the product may be decomposing under the reaction conditions. | - Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient coupling. Stepwise addition of the gem-dihaloalkene to the pre-formed low-valent metal slurry at low temperatures can sometimes improve yields. - Control Reaction Time: Prolonged reaction times can lead to product degradation. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Incorrect Stoichiometry: An incorrect ratio of reductant to the metal salt or gem-dihaloalkene can lead to incomplete reaction or side reactions. | - Verify Stoichiometry: Carefully check the molar ratios of all reagents as specified in the protocol. |
Issue 2: The reaction appears to proceed, but the isolated yield of the butatriene is significantly lower than the conversion observed by in-process monitoring (e.g., TLC, GC-MS).
| Possible Cause | Troubleshooting & Optimization |
| Product Degradation During Workup and Purification: Butatrienes can be sensitive to air, silica gel, and chlorinated solvents. | - Inert Atmosphere Workup: Perform the workup and purification steps under an inert atmosphere where possible. - Alternative Purification Methods: Consider purification by crystallization or chromatography on neutral alumina instead of silica gel. If using silica gel, it can be pre-treated with a non-polar solvent or a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to minimize degradation. - Avoid Chlorinated Solvents: Use non-halogenated solvents for extraction and chromatography if product instability is suspected. |
| Inefficient Extraction: The product may not be fully extracted from the reaction mixture. | - Optimize Extraction Solvent: Use a solvent in which the butatriene is highly soluble. Perform multiple extractions to ensure complete recovery. |
| Volatility of the Product: Some butatrienes can be volatile, leading to loss during solvent removal. | - Careful Solvent Removal: Remove the solvent under reduced pressure at low temperatures. |
Data Presentation
Table 1: Effect of Reductant on the Yield of Tetraphenylbutatriene
| Entry | Reductant | Metal Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn | TiCl4 | THF | Reflux | 12 | ~70-80 |
| 2 | LiAlH4 | TiCl3 | THF | RT | 4 | ~60-70 |
| 3 | Mn | CrCl3 | THF | RT | 6 | ~50-60 |
| 4 | Mg | TiCl4 | THF | Reflux | 10 | ~65-75 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Key Experiment: Synthesis of Tetraphenylbutatriene via Reductive Coupling of 1,1-Dibromo-2,2-diphenylethene
This protocol is a representative example of butatriene synthesis.
Materials:
-
1,1-Dibromo-2,2-diphenylethene
-
Zinc dust (activated)
-
Titanium tetrachloride (TiCl4)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Formation of Low-Valent Titanium: Under a positive pressure of inert gas, charge the flask with activated zinc dust and anhydrous THF. Cool the slurry to 0°C in an ice bath. Add titanium tetrachloride dropwise via the dropping funnel to the stirred suspension. The mixture will typically turn dark brown or black, indicating the formation of the low-valent titanium species. After the addition is complete, the mixture may be stirred at room temperature or gently refluxed for a period to ensure complete formation of the active reagent.
-
Reductive Coupling: Dissolve 1,1-Dibromo-2,2-diphenylethene in anhydrous THF and add it dropwise to the slurry of the low-valent titanium reagent at a controlled temperature (e.g., room temperature or reflux).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench it by carefully adding a dilute acid solution (e.g., 1 M HCl) or a saturated aqueous solution of potassium carbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on neutral alumina to yield the pure tetraphenylbutatriene.
Visualizations
Caption: Experimental workflow for the reductive coupling synthesis of butatrienes.
Caption: Troubleshooting logic for low yields in butatriene synthesis.
Technical Support Center: Purification of 1,2,3-Butatriene Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-butatriene. Here, you will find detailed information on removing impurities from its preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via dehydrohalogenation of 1,4-dihalo-2-butynes?
A1: The dehydrohalogenation of precursors like 1,4-dichloro-2-butyne is a common route to this compound. However, this method can introduce several impurities that may affect downstream applications. The primary impurities include:
-
Vinylacetylene: Often a significant byproduct due to incomplete reaction or side reactions.
-
Isomeric C4 hydrocarbons: This can include 1,2-butadiene and other isomers which have very close boiling points to this compound, making them challenging to separate.
-
Unreacted Starting Materials: Residual 1,4-dihalo-2-butynes may be present.
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Solvents: The solvent used in the reaction (e.g., ethers, hydrocarbons) can be a major impurity if not completely removed.
Q2: My this compound preparation is a mixture of volatile hydrocarbons. What is the best initial purification strategy?
A2: For volatile mixtures containing this compound, low-temperature fractional distillation under reduced pressure is a highly effective initial purification step. This technique is preferred because this compound can be thermally sensitive. Operating at reduced pressure lowers the boiling points of the components, minimizing the risk of decomposition.[1]
Q3: How can I remove persistent vinylacetylene from my this compound product?
A3: Vinylacetylene is a common and challenging impurity to remove due to its similar volatility to butatriene. Extractive distillation is a powerful technique for this separation.[2] This method involves adding a solvent (an entrainer), such as N-methylpyrrolidone (NMP), which selectively alters the relative volatility of the components, facilitating their separation by distillation.[2][3][4]
Q4: I have solid, substituted butatriene derivatives. What purification methods are suitable for these compounds?
A4: For solid butatriene derivatives, such as tetraphenylbutatriene, recrystallization and column chromatography are the methods of choice.
-
Recrystallization: This technique involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. The desired compound will form pure crystals, leaving impurities behind in the solution.[5][6][7][8]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina).[9][10] It is particularly useful for separating compounds with different polarities.
Q5: How can I assess the purity of my this compound sample?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for determining the purity of volatile compounds like this compound and identifying any impurities.[11] For quantitative analysis of known impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method.[12]
Troubleshooting Guides
Issue 1: Poor separation of C4 isomers during fractional distillation.
| Possible Cause | Troubleshooting Step |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| Distillation Rate Too High | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.[1] |
| Fluctuating Temperature or Pressure | Ensure a stable heat source and a consistent vacuum. Check for any leaks in the distillation apparatus. |
Issue 2: Product contamination with high-boiling point impurities.
| Possible Cause | Troubleshooting Step |
| "Bumping" of the Distillation Flask | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Avoid overheating the distillation flask. |
| Entrainment of Liquid Droplets | Use a distillation head with a splash guard and ensure the flask is not more than two-thirds full. |
Issue 3: Low recovery of butatriene after purification.
| Possible Cause | Troubleshooting Step |
| Decomposition of the Product | This compound is thermally sensitive. Use the lowest possible temperature for distillation by employing a high vacuum. |
| Product Loss During Transfers | Minimize the number of transfers between flasks. Rinse glassware with a small amount of a volatile solvent to recover any residual product. |
| Inappropriate Recrystallization Solvent | If purifying a solid derivative, ensure the chosen solvent has a steep solubility curve (low solubility at low temperature and high solubility at high temperature) to maximize crystal formation upon cooling.[5] |
Experimental Protocols
Protocol 1: Low-Temperature Fractional Distillation of this compound
This protocol is a general guideline and may require optimization.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column in a fume hood. Ensure all glassware is dry. Use a dry ice/acetone or liquid nitrogen cold trap between the receiving flask and the vacuum source to collect the volatile butatriene.
-
Sample Preparation: Cool the crude this compound mixture in an ice bath before transferring it to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin to evacuate the system slowly to the desired pressure (e.g., 10-50 mmHg).
-
Gently warm the distillation flask using a water bath.
-
Collect fractions based on the boiling point at the reduced pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point.
-
Monitor the separation of isomers by collecting small fractions and analyzing them by GC-MS.[11]
-
-
Product Collection: The purified this compound will collect in the cold receiving flask. It is crucial to keep the collected product cold to prevent polymerization or decomposition.
Protocol 2: Recrystallization of Tetraphenylbutatriene
This protocol is adapted from procedures for purifying similar solid organic compounds.
-
Solvent Selection: Determine a suitable solvent in which tetraphenylbutatriene is sparingly soluble at room temperature but highly soluble when hot. A common choice is a mixture of dichloromethane and hexane or ethanol.[5][6][7][8]
-
Dissolution: In a flask, add the crude tetraphenylbutatriene and a minimal amount of the hot solvent (e.g., dichloromethane) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add a less polar solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the less polar solvent used for precipitation), and dry them under vacuum.
Protocol 3: Column Chromatography of Substituted Butatrienes
This is a general procedure for the purification of solid butatriene derivatives.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase.[9][10] Determine an appropriate eluent system (a mixture of a non-polar and a slightly more polar solvent, e.g., hexane/ethyl acetate) by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting fractions in separate test tubes. The least polar compounds will elute first.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid butatriene derivative.
Data Presentation
Table 1: Comparison of Purification Methods for C4 Hydrocarbons
| Purification Method | Target Impurities Removed | Advantages | Disadvantages | Purity Achievable (Typical) |
| Fractional Distillation | Isomeric hydrocarbons, residual solvents | Good for large quantities, cost-effective.[1] | May not separate close-boiling isomers effectively. | >95% |
| Extractive Distillation | Acetylenic compounds (e.g., vinylacetylene)[2] | High selectivity for specific impurities.[2][3][4] | Requires an additional solvent and a solvent recovery step. | >99% |
| Preparative Gas Chromatography | Isomeric hydrocarbons, trace impurities | Very high separation efficiency.[13] | Small sample capacity, expensive for large-scale purification. | >99.9% |
Visualizations
Caption: Experimental workflow for the purification of volatile this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization [sites.pitt.edu]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. iscientific.org [iscientific.org]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Prevention of Spontaneous Polymerization of 1,2,3-Butatriene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective strategies to prevent the spontaneous polymerization of 1,2,3-butatriene. Due to its highly reactive nature as a cumulene, proper handling and storage are critical to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to spontaneous polymerization?
A1: this compound possesses a chain of three consecutive carbon-carbon double bonds, making it an electron-rich and highly reactive molecule. This cumulenic structure is susceptible to free-radical initiation, which can trigger a rapid and often uncontrolled chain-growth polymerization. The polymerization is typically exothermic and can be initiated by heat, light, or the presence of radical-generating impurities such as peroxides formed from exposure to oxygen.
Q2: What are the primary methods to prevent the polymerization of this compound?
A2: The most effective strategies to prevent the spontaneous polymerization of this compound involve a combination of chemical inhibition and strict control of environmental conditions. This includes:
-
Addition of Radical Inhibitors: Introducing small quantities of chemical compounds that scavenge free radicals.
-
Low-Temperature Storage: Maintaining the compound at reduced temperatures to minimize thermal energy that can initiate polymerization.
-
Inert Atmosphere: Storing and handling the compound under an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can form peroxide initiators.
-
Exclusion of Light: Protecting the compound from light, which can provide the energy for photo-initiation of polymerization.
Q3: What types of inhibitors are effective for stabilizing this compound?
A3: While specific studies on this compound are limited, evidence from related cumulenes and conjugated dienes suggests that phenolic compounds are effective free-radical inhibitors. These compounds donate a hydrogen atom to the reactive radical, forming a stable radical that does not propagate the polymerization chain. Commonly used inhibitors for unsaturated hydrocarbons include Butylated Hydroxytoluene (BHT) and various derivatives of hydroquinone.
Q4: Can I use this compound directly from the container after prolonged storage?
A4: It is strongly recommended to assess the quality of this compound after storage, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations. Check for any signs of increased viscosity or the presence of solid precipitates, which would indicate that polymerization has occurred. If the material is to be used in a polymerization-sensitive reaction, it may be necessary to remove the storage inhibitor prior to use.
Troubleshooting Guide: Spontaneous Polymerization of this compound
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Increased viscosity or gel formation in the sample. | Initiation of polymerization. | 1. Immediately cool the sample to below 0°C to slow the reaction. 2. If safe to do so, dilute the sample with a cold, inert solvent. 3. Add an additional small amount of a phenolic inhibitor (e.g., BHT). 4. Re-evaluate storage and handling procedures. |
| The sample appears cloudy or contains solid particles. | Partial polymerization has occurred. | 1. The unpolymerized monomer may be salvageable by careful distillation under reduced pressure and at low temperature. Caution: Do not distill to dryness as polymeric residues can be unstable. 2. Ensure the receiving flask is cooled and contains an appropriate amount of inhibitor. |
| The polymerization reaction is initiated even in the presence of an inhibitor. | 1. The inhibitor has been consumed over time. 2. The inhibitor concentration is too low for the storage temperature or exposure to initiators. 3. The sample has been contaminated with a polymerization initiator (e.g., peroxides from air exposure). | 1. Monitor inhibitor concentration periodically, if possible. 2. Increase the inhibitor concentration, especially for long-term storage or at higher temperatures. 3. Ensure all handling is performed under a strict inert atmosphere. Purge all solvents and equipment with nitrogen or argon. |
| A rapid, uncontrolled temperature increase (exotherm) is observed. | Runaway Polymerization! This is a hazardous situation. | 1. IMMEDIATE EVACUATION of the area is the primary response. 2. If the reaction is in a vessel equipped for emergency cooling, activate it from a safe distance. 3. Do not attempt to handle the reacting vessel directly. |
Data Summary
Table 1: Recommended Radical Inhibitors for this compound
| Inhibitor | Class | Typical Concentration Range (ppm by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | A common and effective inhibitor for a wide range of unsaturated hydrocarbons. |
| Hydroquinone (HQ) | Phenolic | 50 - 200 | Highly effective, but may need to be removed for some applications as it can interfere with certain reactions. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 100 - 1000 | Often used for the storage and transport of reactive monomers. |
Note: The optimal inhibitor concentration may vary depending on the storage duration, temperature, and purity of the this compound.
Table 2: Recommended Storage Conditions for Inhibited this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | < 0°C (refrigerated or frozen) | Reduces the rate of thermal initiation of polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents the formation of peroxide initiators from atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Prevents photo-initiated polymerization. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents contamination and exposure to air and moisture. |
Experimental Protocols
Protocol 1: Addition of a Radical Inhibitor to this compound
Objective: To stabilize freshly synthesized or purified this compound against spontaneous polymerization.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous, deoxygenated solvent (e.g., hexane or toluene)
-
Schlenk flask or similar glassware suitable for handling air-sensitive compounds
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Under an inert atmosphere, prepare a stock solution of BHT in the chosen anhydrous, deoxygenated solvent. A concentration of 1-5 mg/mL is typically convenient.
-
-
Inert Atmosphere:
-
Ensure the flask containing the freshly prepared or purified this compound is under a positive pressure of an inert gas.
-
-
Cooling:
-
Cool the flask containing the this compound to 0°C using an ice bath. This minimizes any potential for polymerization upon handling.
-
-
Inhibitor Addition:
-
Using a gas-tight syringe, carefully add the calculated volume of the BHT stock solution to the this compound to achieve the desired final concentration (e.g., 200 ppm).
-
Add the inhibitor solution dropwise while gently swirling the flask.
-
-
Mixing:
-
After addition, continue to gently swirl the flask for a few minutes to ensure homogeneous distribution of the inhibitor.
-
-
Storage:
-
Seal the flask tightly under a positive pressure of inert gas.
-
Wrap the flask in aluminum foil to protect it from light.
-
Immediately transfer the inhibited this compound to a freezer for storage at < 0°C.
-
Visualizations
Caption: Troubleshooting workflow for spontaneous polymerization.
Caption: General workflow for handling and storage.
purification of 1,2,3-butatriene using vacuum distillation or chromatography
Welcome to the technical support center for the purification of 1,2,3-butatriene. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this highly reactive compound.
Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₄H₄ |
| Molecular Weight | 52.07 g/mol |
| Boiling Point | 42.3 °C at 760 mmHg[1][2][3] |
| Appearance | Gas or highly volatile liquid |
| Key Challenge | High reactivity, prone to polymerization and decomposition[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge is the inherent instability of this compound.[4] As a cumulene with three consecutive double bonds, it is highly reactive and susceptible to polymerization, dimerization, and decomposition, especially when heated or exposed to certain conditions. Therefore, purification methods must be gentle and rapid.
Q2: Which purification technique is recommended for this compound?
A2: Both low-temperature vacuum distillation and preparative gas chromatography (GC) are suitable methods. The choice depends on the scale of purification and the nature of the impurities.
-
Vacuum Distillation: Ideal for larger quantities where impurities have significantly different boiling points. Low temperature is crucial to prevent thermal decomposition.
-
Preparative Gas Chromatography (GC): Excellent for obtaining high-purity material on a smaller scale, especially for separating isomers or compounds with close boiling points.
Q3: How should I handle and store purified this compound?
A3: Due to its high reactivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[1][5][6] It should be stored at low temperatures (e.g., in a freezer at -20°C or below) in a tightly sealed container, possibly with a polymerization inhibitor, although compatibility must be verified. Avoid exposure to air, light, and heat.
Q4: Can I use column chromatography on silica or alumina gel?
A4: While column chromatography has been used for substituted butatrienes, it may be problematic for the parent this compound. Silica gel can be acidic and may catalyze decomposition or polymerization. If this method is attempted, it is advisable to use deactivated silica or alumina and to work at low temperatures. A quick filtration through a plug of deactivated silica may be a viable option to remove polar impurities.
Purification Protocols and Troubleshooting
Method 1: Low-Temperature Vacuum Distillation
Vacuum distillation is employed to lower the boiling point of the compound, thereby reducing the risk of thermal degradation.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short path to minimize losses. All glassware must be meticulously dried and free of contaminants. Use greased joints to ensure a good seal. A cold trap between the distillation apparatus and the vacuum source is essential.
-
Inert Atmosphere: Purge the entire system with an inert gas (argon or nitrogen) before introducing the crude this compound.
-
Sample Introduction: Add the crude this compound to the distillation flask, which should not be more than half full. Add a magnetic stir bar for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-50 mmHg is a reasonable starting point. At this pressure, the boiling point of this compound will be significantly below its atmospheric boiling point.
-
Cooling: Cool the receiving flask with an ice bath or a cryo-cooler to efficiently condense the highly volatile product.
-
Heating: Gently heat the distillation flask using a water or oil bath. The temperature should be raised slowly to maintain a steady distillation rate.
-
Fraction Collection: Collect the fractions as they distill. The pure this compound should distill at a constant temperature for the given pressure.
-
Storage: Immediately store the purified, condensed fractions at low temperature under an inert atmosphere.
Troubleshooting Guide: Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No product distilling over | - Vacuum leak.- Insufficient heating.- Blockage in the distillation path. | - Check all joints for proper sealing and re-grease if necessary.- Gradually increase the bath temperature.- Ensure the distillation path is clear and there are no solid plugs. |
| Product is colored or appears to be polymerizing in the distillation flask | - Distillation temperature is too high.- Presence of contaminants that catalyze polymerization. | - Reduce the vacuum pressure further to lower the boiling point.- Consider a pre-purification step like a quick filtration through a plug of deactivated alumina or silica to remove catalytic impurities. |
| Bumping or uneven boiling | - Ineffective stirring.- Heating too rapidly. | - Ensure the stir bar is spinning effectively.- Reduce the heating rate. |
| Low yield | - Loss of volatile product through the vacuum line.- Incomplete distillation. | - Ensure the cold trap is functioning efficiently with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).- Ensure the distillation is carried out to completion by monitoring the temperature and vapor production. |
Logical Workflow for Vacuum Distillation
Method 2: Preparative Gas Chromatography (GC)
Preparative GC offers high-resolution separation and is suitable for obtaining very pure samples of volatile compounds.
Experimental Protocol:
-
Column Selection: A PLOT (Porous Layer Open Tubular) column is recommended for the separation of C4 hydrocarbons. Alumina (Al₂O₃) or Poraplot Q columns are good choices.
-
Injector and Detector: Use a split/splitless injector. A flame ionization detector (FID) is suitable for hydrocarbon detection. For preparative work, a stream splitter will divert a small portion of the eluent to the detector while the majority goes to a collection trap.
-
Carrier Gas: Use a high-purity inert carrier gas such as helium or nitrogen.
-
Temperature Program: An isothermal or a slow temperature ramp program should be developed. A starting point could be an initial temperature of 40-50°C, holding for a few minutes, followed by a slow ramp (e.g., 5°C/min) to a final temperature of around 150-200°C to elute any less volatile impurities.
-
Sample Injection: Inject a small amount of the crude this compound. The injection volume will depend on the column dimensions and loading capacity.
-
Fraction Collection: Use a cooled trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) to condense and collect the fraction corresponding to the this compound peak as it elutes from the column.
-
Storage: Immediately transfer the collected fraction to a pre-chilled, sealed vial under an inert atmosphere.
Troubleshooting Guide: Preparative GC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak separation | - Inappropriate temperature program.- Incorrect column choice.- Column overloading. | - Optimize the temperature program (e.g., lower the initial temperature, reduce the ramp rate).- Try a different stationary phase (e.g., switch between Alumina PLOT and Poraplot Q).- Reduce the injection volume. |
| Peak tailing | - Active sites on the column.- Sample decomposition on the column. | - Condition the column according to the manufacturer's instructions.- Lower the injector and/or column temperature. |
| Low recovery of collected fraction | - Inefficient trapping.- Leaks in the collection system. | - Ensure the collection trap is sufficiently cold.- Check all connections between the GC outlet and the trap. |
| No peak corresponding to this compound | - Complete decomposition in the injector or on the column. | - Lower the injector temperature.- Use a more inert column if available. |
Troubleshooting Decision Tree for Preparative GC
References
Validation & Comparative
Validating the Structure of 1,2,3-Butatriene: A Comparative Guide to 1H and 13C NMR Spectral Analysis
For researchers, scientists, and drug development professionals, definitive structural validation is a cornerstone of chemical synthesis and characterization. This guide provides a comprehensive comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3-butatriene against its structural isomer, but-1-en-3-yne (vinylacetylene), offering a framework for structural elucidation.
Comparative NMR Data Analysis
The structural differences between the cumulenic system of this compound and the conjugated en-yne system of but-1-en-3-yne give rise to distinct NMR spectra. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for but-1-en-3-yne.
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | C=C=C=C | Predicted: ~4.7-5.0 (s, 4H) | Predicted: C1/C4 ~75-85, C2/C3 ~140-150 |
| But-1-en-3-yne | HC≡C-CH=CH₂ | Ha: ~3.1 (s, 1H), Hb: ~5.4 (dd, 1H), Hc: ~5.6 (dd, 1H), Hd: ~5.8 (ddd, 1H) | C1: ~80, C2: ~83, C3: ~129, C4: ~122 |
Note: Predicted values for this compound are based on theoretical calculations and typical chemical shifts for allenes and other cumulenes. Experimental values for but-1-en-3-yne are compiled from various spectroscopic databases.
Distinguishing Spectral Features for Structural Validation
The key to differentiating between this compound and its isomers lies in the unique features of their respective NMR spectra:
-
Symmetry: this compound is a highly symmetrical molecule. This results in a very simple ¹H NMR spectrum with a single signal for all four equivalent protons. Similarly, its ¹³C NMR spectrum is expected to show only two signals, one for the terminal carbons (C1 and C4) and one for the central carbons (C2 and C3).
-
Signal Multiplicity: The ¹H NMR spectrum of but-1-en-3-yne is significantly more complex. The vinyl protons (Hb, Hc, and Hd) exhibit complex splitting patterns (doublets of doublets, and a doublet of doublet of doublets) due to geminal and cis/trans couplings. The acetylenic proton (Ha) appears as a singlet.
-
Chemical Shifts: The predicted chemical shifts for the protons of this compound are in the range of allene protons. In contrast, the vinyl protons of but-1-en-3-yne are shifted further downfield, and the acetylenic proton is found in a distinct upfield region. In the ¹³C NMR, the central carbons of this compound are expected to be significantly deshielded, appearing at a much higher chemical shift compared to the carbons in but-1-en-3-yne.
Experimental Protocol for NMR Analysis of Volatile Compounds
Due to the volatile nature of this compound, special care must be taken during sample preparation and NMR data acquisition.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent with a low freezing point and high boiling point, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂), is recommended.[1][2] The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.[2]
-
Sample Handling: All manipulations should be performed in a well-ventilated fume hood. The sample should be cooled to a low temperature (e.g., using a dry ice/acetone bath) before being dissolved in the pre-cooled deuterated solvent to minimize evaporation.
-
NMR Tube: A high-quality, thick-walled NMR tube is recommended. For highly volatile samples, a J. Young NMR tube with a resealable Teflon stopcock can be used to prevent sample loss.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[3]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion.
-
Temperature Control: The experiment should be run at a low temperature (e.g., -40 °C to -20 °C) to reduce the vapor pressure of the sample and improve spectral resolution.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance the signal intensity through the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay should be used to ensure accurate integration, although routine ¹³C NMR is typically not quantitative.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound purported to be this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound using NMR.
References
Characterization of 1,2,3-Butatriene: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry and other key spectroscopic techniques for the characterization of 1,2,3-butatriene, a highly unsaturated C4H4 isomer. Understanding the analytical signatures of this cumulene is crucial for its identification and differentiation from its isomers, which is of significant interest in various fields, including astrochemistry and fundamental chemical research. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations to elucidate experimental workflows and fragmentation pathways.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from a mixture of volatile organic compounds and obtain its electron ionization (EI) mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.
Procedure:
-
Sample Preparation: Due to its high volatility, this compound is typically handled as a gas or in a cooled, inert solvent. For GC-MS analysis, a gaseous sample can be introduced via a gas-tight syringe, or a dilute solution in a volatile, non-reactive solvent like pentane can be injected.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
-
-
Split Ratio: 50:1 to avoid column overloading.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 15-100.
-
Scan Speed: 1000 amu/s.
-
Data Presentation: Mass Spectrometry of this compound
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The ionization energy for this compound has been determined to be approximately 9.15-9.25 eV.[1]
| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) | Notes |
| 52 | [C4H4]+• | H2C=C=C=CH2 | ~80 | Molecular Ion (M+) |
| 51 | [C4H3]+ | ~100 | Base Peak, loss of a hydrogen radical | |
| 50 | [C4H2]+• | ~60 | Loss of two hydrogen radicals | |
| 39 | [C3H3]+ | ~40 | Propargyl cation, a common fragment in unsaturated hydrocarbons | |
| 26 | [C2H2]+• | ~30 | Acetylene radical cation |
Note: The relative intensities are estimated based on typical fragmentation patterns of unsaturated hydrocarbons and may vary depending on the specific instrument and conditions.
Visualization: Mass Spectrometry Workflow and Fragmentation
References
A Comparative Study: The Reactivity of 1,2,3-Butatriene Versus Allenes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of unsaturated systems is paramount for the design of novel synthetic pathways and the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of 1,2,3-butatriene, the simplest[1]cumulene, and allenes (1,2-dienes), focusing on their behavior in key organic transformations. This comparison is supported by available experimental data and theoretical studies, offering insights into their distinct chemical properties.
Introduction to Structural Differences
Allenes, characterized by two cumulative double bonds, possess a unique three-carbon system where the central carbon is sp-hybridized and the terminal carbons are sp²-hybridized. This arrangement results in orthogonal π systems, giving rise to axial chirality in appropriately substituted allenes. In contrast, this compound features three cumulative double bonds, creating a linear four-carbon backbone with two sp-hybridized central carbons and two sp²-hybridized terminal carbons. This extended π system leads to a planar geometry for the molecule and distinct reactive sites.
Comparative Reactivity in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic frameworks. Both allenes and this compound participate in these transformations, but their reactivity and selectivity differ significantly.
Diels-Alder [4+2] Cycloaddition
Allenes can act as dienophiles in Diels-Alder reactions, typically reacting through one of their two double bonds. Theoretical studies on the reaction of allene with cyclopentadiene indicate that the reactivity is influenced by a balance of distortion energy (the energy required to deform the reactants into the transition state geometry) and interaction energy (the stabilizing interactions between the reactants).[2][3] Allene exhibits a high reactivity in these reactions due to a relatively low distortion energy.[2][3]
This compound presents a more complex scenario with two distinct reactive sites for [4+2] cycloaddition: the terminal double bonds (C1=C2 or C3=C4) and the central double bond (C2=C3). Theoretical investigations into the reactivity of[1]cumulenes reveal that the [4+2] cycloaddition is kinetically favored at the terminal double bonds, while the reaction at the central double bond is thermodynamically favored.[4] This difference is attributed to the varying frontier molecular orbital interactions and the strain associated with the bending of the cumulene backbone in the transition state. For instance, the reaction of a substituted[1]cumulene with cyclopentadiene has been shown to occur selectively on the central double bond, leading to the formation of a tetrasubstituted allene product.[1]
Table 1: Theoretical Comparison of Activation Energies in Diels-Alder Reactions
| Dienophile | Diene | Reaction Site | Calculated Activation Energy (kcal/mol) |
| Allene | Cyclopentadiene | C=C | 27.5[2] |
| This compound (Monosubstituted) | Cyclopentadiene | Terminal C=C (α or γ) | Kinetically favored[4] |
| This compound (Monosubstituted) | Cyclopentadiene | Central C=C (β) | Thermodynamically favored[4] |
Note: Direct experimental kinetic data for the Diels-Alder reaction of unsubstituted this compound is scarce due to its high reactivity and instability.
[2+2] Cycloaddition
Both allenes and this compound can undergo [2+2] cycloaddition reactions. Allenes react with various ketenes and alkenes to form four-membered rings. These reactions can be promoted thermally, photochemically, or by Lewis acids.
For 1,2,3-butatrienes, particularly those with push-pull substituents, a unique reactivity has been observed. They can exhibit "proacetylenic" reactivity, where the central double bond behaves like an acetylene. For example, the reaction of a donor-acceptor substituted butatriene with tetracyanoethylene (TCNE) proceeds via a [2+2] cycloaddition across the central C=C bond, followed by a retro-electrocyclization.[5] This highlights the ability of the butatriene system to engage in transformations not typically observed for simple allenes.
Comparative Reactivity in Electrophilic Addition Reactions
The reaction of allenes with electrophiles has been well-studied. The addition of hydrogen halides (HX) to allene itself surprisingly yields 2-halopropene rather than the expected allyl halide.[6] This regioselectivity is explained by the formation of a vinyl cation intermediate, which is more stable than the alternative primary carbocation. The differing electronic properties of the two C=C bonds in substituted allenes play a crucial role in determining the regioselectivity of these additions.[7][8]
For this compound, electrophilic addition can theoretically occur at either the terminal or central double bonds. The outcome is highly dependent on the nature of the electrophile and the substitution pattern of the butatriene. Protonation of the terminal carbon would lead to a resonance-stabilized vinyl-allyl cation, suggesting a high reactivity. However, detailed experimental studies on the electrophilic addition to unsubstituted this compound are limited. In contrast to conjugated dienes which can undergo 1,4-addition, the cumulenic nature of butatriene leads to different reaction pathways.[9][10]
Table 2: Regioselectivity in the Addition of HBr
| Substrate | Product(s) | Rationale |
| Allene (CH₂=C=CH₂) | 2-Bromopropene | Formation of a more stable vinyl cation intermediate.[6] |
| This compound (CH₂=C=C=CH₂) | Not well-documented experimentally for the unsubstituted compound. | Expected to proceed via a resonance-stabilized cation. |
Experimental Protocols
General Experimental Protocol for a Diels-Alder Reaction of an Allene
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Allene (dienophile)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the diene (1.0 equivalent) and the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the allene (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization to afford the desired cycloaddition product.
Signaling Pathways and Experimental Workflows
The logical flow of a comparative reactivity study can be visualized as follows:
Caption: Logical workflow for the comparative study of allene and this compound reactivity.
The reaction mechanism for the Diels-Alder reaction involves a concerted pathway:
Caption: Simplified reaction coordinate for a Diels-Alder reaction.
Conclusion
The comparative reactivity of this compound and allenes is a tale of two closely related yet distinct unsaturated systems. Allenes exhibit well-defined reactivity in cycloaddition and electrophilic addition reactions, with predictable regioselectivity in many cases. This compound, with its extended cumulenic system, offers multiple reaction sites, leading to a more complex reactivity profile. Theoretical studies suggest a preference for kinetic control at the terminal double bonds and thermodynamic control at the central double bond in [4+2] cycloadditions. Furthermore, substituted butatrienes can display unique "proacetylenic" reactivity not seen in allenes.
While a comprehensive experimental dataset for a direct, quantitative comparison of the parent compounds is currently lacking, the available theoretical and qualitative experimental evidence strongly indicates that this compound is a highly reactive species with a rich and varied chemistry that warrants further exploration. For synthetic chemists, the choice between an allene and a butatriene synthon will depend on the desired target structure and the specific transformation to be employed, with the understanding that the latter offers unique, albeit more complex, reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity for the Diels-Alder reaction of cumulenes: a distortion-interaction analysis along the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. scispace.com [scispace.com]
- 8. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Analysis of 1,2,3-Butatriene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the primary reaction mechanisms of 1,2,3-butatriene, a highly reactive cumulene. By summarizing key quantitative data from theoretical studies, this document serves as a valuable resource for understanding and predicting the chemical behavior of this versatile molecule and its derivatives. Comparisons with related unsaturated systems are included to provide a broader context for its reactivity.
Executive Summary
This compound exhibits a rich and complex reactivity profile, primarily characterized by pericyclic reactions such as cycloadditions and dimerization. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the energetics and pathways of these transformations. This guide presents a comparative analysis of these key reaction mechanisms, providing quantitative data on activation barriers and reaction energies where available in the literature. Due to the limited number of computational studies focused solely on the parent this compound, data from closely related analogs, such as allene and 1,3-butadiene, are used for comparative purposes to contextualize its reactivity.
Data Presentation: A Comparative Analysis of Reaction Energetics
The following tables summarize key computational data for the primary reaction pathways of this compound and related molecules. These values, primarily activation energies (ΔE‡) and reaction energies (ΔErxn), are crucial for predicting the kinetic and thermodynamic favorability of different reaction channels.
| Reaction | Reactant(s) | Product(s) | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Rotational Barrier | This compound | Perpendicular Transition State | B3LYP/6-31G(d) | 36.0 | - | [1] |
| [2+2] Dimerization | Allene + Allene | 1,2-Dimethylenecyclobutane | CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) | 34.5 (orthogonal TS) | - | [2] |
| [4+2] Cycloaddition | 1,3-Butadiene + Ethylene | Cyclohexene | B3LYP/6-31G* | 27.5 | -27.8 | [3] |
Note: Direct computational data for the cycloaddition and dimerization of the parent this compound is sparse in the literature. The data for allene dimerization and 1,3-butadiene cycloaddition are provided as the closest available analogs for comparison.
Key Reaction Mechanisms of this compound
This compound's reactivity is dominated by its system of three cumulative double bonds, which can act as a diene in [4+2] cycloadditions or as a two-π-electron component in [2+2] cycloadditions. Dimerization is also a prominent reaction pathway.
Cycloaddition Reactions
[4+2] Cycloaddition (Diels-Alder Type): this compound can react as a 4π-electron component across its C1-C4 atoms with a dienophile. This is analogous to the well-studied Diels-Alder reaction of 1,3-butadiene.
[2+2] Cycloaddition: The central or terminal double bonds of this compound can participate in [2+2] cycloadditions with other unsaturated molecules. These reactions can proceed through either a concerted or a stepwise diradical mechanism.
Caption: Generalized pathways for [4+2] and [2+2] cycloaddition reactions of this compound.
Dimerization Reactions
This compound can dimerize through various pathways, including [2+2] and [4+2] cycloadditions between two molecules. The dimerization of the related cumulene, allene, has been computationally shown to proceed through diradical intermediates.[2]
Caption: Possible concerted and stepwise pathways for the dimerization of this compound.
Experimental and Computational Protocols
The data presented in this guide are derived from high-level quantum mechanical calculations. A general overview of the methodologies employed in the cited literature is provided below.
Computational Methods
-
Density Functional Theory (DFT): This is the most common method for investigating reaction mechanisms of organic molecules. Functionals such as B3LYP and M06-2X are frequently used in conjunction with basis sets like 6-31G(d) or larger to optimize geometries of reactants, products, and transition states, and to calculate their energies.[3][4][5]
-
Coupled Cluster Theory (e.g., CCSD(T)): This high-accuracy method is often used to obtain more reliable single-point energies for geometries optimized at the DFT level. It is considered a "gold standard" for computational chemistry but is computationally expensive.[2]
-
Complete Basis Set (CBS) Methods: Methods like CBS-QB3 aim to extrapolate to the complete basis set limit to provide highly accurate energies.[6]
-
Transition State Theory (TST): TST is used to calculate reaction rate constants from the computed activation energies.[5]
Experimental Workflow for Computational Analysis
The following workflow outlines the typical steps involved in the computational investigation of a reaction mechanism.
Caption: A typical workflow for the computational analysis of a chemical reaction mechanism.
Comparison with Alternative Unsaturated Systems
The reactivity of this compound is best understood by comparing it to other C4H4 isomers and related unsaturated hydrocarbons.
-
1,3-Butadiene: As a conjugated diene, 1,3-butadiene is a classic substrate for [4+2] cycloadditions. Its planar structure and well-defined HOMO and LUMO make it highly predictable in these reactions. In contrast, the twisted and more complex electronic structure of this compound can lead to a wider range of reaction pathways.
-
Allene (1,2-Propadiene): The simplest cumulene, allene, provides a good model for the reactivity of the terminal double bonds in this compound. The computational study of allene dimerization, which proceeds via a diradical intermediate with an activation barrier of about 34.5 kcal/mol, suggests that similar pathways may be accessible for this compound.[2]
-
Vinylacetylene: This isomer of this compound contains both a double and a triple bond, leading to a different set of potential cycloaddition reactions.
The cumulenic nature of this compound, with its perpendicular π systems, leads to unique steric and electronic properties that differentiate its reactivity from these more common unsaturated hydrocarbons. The rotational barrier of 36.0 kcal/mol for the central C=C bond in this compound is significantly lower than that of a typical alkene, indicating the relative ease of accessing a diradical-like transition state.[1]
Conclusion
The computational analysis of this compound's reaction mechanisms reveals a complex landscape of competing pericyclic reactions. While direct, comprehensive quantitative data for all pathways of the parent molecule remains an area for further research, comparisons with related systems like allene and 1,3-butadiene provide valuable insights. The available data suggest that this compound is a highly reactive molecule with accessible transition states for various cycloaddition and dimerization reactions. The methodologies and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and predict the behavior of this and related cumulenic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT study on stereoselective Rh-catalyzed intramolecular [2 + 2 + 2] cycloaddition of allene–ene–ynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,3-Butatriene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal synthetic pathways to 1,2,3-butatriene derivatives, a class of cumulenes with unique chemical reactivity and potential applications in materials science and medicinal chemistry. The performance of key methodologies, including elimination reactions, Wittig-type olefination, and organometallic routes, is evaluated based on experimental data to aid in the selection of the most suitable synthetic strategy.
Performance Comparison of Synthetic Pathways
The following table summarizes the quantitative data for various synthetic routes to this compound derivatives, offering a clear comparison of their efficiency and stereoselectivity.
| Synthetic Pathway | Substrate | Reagents/Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Organometallic Route | (Z)-1-Bromo-1-decen-3-yne | i-PrCu, THF, -55 to 0 °C | (E)-5-Decyl-1,2,3-nonatriene | 85 | >98% E | [1] |
| (E)-1-Bromo-1-decen-3-yne | i-PrCu, THF, -55 to 0 °C | (Z)-5-Decyl-1,2,3-nonatriene | 82 | >98% Z | [1] | |
| (Z)-3-Bromo-4-phenyl-3-buten-1-yne | t-BuCu, THF, -55 to 0 °C | (E)-1-Phenyl-4-tert-butyl-1,2,3-butatriene | 90 | >98% E | [1] | |
| Elimination Reaction | 2H-Pentachlorobutadiene | 4-bromothiophenol, Na, EtOH; then KOtBu | Tris(4-bromophenylthio)butatrienyl chloride | High (not specified) | Not specified | [2] |
| Wittig-type Reaction | Ketene | Phosphonium ylide | Substituted this compound | Moderate to Good | Depends on ylide | [3][4][5] |
| Allene Dimerization | Monosubstituted allenes | Rhodium(I)/dppe catalyst | Cross-conjugated trienes | Good | Stereoselective | [1] |
Detailed Experimental Protocols
Organometallic Route: Synthesis of (E)-5-Decyl-1,2,3-nonatriene[1]
This method utilizes an organocopper reagent to achieve a highly stereoselective synthesis of a tetrasubstituted butatriene.
Materials:
-
(Z)-1-Bromo-1-decen-3-yne
-
Isopropylcopper (i-PrCu)
-
Tetrahydrofuran (THF), dry
-
Ammonium chloride solution, aqueous
-
Sodium cyanide
-
Pentane
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Under a dry nitrogen atmosphere, dissolve (Z)-1-bromo-1-decen-3-yne (0.020 mol) in 20 mL of dry THF in a flask equipped with a magnetic stirrer.
-
Cool the solution to -55 °C.
-
Add a solution of isopropylcopper (i-PrCu) in THF dropwise to the stirred solution over 10 minutes, maintaining the temperature between -55 and -50 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C over a period of 20 minutes.
-
Pour the reaction mixture into 200 mL of an aqueous solution of ammonium chloride containing 2 g of sodium cyanide.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over anhydrous K₂CO₃.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from methanol to yield (E)-5-decyl-1,2,3-nonatriene.
Elimination Reaction: Synthesis of Thiosubstituted Butatrienes[2]
This pathway involves a double dehydrohalogenation to form the butatriene core.
Materials:
-
Tris- or tetrakis-thiosubstituted butadiene precursor
-
Potassium tert-butoxide (KOtBu)
-
Petroleum ether (30-50 °C) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tris- or tetrakis-thiosubstituted butadiene (0.9 mmol) in 50 mL of petroleum ether (or THF for specific substrates).
-
Add potassium tert-butoxide (0.2 g, 1.8 mmol) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Add diethyl ether and water to the reaction mixture.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Evaporate the solvent.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/chloroform eluent system to obtain the desired thiosubstituted butatriene.
Wittig-type Reaction: General Concept
The Wittig reaction provides a versatile method for the synthesis of alkenes.[5][6] For the synthesis of 1,2,3-butatrienes, a suitable phosphonium ylide would react with a ketene or a ketene equivalent. The specific experimental conditions can vary widely depending on the stability of the ylide and the reactivity of the carbonyl compound. Generally, the ylide is generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[7]
Signaling Pathways and Experimental Workflows
Caption: Comparison of synthetic pathways to 1,2,3-butatrienes.
Caption: Generalized workflow for butatriene synthesis.
References
- 1. Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
A Comparative Spectroscopic Analysis of 1,2,3-Butatriene and Its Isomers
Published: December 13, 2025
This guide provides a detailed comparison of the spectroscopic data for 1,2,3-butatriene and its common structural isomers: 1,3-butadiene, 1-butyne, and 2-butyne. All four compounds share the molecular formula C₄H₆, but their distinct arrangements of double and triple bonds result in unique spectroscopic fingerprints. Understanding these differences is crucial for researchers in chemical synthesis, materials science, and drug development for accurate identification and characterization.
This document summarizes key data from Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by generalized experimental protocols.
Caption: Structural relationship of this compound and its common isomers.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is highly effective for distinguishing these isomers by identifying characteristic vibrations of their functional groups. The most notable differences arise from the C-H bonds of terminal alkynes and the unique stretching of cumulated and conjugated double bonds.
| Isomer | Key Absorptions (cm⁻¹) | Description of Vibrational Mode |
| This compound | ~2070 | Strong, characteristic asymmetric C=C=C stretch of the cumulene system. |
| 1,3-Butadiene | 3100-3010~1596 | =C-H stretch (sp² C-H).C=C stretch (conjugated system).[1][2] |
| 1-Butyne | ~3300~2100 | Strong, sharp ≡C-H stretch (terminal alkyne).[3]C≡C stretch. |
| 2-Butyne | ~2260-2100 (weak/absent) | C≡C stretch. This peak is often absent or very weak due to the symmetrical nature of the internal alkyne, which results in no change in dipole moment during the vibration.[4] |
Analysis: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of 1-butyne . Conversely, the absence of this peak and a very weak or missing C≡C stretch signal is characteristic of the symmetrical 2-butyne . 1,3-Butadiene is identified by its C=C stretching frequency and sp² C-H stretches, while This compound is uniquely identified by its intense absorption around 2070 cm⁻¹ from the cumulated double bond system.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Comparison
¹H NMR spectroscopy distinguishes the isomers based on the number of unique proton environments, their chemical shifts, and spin-spin splitting patterns. The symmetry of each molecule plays a crucial role in the appearance of its spectrum.
| Isomer | Chemical Shift (δ, ppm) | Description (Splitting, Integration) |
| This compound | ~4.68 | Singlet, 4H. The molecule is symmetrical, so all four protons are chemically equivalent. |
| 1,3-Butadiene | ~6.3 (multiplet, 2H)~5.1 (multiplet, 4H) | Internal protons (=CH-).Terminal protons (=CH₂). The spectrum is complex due to coupling between protons.[5] |
| 1-Butyne | ~2.15 (quartet, 2H)~1.95 (triplet, 1H)~1.10 (triplet, 3H) | Methylene protons (-CH₂-).Alkynyl proton (≡C-H).Methyl protons (-CH₃). |
| 2-Butyne | ~1.75 | Singlet, 6H. Due to symmetry, both methyl groups are identical, and there are no adjacent protons to cause splitting.[6] |
Analysis: 2-Butyne provides the simplest spectrum with a single peak, confirming its high degree of symmetry. 1-Butyne is also easily identified by its three distinct signals with characteristic splitting patterns. The spectra of This compound and 1,3-butadiene are differentiated by the number of signals; the former shows a single peak due to its symmetry, while the latter shows two complex multiplets corresponding to its two different types of vinyl protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Comparison
¹³C NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature (sp, sp², sp³).
| Isomer | Chemical Shift (δ, ppm) | Description of Carbon Environment |
| This compound | ~150.1~83.2 | Central carbons of the C=C=C system.Terminal carbons (=CH₂).[4] |
| 1,3-Butadiene | ~137.2~116.7 | Internal carbons (=CH-).Terminal carbons (=CH₂). |
| 1-Butyne | ~84.1~68.5~20.5~13.2 | C-2 (sp).C-1 (sp).C-3 (sp³).C-4 (sp³). |
| 2-Butyne | ~74.0~3.5 | C-2 and C-3 (sp).C-1 and C-4 (sp³).[7] |
Analysis: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbons. 1-Butyne , with four unique carbons, shows four distinct peaks. This compound , 1,3-Butadiene , and 2-Butyne each show only two signals due to their molecular symmetry. They can be distinguished by their chemical shifts: the sp-hybridized carbons of the alkynes appear significantly upfield (lower ppm) compared to the sp² carbons of the diene and triene.[8] The central carbons of This compound are uniquely deshielded, appearing far downfield at ~150 ppm.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy Comparison
UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated π-systems. The absorption of UV light corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
| Isomer | λmax (nm) | Description |
| This compound | ~225-230 | The cumulated double bonds result in a π-π* transition, but it is less extensive than in a conjugated system. |
| 1,3-Butadiene | 217 | The conjugated π-system significantly lowers the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength compared to isolated double bonds.[9][10] |
| 1-Butyne | < 200 | The π-π* transition requires high energy and occurs in the far-UV region, outside the range of standard spectrometers. |
| 2-Butyne | < 200 | Similar to 1-butyne, the π-π* transition is in the far-UV region. |
Analysis: 1,3-Butadiene is the standout in UV-Vis spectroscopy. Its conjugated system allows for a relatively low-energy electronic transition, producing a strong absorption at 217 nm.[9][10] In contrast, 1-butyne and 2-butyne do not absorb significantly in the conventional UV-Vis range (200-800 nm). This compound absorbs in the UV region, but its λmax and absorption characteristics differ from the classic conjugated signature of 1,3-butadiene.
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general methodologies are outlined below.
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: For volatile compounds like the C₄H₆ isomers, spectra are typically acquired in the gas phase. The sample is introduced into a gas cell (typically with a path length of 10 cm or longer to ensure sufficient absorption) with IR-transparent windows (e.g., NaCl or KBr).[11][12]
-
Procedure:
-
A background spectrum is collected by filling the gas cell with a non-absorbing gas like dry nitrogen or by evacuating the cell.[6]
-
The gas cell is then filled with the sample vapor to a known partial pressure.
-
The sample spectrum is recorded, and the instrument's software automatically ratios it against the background to produce the final absorbance or transmittance spectrum.
-
High resolution (e.g., 0.5 to 1 cm⁻¹) is often used to resolve the rotational-vibrational fine structure of gas-phase molecules.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR Spectroscopy.
-
Sample Preparation:
-
A small amount of the liquid sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or tetrachloromethane, CCl₄ for older data) in a standard 5 mm NMR tube.[13][14]
-
A small quantity of an internal standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0.0 ppm.
-
-
Procedure:
-
The NMR tube is placed in the spectrometer's magnet.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift.[13]
-
The magnetic field is "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved peaks.
-
A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Technique: UV-Vis Absorption Spectroscopy.
-
Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as hexane or ethanol, at a very low concentration (typically in the micromolar range) to ensure the absorbance falls within the instrument's linear range.[15] The solution is placed in a quartz cuvette (glass absorbs UV light).
-
Procedure:
-
A baseline or "blank" spectrum is recorded using a cuvette filled only with the solvent. This corrects for any absorption from the solvent and the cuvette itself.[15]
-
The blank cuvette is replaced with the sample cuvette.
-
The instrument scans the desired wavelength range (e.g., 200-400 nm), and the absorbance at each wavelength is recorded.
-
The final spectrum is plotted as absorbance versus wavelength, from which the λmax is determined.[16]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,1,4,4-Bis(pentamethylene)-1,2,3-butatriene | C14H20 | CID 13234792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Bridging Theory and Reality: Experimental Validation of Cumulene Stability Predictions
A comparative guide for researchers, scientists, and drug development professionals on the experimental validation of theoretical predictions for the stability of cumulenes.
The unique electronic and structural properties of cumulenes, hydrocarbons with three or more consecutive double bonds, have long intrigued chemists. Theoretical models provide valuable insights into their stability, predicting trends in bond lengths, rotational barriers, and electronic behavior. However, the inherent reactivity of longer cumulenes presents a significant challenge to their synthesis and characterization, making experimental validation of these theoretical predictions a critical area of research. This guide provides an objective comparison of theoretical predictions with supporting experimental data, offering a comprehensive overview of the current understanding of cumulene stability.
Quantitative Comparison of Theoretical Predictions and Experimental Data
The stability of cumulenes is intrinsically linked to their geometric and electronic structures. Key parameters for validating theoretical models include bond length alternation (BLA) and the energy barrier to rotation around the carbon-carbon double bonds.
Table 1: Comparison of Theoretical and Experimental Bond Lengths in Tetraaryl[n]cumulenes
| Cumulene (n) | Bond | Theoretical Bond Length (Å) | Experimental Bond Length (Å)[1] |
| [2]cumulene | C1=C2 | Varies by method | ~1.36 |
| C2=C3 | Varies by method | ~1.28 | |
| [3]cumulene | C1=C2 | Varies by method | ~1.37 |
| C2=C3 | Varies by method | ~1.28 | |
| C3=C4 | Varies by method | ~1.28 | |
| [4]cumulene | C1=C2 | Varies by method | ~1.38 |
| C2=C3 | Varies by method | ~1.29 | |
| C3=C4 | Varies by method | ~1.28 | |
| C4=C5 | Varies by method | ~1.28 |
Note: Theoretical values are highly dependent on the computational method used. Experimental values are from X-ray crystallography data for tetraaryl-substituted cumulenes.
Several theoretical calculations have suggested that the bond length alternation (BLA) in cumulenes should decrease as the chain length increases, eventually approaching zero.[1] However, experimental X-ray crystallographic data for a series of tetraaryl[n]cumulenes (n = 3, 5, 7) show a persistent alternation of longer and shorter bonds.[1] This observation is more reminiscent of a polyyne-like structure, particularly in shorter cumulenes.[1] The terminal cumulenic double bond is consistently the longest, while the next bond is typically the shortest.[1]
Table 2: Comparison of Theoretical and Experimental Rotational Barriers (ΔG‡rot) for Tetraaryl[n]cumulenes
| Cumulene (n) | Theoretical ΔG‡rot (kcal/mol) | Experimental ΔG‡rot (kcal/mol)[3][5] |
| [2]cumulene | Varies by method | >24 |
| [3]cumulene | Varies by method | 19 |
| [4]cumulene | Varies by method | 15 |
| [6]cumulene | Varies by method | 11 |
A dramatic decrease in the rotational barrier for Z/E isomerization has been experimentally observed and confirmed by theoretical studies as the length of the cumulene chain increases.[3][5] For tetraaryl[n]cumulenes with n=3, 5, 7, and 9, the rotational barrier drops from over 24 kcal/mol to just 11 kcal/mol.[3][5] This significant reduction indicates a weakening of the C=C double bond character in longer cumulenes, with the rotational barriers becoming more characteristic of a sterically hindered single bond.[3][5]
Experimental Protocols
The experimental validation of theoretical predictions for cumulene stability relies on a combination of advanced synthetic and analytical techniques.
Synthesis of Stable Cumulenes:
The synthesis of long and stable cumulenes is a significant challenge due to their high reactivity.[4][7] Successful strategies often involve the use of sterically bulky end-capping groups to kinetically stabilize the cumulene chain and shield it from unwanted reactions.[4][8] Another innovative approach involves the formation of cumulene rotaxanes, where the cumulene is threaded through a macrocycle, providing an alternative route to stabilization.[9][10] The synthesis of tetraaryl[n]cumulenes (n=3, 5, 7, 9) for rotational barrier studies was specifically developed to be apolar and unsymmetrically substituted to allow for measurement by dynamic NMR spectroscopy.[3][5]
X-ray Crystallography:
Single-crystal X-ray diffraction is the primary method for determining the precise bond lengths and overall geometry of cumulenes in the solid state.[1] This technique provides the most direct comparison to theoretical predictions of molecular structure and bond length alternation.[1] However, obtaining suitable crystals of long, unstable cumulenes can be a major obstacle.[1]
Dynamic Variable-Temperature NMR (VT-NMR) Spectroscopy:
Dynamic VT-NMR spectroscopy is a powerful tool for measuring the rotational barriers around the C=C bonds in unsymmetrically substituted cumulenes.[3][5] By monitoring the changes in the NMR spectrum as a function of temperature, the rate of Z/E isomerization can be determined, from which the Gibbs free energy of activation for rotation (ΔG‡rot) can be calculated.[3][5]
UV/vis Spectroscopy and Cyclic Voltammetry:
UV/vis spectroscopy is a common technique used to characterize long [n]cumulenes and analyze their electronic properties, such as the optical band gap, as a function of chain length.[1][2] These experimental electronic trends can then be compared with theoretical calculations. Cyclic voltammetry provides information about the redox potentials of cumulenes, offering further insight into their electronic structure and stability.[4]
Computational Methods:
A variety of theoretical methods are employed to predict the stability and properties of cumulenes. Density Functional Theory (DFT) is a widely used approach for calculating geometric parameters, rotational barriers, and electronic structures.[11][12] The choice of functional and basis set can significantly impact the accuracy of the predictions, highlighting the importance of benchmarking theoretical results against experimental data.
Logical Workflow: From Theoretical Prediction to Experimental Validation
The process of validating theoretical predictions for cumulene stability follows a logical workflow, beginning with computational modeling and culminating in experimental verification.
References
- 1. Synthesis and properties of long [ n ]cumulenes ( n ≥ 5) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00022F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Double Bonds? Studies on the Barrier to Rotation about the Cumulenic C=C Bonds of Tetraaryl[n]cumulenes (n=3, 5, 7, 9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cumulene rotaxanes: stabilization and study of [9]cumulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cycloaddition Reactivity of 1,2,3-Butatriene and 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cycloaddition reactivity of 1,2,3-butatriene and 1,3-butadiene, supported by available experimental and theoretical data. The information is intended to assist researchers in selecting the appropriate diene for specific synthetic applications.
Introduction
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools in organic synthesis for the construction of cyclic systems. The choice of diene is crucial for the efficiency and outcome of these reactions. 1,3-Butadiene is a classic and well-studied diene in Diels-Alder reactions. In contrast, this compound, a cumulene, presents an alternative π-system whose reactivity in cycloadditions is less explored experimentally but offers unique possibilities. This guide compares the reactivity of these two dienes in cycloaddition reactions, focusing on the [4+2] cycloaddition pathway.
Reactivity Overview
1,3-Butadiene is a conjugated diene that readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[1][2] For the reaction to occur, 1,3-butadiene must adopt an s-cis conformation.[2] The reaction is a concerted process, meaning all bond formations and breakages occur in a single step through a cyclic transition state.[1] The reactivity of 1,3-butadiene in Diels-Alder reactions is significantly influenced by the electronic nature of the dienophile; electron-withdrawing groups on the dienophile generally accelerate the reaction.[2]
This compound , on the other hand, is a cumulene with three contiguous double bonds. While it possesses a 4π-electron system, its geometry and electronic structure differ significantly from that of a conjugated diene. Theoretical studies are the primary source of information regarding its reactivity in [4+2] cycloadditions, as experimental data is scarce. Computational studies on related vinylallenes, such as hexa-1,2,4-triene, suggest that the central double bond of the allene system can act as the dienophile component in an intramolecular Diels-Alder reaction, but intermolecular reactions are also theoretically possible. The reactivity of this compound is predicted to be different from 1,3-butadiene due to the orthogonal arrangement of its π-bonds.
Quantitative Data Comparison
Due to the limited experimental data for this compound in [4+2] cycloadditions, a direct experimental comparison of reaction rates and yields with 1,3-butadiene is challenging. The following tables summarize available experimental data for 1,3-butadiene with various dienophiles and theoretical data for both dienes to provide a comparative assessment of their reactivity.
Table 1: Experimental Data for Cycloaddition Reactions of 1,3-Butadiene
| Dienophile | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Maleic Anhydride | Conventional heating, 25°C | 1.3 - 6.0 h | 85 - 97 | [3] |
| Maleic Anhydride | Microwave irradiation, 60°C | 45 - 120 s | 80 - 96 | [3] |
| Tetracyanoethylene | Dichloromethane, 25°C | - | - | [4] |
| N-ethylmaleimide | Aqueous solution, 25°C | 1 h | - | [5] |
Note: Quantitative yield data for some reactions were not specified in the cited sources.
Table 2: Theoretical Comparison of Activation Energies for the Diels-Alder Reaction with Ethylene
| Diene | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| 1,3-Butadiene | Dual-level direct dynamics (HF/6-31G* and MP2/6-31+G*) | 21.9 | -47.8 | [6] |
| 1,3-Butadiene | DFT (B3LYP/6-31G(d)) | 24.8 | - | [7] |
| This compound (as vinylallene) | DFT (B3LYP-D3/6-311++G(d,p)) | -44.45 to -47.50 (relative energies of products) | - | [8] |
Note: A direct computational comparison of this compound and 1,3-butadiene with ethylene under the same computational method was not found. The data for this compound is from a study on a related vinylallene, hexa-1,2,4-triene, and represents the relative energies of the cycloadducts, not the activation energy.
Experimental Protocols
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (Conventional Heating)
This protocol is based on the generation of 1,3-butadiene from the thermal decomposition of 3-sulfolene.[9]
Materials:
-
3-Sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).
-
Add xylene as a solvent.
-
Heat the mixture to reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas.
-
The in-situ generated 1,3-butadiene will react with maleic anhydride.
-
Continue heating for the specified reaction time (e.g., 30 minutes after all solids have dissolved).[10]
-
Cool the reaction mixture to room temperature to allow the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, to crystallize.
-
Isolate the product by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization.
Microwave-Assisted Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This protocol utilizes microwave irradiation to accelerate the reaction.[3]
Materials:
-
1,3-Butadiene
-
Maleic anhydride
-
Ionic liquid (e.g., [MOIM]AlCl₄)
-
Solid support (e.g., LiNTf₂)
Procedure:
-
In a microwave reactor vessel, combine maleic anhydride, the ionic liquid, and the solid support.
-
Introduce 1,3-butadiene into the sealed vessel.
-
Subject the mixture to microwave irradiation at a specified temperature (e.g., 60°C) and time (e.g., 45-120 seconds).[3]
-
After the reaction is complete, cool the vessel.
-
Extract the product from the reaction mixture using an appropriate solvent.
-
Isolate and purify the product.
Visualization of Reaction Pathways
The following diagrams illustrate the conceptual pathways of the cycloaddition reactions.
Caption: Diels-Alder reaction of 1,3-butadiene.
Caption: Potential cycloaddition pathways for this compound.
Conclusion
1,3-Butadiene is a highly reliable and well-understood diene for [4+2] cycloaddition reactions, with extensive experimental data supporting its utility. Its reactivity can be readily tuned by the choice of dienophile and reaction conditions.
The cycloaddition chemistry of this compound is less defined, particularly for [4+2] pathways. While theoretical studies suggest the possibility of such reactions, experimental evidence is lacking for the parent molecule. Instead, derivatives of this compound have been observed to undergo [2+2] cycloadditions. The unique electronic and structural properties of this compound may offer opportunities for novel cycloaddition chemistry, but further experimental and theoretical investigations are required to fully understand and exploit its reactivity. For predictable and high-yielding [4+2] cycloadditions to form six-membered rings, 1,3-butadiene remains the diene of choice for synthetic chemists.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 7. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aro.koyauniversity.org [aro.koyauniversity.org]
- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 10. Experiment #4 [sas.upenn.edu]
A Comparative Computational Analysis of the Electronic Properties of Cumulenes and Polyynes
A Guide for Researchers in Molecular Electronics and Materials Science
This guide provides a comparative overview of the electronic properties of two classes of linear carbon chains: cumulenes (=C=)n and polyynes (–C≡C–)n. For researchers in materials science, molecular electronics, and drug development, understanding the distinct electronic behaviors of these sp-hybridized carbon allotropes is crucial for designing novel molecular wires and functional nanomaterials. This document summarizes key findings from comparative computational studies, focusing on structural stability, electronic spectra, and frontier molecular orbitals, supported by data from theoretical calculations.
Structural and Electronic Distinctions
Conceptually, cumulenes and polyynes represent two fundamental bonding patterns for a one-dimensional chain of sp-hybridized carbon atoms.[1] Polyynes consist of alternating single and triple carbon-carbon bonds, a structure favored by a Peierls distortion that leads to bond length alternation (BLA) and opens a semiconductor-like band gap.[1] In contrast, an ideal, infinitely long cumulene would feature equalized double bonds, resulting in a metallic band structure.[1] However, for finite chains, both experimental and theoretical data generally show that the polyynic structure is more stable than its cumulenic isomer.[1]
The geometry of cumulenes is also unique, with characteristics splitting into two distinct classes: planar structures for chains with an even number of carbon atoms (D2h symmetry) and non-planar, twisted structures for those with an odd number of carbons (D2d symmetry).[2][3] This structural difference has significant implications for their electronic properties and potential applications.
Comparative Data on Electronic Properties
Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic properties of these molecules. The choice of functional is critical, as some earlier functionals incorrectly predicted the relative energies of small isomers like allene and propyne.[4][5] More recent functionals, such as M05, have shown improved accuracy.[4]
The relative stability of cumulene versus polyyne isomers is a key consideration. High-level computational methods are required for accurate predictions.
| Isomer Pair | Computational Method | ΔE (Cumulene - Polyyne) (kcal/mol) | Reference |
| C₃H₄ (Allene vs. Propyne) | CCSD(T)/cc-pVQZ//CCSD(T)/cc-pVTZ | +1.4 to +1.8 | [5] |
| C₅H₄ | CCSD(T) schemes | +8.8 to +11.7 | [5] |
| C₇H₄ | CCSD(T) schemes | +14.3 to +19.7 | [5] |
Note: Positive values indicate the polyyne isomer is more stable.
The Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap is a critical parameter determining the electronic conductivity and reactivity of a molecule. For both polyynes and cumulenes, this gap generally decreases with increasing chain length.[1]
Systematic TD-DFT calculations on hydrogen-terminated polyynes [H(C≡C)n H] and cumulenes [H₂(C)n CH₂] have shown that the calculated spectral data correlate well with experimental findings, especially for the longest-wavelength absorption bands.[2][3] Plotting the wavenumbers of these bands against the reciprocal of the number of repeating units allows for extrapolation to predict the properties of infinite chains.[2][3] For infinite polyynes, this extrapolation suggests a band gap of about 16,000 cm⁻¹ (approx. 2 eV).[3] In contrast, cumulenes are predicted to have a smaller, or even zero, band gap at infinite length, consistent with metallic behavior.[1][6]
The table below summarizes representative calculated HOMO-LUMO gaps.
| Molecule Class | Number of Carbon Atoms (n) | Computational Method | Calculated HOMO-LUMO Gap (eV) |
| Polyynes | Increases | DFT (Various Functionals) | Decreases, tends toward ~2 eV |
| Cumulenes | Increases | DFT (Various Functionals) | Decreases, tends toward metallic behavior |
Note: Specific gap values are highly dependent on the chain length, end-groups, and the level of theory used. For detailed trends, refer to specialized literature.[7][8][9]
Interestingly, some studies have predicted that while polyynes exhibit the expected decrease in conductance with length, cumulenes may show an unusual increase in conductance, a behavior attributed to their distinct bond length patterns.[10]
Computational Methodologies
The data presented in this guide are derived from established computational chemistry protocols.
3.1. Geometry Optimization and Energetics:
-
Method: Density Functional Theory (DFT) is commonly used. The choice of functional is critical; modern functionals like M05, M05-2X, and ωB97X-D are often employed for better accuracy with π-conjugated systems.[4][11] High-accuracy coupled-cluster methods like CCSD(T) are used for benchmarking small molecules.[5]
-
Basis Set: Pople-style basis sets (e.g., 6-311G**) or correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are frequently used to provide a good balance between accuracy and computational cost.[2][7]
-
Protocol: Molecular geometries are optimized to find the lowest energy structure. Vibrational frequency calculations are then performed to confirm that the structure is a true minimum on the potential energy surface. The relative energies of isomers are determined by comparing their zero-point corrected electronic energies.
3.2. Electronic Spectra and HOMO-LUMO Gap Calculation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and simulating UV-vis absorption spectra.[2][3] For higher accuracy, methods like Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) can be used, though they are more computationally demanding.[2][3]
-
Protocol: Single-point TD-DFT calculations are performed on the optimized ground-state geometries. The calculated excitation energies and oscillator strengths are used to generate theoretical spectra. The HOMO-LUMO gap is typically taken from the ground-state DFT calculation.
Workflow for Comparative Analysis
The logical workflow for a typical computational study comparing the electronic properties of cumulenes and polyynes is illustrated below. This process involves defining the molecular systems, performing quantum chemical calculations, analyzing the results, and comparing them to experimental data where available.
Conclusion
Computational studies consistently show that polyynes are generally more stable than their cumulene isomers and exhibit semiconducting properties with a significant HOMO-LUMO gap that decreases with chain length.[1] Cumulenes, while less stable, are predicted to have more metallic character, with a rapidly diminishing band gap as the chain grows.[1][6] The distinct geometries of even- and odd-numbered cumulenes further add to their unique electronic characteristics.[2][3] These fundamental differences make polyynes and cumulenes tunable systems for applications in molecular electronics, optoelectronics, and as building blocks for novel carbon-based materials.[12][13][14] The choice between a polyynic and cumulenic backbone allows for the precise tuning of electronic properties, a key goal in the design of next-generation molecular devices.
References
- 1. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 2. CCCC 2005, Volume 70, Issue 5, Abstracts pp. 559-578 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. comp.chem.umn.edu [comp.chem.umn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Carbon-atom wires: 1-D systems with tunable properties - FAU CRIS [cris.fau.de]
- 14. Carbon-atom wires: 1-D systems with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,2,3-Butatriene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
1,2,3-Butatriene is a highly reactive and unstable cumulene, necessitating meticulous handling and disposal procedures to ensure laboratory safety. Due to its strained system of cumulative double bonds, it can polymerize, decompose, or react explosively under certain conditions. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, bases, and metals, as these can catalyze vigorous or explosive reactions.
-
Small Quantities: Work with the smallest feasible quantities of the compound.
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible. Do not use water-based extinguishers on fires involving reactive organic compounds.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C4H4 | [1][2][3] |
| Molecular Weight | 52.07 g/mol | [1][3] |
| Boiling Point | 42.3°C at 760 mmHg | [1][2] |
| Density | 0.588 g/cm³ | [1][2] |
| Vapor Pressure | 407 mmHg at 25°C | [1][2] |
| Stability | Highly reactive and unstable; can polymerize or decompose. | [4] |
Experimental Protocol: Quenching and Neutralization of this compound
Due to its high reactivity, this compound must be "quenched" or neutralized to a less reactive form before it can be disposed of as chemical waste. The following protocol is a general procedure for the safe quenching of small quantities of this compound in a laboratory setting. This procedure is based on established methods for neutralizing highly reactive organic compounds.
Materials:
-
This compound waste solution in an inert solvent (e.g., hexane, toluene).
-
Anhydrous isopropanol.
-
Methanol.
-
Deionized water.
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Ice bath.
-
Appropriate waste container.
Procedure:
-
Dilution: If the this compound waste is concentrated, dilute it with an equal volume of an inert, high-boiling point solvent such as heptane or toluene in the reaction flask. This helps to control the reaction rate and dissipate heat.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) to displace air. Maintain a positive pressure of the inert gas throughout the procedure.
-
Cooling: Place the reaction flask in an ice bath to maintain a low temperature and control the quenching reaction, which may be exothermic.
-
Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the stirred this compound solution from the dropping funnel. Control the addition rate to keep the temperature of the reaction mixture below 25°C. Continue adding isopropanol until any visible signs of reaction (e.g., gas evolution, fuming) cease.
-
Secondary Quenching with Methanol: After the initial reaction with isopropanol has subsided, slowly add methanol to the reaction mixture. Methanol is more reactive than isopropanol and will help to ensure that all of the this compound has been consumed.
-
Final Quenching with Water: Once the addition of methanol is complete and the reaction is quiescent, slowly add deionized water to the mixture to quench any remaining reactive species.
-
Neutralization Check: After the final quenching step, test the pH of the aqueous layer to ensure it is near neutral (pH 6-8). If necessary, adjust the pH with a dilute acid or base.
-
Waste Collection: The resulting mixture, now containing less reactive saturated hydrocarbons and alcohols, can be transferred to a properly labeled hazardous waste container for halogen-free organic waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Final Disposal
The neutralized waste mixture should be collected in a designated, properly labeled hazardous waste container. The label should accurately reflect the contents of the container, including all solvents and reaction byproducts. The container should then be managed according to your institution's hazardous waste disposal procedures. Never dispose of this compound or its quenched byproducts down the drain or in the regular trash. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling 1,2,3-Butatriene
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
1,2,3-Butatriene is a cumulene, a class of compounds known for their rigidity and reactivity.[1] Due to its structure with three consecutive double bonds, it is expected to be highly reactive and may polymerize, potentially violently, especially under conditions of heat, light, or in the presence of catalysts. Analogous compounds like 1,3-butadiene are flammable and can form explosive mixtures with air.[2] Therefore, this compound should be handled with extreme caution.
Potential Hazards:
-
Flammability: Assumed to be a flammable liquid or gas. Vapors may be heavier than air and can travel to an ignition source.
-
Reactivity and Polymerization: As a cumulene, it is prone to addition reactions and may undergo rapid, exothermic polymerization. Some unsaturated compounds can form explosive peroxides over time.[3]
-
Health Hazards: Inhalation may cause irritation to the respiratory tract.[4] Skin and eye contact with the liquid could cause irritation or frostbite-like injury if it is a liquefied gas.[4][5] The long-term health effects are unknown, but it is prudent to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following recommendations are based on guidelines for handling volatile and reactive hydrocarbons.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Nitrile gloves are generally suitable for protection against hydrocarbons, but breakthrough times should be verified.[6] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or rapid release of material.[2] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or higher-risk operations, a chemical-resistant apron or suit may be necessary.[2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[7] For situations with potential exposure above permissible limits, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used.[2][4] |
Operational Plan for Handling this compound
This step-by-step guide is designed to minimize exposure and mitigate risks during the handling of this compound.
1. Preparation:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Have an emergency plan in place, including the location of fire extinguishers (dry chemical or CO2), safety showers, and eyewash stations.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare and label all equipment and reaction vessels. Use non-sparking tools and ground all equipment to prevent static discharge.[8]
- If the compound is prone to polymerization, consider the use of an appropriate inhibitor.
2. Handling:
- Conduct all manipulations of this compound within the chemical fume hood.
- Avoid heating the compound unless specifically required by the experimental protocol and with appropriate safety measures in place.
- Keep the container tightly closed when not in use. Consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air.
- In case of a spill, evacuate the area and eliminate all ignition sources. Use absorbent materials to contain the spill and dispose of the waste as hazardous.
3. Post-Handling:
- Decontaminate all equipment that has come into contact with this compound.
- Remove PPE carefully to avoid contaminating skin and clothing.
- Wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to ensure environmental and personal safety.
1. Waste Collection:
- All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
- The container must be compatible with the chemical and have a secure, tight-fitting lid.
- Do not mix this compound waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing and reducing agents.[9][10]
2. Waste Storage:
- Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from heat and ignition sources.
- The storage area should have secondary containment to prevent the spread of material in case of a leak.
3. Waste Disposal:
- All hazardous waste must be disposed of through a certified hazardous waste management company.
- Ensure the waste is properly characterized on the hazardous waste tag. Note its reactivity and flammability.
- Never dispose of this compound down the drain or in the regular trash.[9]
References
- 1. Cumulene - Wikipedia [en.wikipedia.org]
- 2. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. retrofitcompanies.com [retrofitcompanies.com]
- 4. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. 1,3-BUTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. suncor.com [suncor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nj.gov [nj.gov]
- 9. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
